Naronapride
描述
Structure
2D Structure
3D Structure
属性
IUPAC Name |
[(3R)-1-azabicyclo[2.2.2]octan-3-yl] 6-[(3S,4R)-4-[(4-amino-5-chloro-2-methoxybenzoyl)amino]-3-methoxypiperidin-1-yl]hexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H41ClN4O5/c1-35-23-15-21(29)20(28)14-19(23)27(34)30-22-9-13-31(17-25(22)36-2)10-5-3-4-6-26(33)37-24-16-32-11-7-18(24)8-12-32/h14-15,18,22,24-25H,3-13,16-17,29H2,1-2H3,(H,30,34)/t22-,24+,25+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGDDOIZXGFJDRC-VJTSUQJLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CN(CCC1NC(=O)C2=CC(=C(C=C2OC)N)Cl)CCCCCC(=O)OC3CN4CCC3CC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@H]1CN(CC[C@H]1NC(=O)C2=CC(=C(C=C2OC)N)Cl)CCCCCC(=O)O[C@H]3CN4CCC3CC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H41ClN4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401006590 | |
| Record name | 4-Amino-N-(1-{6-[(1-azabicyclo[2.2.2]octan-3-yl)oxy]-6-oxohexyl}-3-methoxypiperidin-4-yl)-5-chloro-2-methoxybenzene-1-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401006590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
537.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
860174-12-5 | |
| Record name | Naronapride [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0860174125 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Naronapride | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05542 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 4-Amino-N-(1-{6-[(1-azabicyclo[2.2.2]octan-3-yl)oxy]-6-oxohexyl}-3-methoxypiperidin-4-yl)-5-chloro-2-methoxybenzene-1-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401006590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NARONAPRIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/058896B00B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Naronapride's Mechanism of Action in the Gastrointestinal Tract: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Naronapride (formerly ATI-7505) is a potent, orally administered prokinetic agent engineered for the treatment of gastrointestinal (GI) motility disorders. It possesses a unique dual mechanism of action, functioning as both a high-affinity serotonin 5-HT4 receptor agonist and a dopamine D2 receptor antagonist.[1][2] This dual activity is designed to synergistically enhance GI motility by stimulating the primary excitatory pathways while simultaneously inhibiting key inhibitory signals within the enteric nervous system. Developed with a focus on localized action within the GI tract and minimal systemic absorption, this compound aims to provide targeted efficacy while mitigating the cardiovascular risks that led to the withdrawal of earlier-generation 5-HT4 agonists.[1][3] This guide provides an in-depth examination of the molecular pharmacology, signaling pathways, and physiological effects of this compound within the gastrointestinal system, supported by quantitative data and detailed experimental methodologies.
Molecular Pharmacology
This compound's prokinetic effects are rooted in its targeted interaction with two critical G-protein coupled receptors in the enteric nervous system: the serotonin 5-HT4 receptor and the dopamine D2 receptor.
Primary Mechanism: 5-HT4 Receptor Agonism
This compound is a highly selective and potent agonist of the 5-HT4 receptor.[1] Stimulation of these receptors, which are prominently expressed on presynaptic terminals of cholinergic enteric neurons, triggers a signaling cascade that enhances the release of acetylcholine (ACh). ACh is a primary excitatory neurotransmitter in the gut, and its increased availability stimulates smooth muscle contraction, thereby promoting peristalsis and accelerating GI transit.
Secondary Mechanism: D2 Receptor Antagonism
In addition to its primary agonistic activity, this compound also functions as a dopamine D2 receptor antagonist. Dopamine, acting on D2 receptors in the GI tract, typically serves as an inhibitory neurotransmitter, suppressing cholinergic nerve function and reducing motility. By blocking these D2 receptors, this compound effectively "removes the brakes" on acetylcholine release, further contributing to a pro-motility state. This combined 5-HT4 agonism and D2 antagonism provides a synergistic approach to stimulating gut motility.
Receptor Selectivity and Affinity
This compound was specifically engineered for high selectivity to the 5-HT4 receptor, with negligible affinity for other serotonin receptor subtypes, such as 5-HT3, or the hERG potassium channel, which was implicated in the cardiotoxicity of earlier drugs like cisapride. This high selectivity is a key feature of its safety profile.
| Target Receptor | Binding Affinity (Ki) | Compound | Notes |
| Serotonin 5-HT4 | 1.4 nM | This compound | High-affinity agonist activity. |
| Dopamine D2 | Data not available | This compound | Functional antagonism is a key mechanism. |
| hERG (Kv11.1) | 24 µM | This compound | Negligible affinity, indicating a low risk for QT prolongation. |
Table 1: Receptor Binding Affinity Profile for this compound.
Downstream Signaling Pathways
The activation of the 5-HT4 receptor by this compound initiates a well-defined intracellular signaling cascade that culminates in enhanced neuronal excitability and neurotransmitter release.
-
5-HT4 Receptor Activation: this compound binds to the 5-HT4 receptor, which is coupled to a stimulatory G-protein (Gs).
-
Adenylyl Cyclase Stimulation: The activated Gs alpha subunit stimulates adenylyl cyclase, an enzyme that converts adenosine triphosphate (ATP) into cyclic adenosine monophosphate (cAMP).
-
PKA Activation: The resulting increase in intracellular cAMP levels activates Protein Kinase A (PKA).
-
Phosphorylation and ACh Release: PKA phosphorylates various intracellular targets, including ion channels, which facilitates the fusion of acetylcholine-containing vesicles with the presynaptic membrane, leading to enhanced ACh release into the synaptic cleft.
-
D2 Receptor Blockade: Concurrently, by blocking the inhibitory Gi-protein-coupled D2 receptor, this compound prevents the dopamine-mediated suppression of adenylyl cyclase and acetylcholine release, thus augmenting the pro-motility signal.
Physiological Effects in the GI Tract
Clinical and preclinical studies have demonstrated this compound's efficacy in accelerating transit throughout the gastrointestinal tract. Its effects are observed from the stomach to the colon.
Gastric Emptying and Colonic Transit
A key study in healthy volunteers demonstrated that this compound significantly accelerates GI transit. The administration of this compound led to faster gastric emptying and accelerated transit through the ascending and overall colon.
| Parameter | This compound Dose | Result vs. Placebo | P-value |
| Gastric Emptying (GE T1/2) | 20 mg t.i.d. | Accelerated | P = 0.038 |
| Overall Colonic Transit (GC24) | 10 mg & 20 mg t.i.d. | Increased | P = 0.031 (overall) |
| Ascending Colon Emptying (T1/2) | 10 mg t.i.d. | Accelerated | P = 0.042 |
Table 2: Quantitative Effects of this compound on GI Transit in Healthy Volunteers.
Key Experimental Protocols
The pharmacological and physiological effects of this compound have been characterized through a series of standardized in vitro and in vivo assays.
In Vitro: Receptor Binding Affinity Assay
The affinity of a compound for a specific receptor is determined using radioligand binding assays.
Protocol Outline:
-
Membrane Preparation: Homogenize tissues or cultured cells expressing the target receptor (e.g., 5-HT4) and isolate the cell membrane fraction via centrifugation.
-
Incubation: Incubate the membrane preparation with a fixed concentration of a specific radiolabeled ligand (e.g., [3H]-GR113808 for 5-HT4) and varying concentrations of the unlabeled test compound (this compound).
-
Separation: Rapidly separate the receptor-bound radioligand from the free radioligand by vacuum filtration through glass fiber filters.
-
Quantification: Measure the radioactivity trapped on the filters using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding inhibited by this compound against its concentration to determine the IC50 value (the concentration that inhibits 50% of specific binding).
-
Ki Calculation: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.
In Vitro: cAMP Functional Assay
This assay quantifies the ability of an agonist to stimulate the 5-HT4 receptor and produce the second messenger, cAMP.
Protocol Outline:
-
Cell Culture: Use a stable cell line (e.g., CHO or HEK293 cells) engineered to express the human 5-HT4 receptor.
-
Incubation: Treat the cells with varying concentrations of this compound in the presence of a phosphodiesterase inhibitor (to prevent cAMP degradation).
-
Cell Lysis: Lyse the cells to release the intracellular contents.
-
cAMP Measurement: Quantify the amount of cAMP produced using a competitive immunoassay, such as an ELISA-based kit.
-
Data Analysis: Plot the cAMP concentration against the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 (concentration producing 50% of the maximal response) and the Emax (maximal effect).
In Vivo: Gastric Emptying Scintigraphy
This non-invasive imaging technique is the gold standard for quantifying the rate of gastric emptying.
Protocol Outline:
-
Patient Preparation: Subjects fast overnight before the study.
-
Radiolabeled Meal: The subject consumes a standardized meal (e.g., egg whites) labeled with a gamma-emitting radioisotope, typically Technetium-99m (99mTc) sulfur colloid.
-
Image Acquisition: Immediately after meal ingestion and at standardized intervals (e.g., 1, 2, and 4 hours), images are acquired using a gamma camera positioned over the stomach.
-
Data Analysis: Regions of interest are drawn around the stomach on each image to quantify the amount of radioactivity remaining. The data is corrected for radioactive decay.
-
Endpoint Calculation: The percentage of the meal remaining in the stomach at each time point is calculated. Key endpoints include the gastric emptying half-time (GE T1/2), the time it takes for 50% of the meal to leave the stomach.
Conclusion
This compound's mechanism of action is a logical and synergistic combination of 5-HT4 receptor agonism and D2 receptor antagonism, leading to a robust prokinetic effect throughout the GI tract. Its design as a selective, minimally absorbed agent addresses the safety concerns of previous generations of motility drugs. The quantitative data from both in vitro pharmacological assays and in vivo clinical studies confirm its potency and efficacy in accelerating gastrointestinal transit. This targeted, dual-action approach makes this compound a significant therapeutic candidate for managing complex GI motility disorders.
References
- 1. Current developments in pharmacological therapeutics for chronic constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New therapeutic perspectives in irritable bowel syndrome: Targeting low-grade inflammation, immuno-neuroendocrine axis, motility, secretion and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Naronapride: A Technical Profile of 5-HT4 Receptor Binding Affinity and Selectivity
For: Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the pharmacological profile of naronapride (also known as ATI-7505), focusing on its binding affinity and selectivity for the serotonin 5-HT4 receptor. This compound is a dual-action prokinetic agent, functioning as both a potent 5-HT4 receptor agonist and a dopamine D2 receptor antagonist, under investigation for the treatment of various gastrointestinal (GI) motility disorders.[1][2][3] Its design aims to provide the therapeutic benefits of GI motility stimulation while minimizing off-target effects, particularly cardiovascular risks, that have limited older agents in this class.[4][5]
Data Presentation: Receptor Binding and Functional Activity
The following tables summarize the quantitative data available for this compound's interaction with its primary target and its selectivity profile against other key receptors.
Table 1: this compound 5-HT4 Receptor Binding Affinity and Functional Potency
| Parameter | Value | Cell Line / Assay Condition | Notes |
| Binding Affinity (Ki) | High Affinity | Radioligand Binding Assay | While specific Ki values are not publicly available, this compound is consistently characterized as a high-affinity 5-HT4 receptor agonist. |
| Functional Potency (EC50) | 18.8 nM | CHO cells over-expressing 5-HT4R | This value is for 5HT4-LA2, a minimally absorbed compound based on the this compound structure, indicating potent agonist activity. |
Table 2: this compound Receptor Selectivity Profile
| Receptor Target | Binding Affinity / Activity | Fold Selectivity (vs. 5-HT4) | Notes |
| 5-HT4 | High Affinity Agonist | - | Primary therapeutic target. |
| Other 5-HT Receptors (e.g., 5-HT3) | Low Affinity / No Activity | >1000-fold | This compound demonstrates little to no activity at other serotonin receptor subtypes, contributing to its favorable safety profile. |
| Dopamine D2 | Antagonist | Data not available | This compound possesses D2 receptor antagonistic properties, which contributes to its prokinetic mechanism. |
| hERG Potassium Channel | No detectable inhibition up to 100 µM | >10,000-fold (estimated) | Lack of interaction with the hERG channel is a key safety feature, minimizing the risk of QT prolongation. |
Signaling Pathways
Activation of the 5-HT4 receptor by an agonist like this compound initiates both canonical G-protein-dependent and non-canonical signaling cascades that are crucial for its physiological effects.
Experimental Protocols
The characterization of this compound's binding affinity and functional potency involves standardized in vitro pharmacological assays.
Radioligand Binding Assay for Ki Determination
This assay quantifies the affinity of this compound for the 5-HT4 receptor by measuring its ability to displace a known high-affinity radiolabeled ligand.
Principle: Competitive binding between unlabeled this compound and a fixed concentration of a radiolabeled 5-HT4 receptor antagonist (e.g., [³H]-GR113808) for the receptor binding sites. The inhibition constant (Ki) is derived from the concentration of this compound that displaces 50% of the radioligand (IC50).
Methodology:
-
Membrane Preparation: Membranes are prepared from cell lines (e.g., HEK293, COS-7) stably or transiently expressing the human 5-HT4 receptor, or from tissue homogenates known to be rich in these receptors (e.g., guinea pig striatum).
-
Assay Buffer: A typical buffer is 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Incubation: Membranes are incubated in the assay buffer with a constant concentration of the radioligand (typically at or below its Kd value) and a range of concentrations of unlabeled this compound.
-
Non-Specific Binding: To determine non-specific binding, a parallel set of incubations is performed in the presence of a saturating concentration of a non-radiolabeled 5-HT4 antagonist (e.g., 10 µM GR113808).
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters (e.g., GF/C), which trap the membranes with bound radioligand while allowing the unbound radioligand to pass through. The filters are then washed with ice-cold buffer to remove any remaining unbound ligand.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using a liquid scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of this compound. A non-linear regression analysis is used to fit a sigmoidal dose-response curve and determine the IC50 value. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay for EC50 Determination
This assay measures the functional consequence of this compound binding to the 5-HT4 receptor, specifically its ability to stimulate the Gαs signaling pathway.
Principle: The 5-HT4 receptor is coupled to the Gαs protein, which activates adenylyl cyclase to produce cyclic AMP (cAMP). The potency of this compound as an agonist is determined by measuring the concentration required to elicit 50% of the maximal cAMP response (EC50).
Methodology:
-
Cell Culture: Whole cells expressing the 5-HT4 receptor (e.g., CHO, HEK293) are cultured in multi-well plates.
-
Incubation: Cells are treated with increasing concentrations of this compound for a defined period, often in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cell Lysis: After incubation, the cells are lysed to release the intracellular contents.
-
cAMP Quantification: The concentration of cAMP in the cell lysate is measured using a commercially available assay kit, such as Homogeneous Time-Resolved Fluorescence (HTRF), ELISA, or AlphaScreen.
-
Data Analysis: A dose-response curve is generated by plotting the cAMP concentration against the log concentration of this compound. Non-linear regression is used to determine the EC50, which represents the compound's functional potency.
References
- 1. Advancing the development of this compound...: Dr. Falk Pharma international [drfalkpharma.com]
- 2. FDA clearance of IND application for this compound: Dr. Falk Pharma international [drfalkpharma.com]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. researchgate.net [researchgate.net]
- 5. Systematic review: cardiovascular safety profile of 5-HT(4) agonists developed for gastrointestinal disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Dopamine D2 Receptor Antagonism of Naronapride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Naronapride is a gastrointestinal prokinetic agent with a dual mechanism of action: it is a serotonin 5-HT4 receptor agonist and a dopamine D2 receptor antagonist.[1][2][3][4][5] This technical guide focuses on the dopamine D2 receptor antagonism of this compound, providing a detailed overview of its mechanism, the experimental protocols used to characterize this activity, and the relevant signaling pathways. While specific quantitative binding affinity and functional potency data for this compound's interaction with the D2 receptor are not extensively available in the public domain, this guide compiles the current understanding and provides the methodological framework for its investigation.
Introduction to this compound's Dual Mechanism of Action
This compound is under development for the treatment of various gastrointestinal motility disorders, including gastroparesis, chronic idiopathic constipation (CIC), and gastroesophageal reflux disease (GERD). Its therapeutic potential stems from its ability to modulate two key receptor systems in the gastrointestinal tract. As a 5-HT4 receptor agonist, it enhances acetylcholine release, promoting gut motility. Concurrently, its antagonism of dopamine D2 receptors removes an inhibitory brake on gastrointestinal transit, further contributing to its prokinetic effects. This dual action is believed to offer a synergistic approach to treating complex motility disorders.
The Dopamine D2 Receptor and its Signaling Pathway
The dopamine D2 receptor is a member of the G protein-coupled receptor (GPCR) superfamily. In the gastrointestinal tract, activation of D2 receptors generally leads to decreased motility. This compound's antagonism of this receptor blocks these inhibitory effects.
The canonical signaling pathway for the D2 receptor involves coupling to inhibitory G proteins (Gαi/o). Upon agonist binding, the G protein is activated, leading to the inhibition of adenylyl cyclase. This, in turn, decreases the intracellular concentration of cyclic AMP (cAMP). This compound, as an antagonist, binds to the D2 receptor without activating this cascade, thereby preventing the dopamine-induced decrease in cAMP and alleviating the downstream inhibitory effects on gut motility.
Figure 1: Dopamine D2 Receptor Signaling Pathway and this compound's Point of Intervention.
Quantitative Data on D2 Receptor Antagonism
For context, the affinities of various other D2 receptor antagonists are well-documented and span a wide range. These values are typically in the nanomolar range. It is anticipated that this compound possesses a clinically relevant affinity for the D2 receptor to exert its prokinetic effects.
| Compound Class | Example Compound | D2 Receptor Ki (nM) |
| Benzamide | Metoclopramide | Data varies across studies |
| Benzamide | Sulpiride | Data varies across studies |
| Butyrophenone | Domperidone | Data varies across studies |
| Prokinetic | This compound | Not Publicly Available |
Table 1: Comparative D2 Receptor Binding Affinities (Ki). Data for reference compounds can vary based on experimental conditions.
Experimental Protocols for Characterizing D2 Receptor Antagonism
The characterization of this compound's D2 receptor antagonism would involve standard in vitro pharmacological assays. The following are detailed protocols for two primary types of assays used for this purpose.
Radioligand Binding Assay
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand that has a known high affinity for the D2 receptor.
Objective: To determine the Ki of this compound for the human dopamine D2 receptor.
Materials:
-
Cell Membranes: Membranes from a cell line stably expressing the human dopamine D2 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: A high-affinity D2 receptor antagonist radiolabeled with tritium ([³H]), such as [³H]-Spiperone or [³H]-Raclopride.
-
Non-specific Ligand: A high concentration of a non-radiolabeled D2 receptor antagonist (e.g., 10 µM Haloperidol) to determine non-specific binding.
-
Test Compound: this compound at a range of concentrations.
-
Assay Buffer: Typically a Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing divalent cations (e.g., 5 mM MgCl₂).
-
Scintillation Cocktail and Counter.
Protocol:
-
Membrane Preparation: Homogenize cells expressing the D2 receptor in a cold lysis buffer and pellet the membranes by centrifugation. Resuspend the membrane pellet in the assay buffer.
-
Assay Setup: In a 96-well plate, combine the cell membranes, the radioligand at a concentration near its Kd, and varying concentrations of this compound. Include control wells for total binding (no competitor) and non-specific binding (with the non-specific ligand).
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand. Wash the filters with cold assay buffer to remove unbound radioactivity.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. The IC50 value (the concentration of this compound that inhibits 50% of the specific binding) is determined from the resulting sigmoidal curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Figure 2: Workflow for a Dopamine D2 Receptor Radioligand Binding Assay.
cAMP Functional Assay
This assay measures the functional antagonism of a compound by quantifying its ability to block the agonist-induced inhibition of cAMP production.
Objective: To determine the IC50 of this compound in a functional dopamine D2 receptor assay.
Materials:
-
Cell Line: A cell line stably expressing the human dopamine D2 receptor (e.g., CHO-K1 or HEK293).
-
Agonist: Dopamine or a selective D2 receptor agonist (e.g., Quinpirole).
-
Adenylyl Cyclase Stimulator: Forskolin.
-
Test Compound: this compound at a range of concentrations.
-
cAMP Detection Kit: A kit to measure intracellular cAMP levels (e.g., HTRF, ELISA, or AlphaScreen).
Protocol:
-
Cell Seeding: Seed the D2 receptor-expressing cells into a 96-well plate and culture overnight.
-
Antagonist Pre-incubation: Treat the cells with varying concentrations of this compound and incubate for a defined period (e.g., 15-30 minutes).
-
Agonist and Forskolin Stimulation: Add a fixed concentration of a D2 agonist (typically the EC80 for cAMP inhibition) and a fixed concentration of forskolin to all wells (except for basal controls). Forskolin stimulates adenylyl cyclase to produce a measurable level of cAMP.
-
Incubation: Incubate the plate for a short period (e.g., 15-30 minutes) to allow for the modulation of cAMP production.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit according to the manufacturer's instructions.
-
Data Analysis: Generate a dose-response curve by plotting the cAMP signal against the logarithm of the this compound concentration. The IC50 value is the concentration of this compound that reverses 50% of the agonist-induced inhibition of forskolin-stimulated cAMP production.
Figure 3: Workflow for a Dopamine D2 Receptor cAMP Functional Assay.
Conclusion
This compound's dopamine D2 receptor antagonism is a fundamental component of its prokinetic mechanism of action, complementing its 5-HT4 receptor agonism. While specific quantitative data on its D2 receptor affinity and potency are not publicly available, the established methodologies of radioligand binding and functional cAMP assays provide a clear framework for the characterization of this activity. A comprehensive understanding of this compound's interaction with the D2 receptor is crucial for its continued development and for elucidating its full therapeutic potential in treating gastrointestinal motility disorders. Further disclosure of preclinical data would be invaluable to the scientific community for a more complete pharmacological profiling of this promising agent.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Mechanism of Action - Renexxion - Ireland [rnexltd.ie]
- 3. This compound by Renexxion for Corrosive Esophagitis (Erosive Esophagitis): Likelihood of Approval [pharmaceutical-technology.com]
- 4. Advancing the development of this compound...: Dr. Falk Pharma international [drfalkpharma.com]
- 5. firstwordpharma.com [firstwordpharma.com]
Naronapride (ATI-7505): A Technical Guide to its Chemical Structure, Properties, and Pharmacological Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naronapride, also known as ATI-7505, is a potent and selective gastrointestinal prokinetic agent under investigation for the treatment of various motility disorders, including gastroparesis, chronic idiopathic constipation (CIC), and gastroesophageal reflux disease (GERD).[1][2][3] Developed as an analog of cisapride, this compound was designed to offer similar therapeutic benefits without the associated cardiovascular risks that led to the restricted use of its predecessor. This technical guide provides an in-depth overview of this compound's chemical structure, physicochemical and pharmacological properties, and the experimental methodologies used to characterize this promising compound.
Chemical Structure and Properties
This compound is a complex small molecule with the systematic IUPAC name (3R)-1-azabicyclo[2.2.2]octan-3-yl 6-((3S,4R)-4-((4-amino-5-chloro-2-methoxybenzoyl)amino)-3-methoxypiperidin-1-yl)hexanoate. Its chemical and physical properties are summarized in the tables below.
| Identifier | Value |
| IUPAC Name | (3R)-1-azabicyclo[2.2.2]octan-3-yl 6-((3S,4R)-4-((4-amino-5-chloro-2-methoxybenzoyl)amino)-3-methoxypiperidin-1-yl)hexanoate |
| Synonyms | ATI-7505, Naronaprida |
| CAS Number | 860174-12-5 |
| Molecular Formula | C27H41ClN4O5 |
| Molecular Weight | 537.09 g/mol |
| Physicochemical Property | Value |
| Appearance | White to light yellow solid |
| Solubility | Soluble in DMSO |
Pharmacological Properties
This compound exhibits a dual mechanism of action, functioning as a high-affinity agonist of the serotonin 5-HT4 receptor and an antagonist of the dopamine D2 receptor.[4][5] This dual action is believed to contribute to its prokinetic effects throughout the gastrointestinal tract.
Receptor Binding and Functional Activity
While specific Ki values for this compound's binding affinity to 5-HT4 and D2 receptors are not publicly available in the reviewed literature, it is consistently described as a high-affinity ligand for the 5-HT4 receptor. Functional activity has been demonstrated in a cellular assay using Chinese Hamster Ovary (CHO) cells engineered to overexpress the 5-HT4 receptor. In this system, a this compound-based compound, 5HT4-LA2, demonstrated potent agonistic activity.
A critical aspect of this compound's development is its improved safety profile compared to earlier prokinetic agents. Specifically, it has been shown to have no detectable inhibitory activity on the human Ether-à-go-go-Related Gene (hERG) potassium channel at concentrations up to 100 μmol/L, minimizing the risk of cardiac arrhythmias.
| Parameter | Receptor/Channel | Value | Assay System |
| EC50 | 5-HT4 Receptor | 18.8 nM (for 5HT4-LA2) | cAMP assay in CHO cells overexpressing the 5-HT4 receptor |
| IC50 | hERG Channel | > 100 µM | In vitro electrophysiology assay |
Pharmacokinetics
Pharmacokinetic studies in healthy male subjects have shown that this compound is extensively metabolized following oral administration. The primary metabolic pathway involves rapid hydrolysis of the ester linkage, yielding the major metabolite ATI-7500 and quinuclidinol. ATI-7500 can then undergo further metabolism. Fecal excretion is the primary route of elimination for both the parent drug and its metabolites.
| Pharmacokinetic Parameter | Value |
| Plasma Terminal Half-life (t1/2) | 5.36 hours |
| Plasma Protein Binding | 30 - 40% |
| Primary Route of Elimination | Fecal excretion |
Signaling Pathways
As a 5-HT4 receptor agonist, this compound initiates a downstream signaling cascade that is primarily mediated by the Gs alpha subunit of the G-protein complex. Activation of the 5-HT4 receptor leads to the stimulation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic adenosine monophosphate (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), which can phosphorylate various downstream targets, including the cAMP response element-binding protein (CREB), leading to changes in gene expression and cellular function that ultimately contribute to enhanced gastrointestinal motility. Additionally, evidence suggests that 5-HT4 receptor activation can also signal through a Src-dependent pathway to activate the extracellular signal-regulated kinase (ERK), independent of the canonical Gs/cAMP/PKA pathway.
Experimental Protocols
Detailed, step-by-step experimental protocols for the synthesis and analysis of this compound are proprietary and not fully available in the public domain. However, based on information from patents and general pharmacological methods, the following outlines the likely procedures.
Synthesis of this compound (ATI-7505)
The synthesis of this compound is described in patent WO2005068461. While the full detailed protocol is not provided, the key reaction steps can be inferred. The synthesis likely involves the coupling of two main fragments: the substituted piperidine moiety and the hexanoic acid side chain, followed by esterification with (R)-3-Quinuclidinol.
Note: The following is a generalized representation and not a detailed, validated protocol.
In Vitro cAMP Functional Assay
The functional activity of this compound at the 5-HT4 receptor can be assessed by measuring its ability to stimulate cAMP production in a cell-based assay.
-
Cell Culture: CHO cells stably expressing the human 5-HT4 receptor are cultured in appropriate media.
-
Cell Plating: Cells are seeded into 384-well plates and incubated to allow for adherence.
-
Compound Preparation: this compound is serially diluted to a range of concentrations.
-
Cell Stimulation: The culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. The diluted this compound is then added to the wells, and the plate is incubated.
-
cAMP Detection: Following stimulation, the cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, such as a LANCE Ultra cAMP kit or an enzyme immunoassay.
-
Data Analysis: The results are used to generate a dose-response curve, from which the EC50 value is calculated.
In Vivo Gastrointestinal Transit Study
The prokinetic effects of this compound can be evaluated in animal models by measuring its impact on gastric emptying and intestinal transit.
-
Animal Model: Male Wistar rats are commonly used for these studies.
-
Acclimatization and Fasting: Animals are acclimatized to the experimental conditions and fasted overnight before the experiment.
-
Drug Administration: this compound or vehicle is administered orally or via another appropriate route at various doses.
-
Marker Administration: After a set period, a non-absorbable marker (e.g., a charcoal meal or radio-labeled marker) is administered orally.
-
Transit Measurement: At a predetermined time after marker administration, the animals are euthanized, and the gastrointestinal tract is carefully excised. The distance traveled by the marker is measured and expressed as a percentage of the total length of the small intestine. For gastric emptying, the amount of marker remaining in the stomach is quantified.
-
Data Analysis: The results from the this compound-treated groups are compared to the vehicle-treated control group to determine the effect on gastrointestinal transit and gastric emptying.
Preclinical Development Workflow
The preclinical development of a prokinetic agent like this compound follows a structured workflow to assess its safety and efficacy before advancing to human clinical trials.
References
- 1. About this compound (ATI-7505) - Renexxion - Ireland [rnexltd.ie]
- 2. Initiation of Phase II Study of this compound in patients with gastroparesis: Dr. Falk Pharma international [drfalkpharma.com]
- 3. FDA clearance of IND application for this compound: Dr. Falk Pharma international [drfalkpharma.com]
- 4. This compound - Renexxion - AdisInsight [adisinsight.springer.com]
- 5. This compound dihydrochloride - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Navigating the Preclinical Journey of Naronapride: A Technical Guide to its Pharmacokinetics and Metabolism
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide offers a comprehensive overview of the pharmacokinetics and metabolism of Naronapride (formerly ATI-7505), a potent and selective serotonin 5-HT4 receptor agonist and dopamine D2 receptor antagonist. The information presented herein is curated for researchers, scientists, and drug development professionals, with a focus on data derived from preclinical models. While comprehensive quantitative data from preclinical animal studies are not extensively available in the public domain, this guide synthesizes the existing knowledge, including detailed human pharmacokinetic data, which provides valuable insights for preclinical research and development.
Executive Summary
This compound is an investigational prokinetic agent designed to treat various gastrointestinal motility disorders. Its dual mechanism of action, involving agonism at the 5-HT4 receptor and antagonism at the D2 receptor, offers a promising therapeutic approach. Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in preclinical models is crucial for its continued development and for predicting its clinical behavior. This guide summarizes the known metabolic pathways, presents available pharmacokinetic parameters, and details relevant experimental methodologies.
Pharmacokinetics in Preclinical Models and Humans
While specific quantitative pharmacokinetic data from preclinical animal models such as rats and dogs are not widely published, a comprehensive study in healthy human males provides a strong indication of this compound's pharmacokinetic profile. These human data are presented below and can serve as a valuable reference for preclinical study design and interpretation.
Absorption
Following oral administration, this compound is absorbed, with peak plasma levels of the parent drug and its primary metabolite, ATI-7500, reached rapidly.[1][2]
Distribution
This compound exhibits plasma protein binding in the range of 30% to 40%. The mean blood-to-plasma radioactivity ratio suggests minimal partitioning into red blood cells.[1][2]
Metabolism
This compound undergoes extensive metabolism, primarily through two key pathways.[1] The initial and major metabolic step is the rapid hydrolysis of the ester bond, resulting in the formation of ATI-7500 and quinuclidinol. Following this, ATI-7500 is further metabolized via two main routes:
-
β-Oxidation: The hexanoic acid side chain of ATI-7500 undergoes cleavage, likely through a β-oxidation pathway, leading to the formation of ATI-7400 (a butanoic acid derivative) and subsequently ATI-7100 (an acetic acid derivative).
-
N-Glucuronidation: ATI-7500 can also be conjugated with glucuronic acid at the phenyl ring.
Quinuclidinol, ATI-7500, ATI-7400, and ATI-7100 are the major metabolites identified in plasma.
Excretion
The primary route of elimination for this compound and its metabolites is through fecal excretion. A significant portion of the administered dose is excreted as unchanged this compound in the feces. ATI-7500 is the most abundant metabolite found in feces, while ATI-7400 is the most prevalent radioactive metabolite in urine.
Quantitative Pharmacokinetic Data (Human)
The following tables summarize the key pharmacokinetic parameters of this compound and its major metabolites in healthy human males following a single 120-mg oral dose of [14C]-labeled this compound.
Table 1: Plasma Pharmacokinetic Parameters of this compound and its Major Metabolites in Humans
| Analyte | Tmax (h) | t½ (h) | Plasma Protein Binding (%) |
| This compound | < 1 | 5.36 | 30 - 40 |
| ATI-7500 | < 1 | 17.69 - 33.03 | Not Reported |
| ATI-7400 | ~ 1.7 | 17.69 - 33.03 | Not Reported |
| ATI-7100 | ~ 1.7 | 17.69 - 33.03 | Not Reported |
| Quinuclidinol | < 1 | Not Reported | Not Reported |
Table 2: Relative Plasma Exposure of this compound and its Major Metabolites in Humans
| Analyte | Plasma AUC Ratio (Metabolite/Naronapride) |
| ATI-7500 | ~ 17 |
| ATI-7400 | ~ 8 |
| ATI-7100 | ~ 2.6 |
| Quinuclidinol | ~ 72 |
Table 3: Excretion of this compound and its Major Metabolites in Humans (% of Administered Dose)
| Analyte | % of Dose in Urine and Feces | Most Abundant Urinary Metabolite | Most Abundant Fecal Metabolite |
| This compound | 32.32 | ||
| ATI-7500 | 36.56 | ATI-7500 (35.62%) | |
| ATI-7400 | 16.28 | ATI-7400 (7.77%) | |
| ATI-7100 | 1.58 | ||
| Unchanged this compound in Feces | ~ 32% |
Experimental Protocols
Detailed experimental protocols for the preclinical ADME studies of this compound are not publicly available. However, the methodology employed in the human radiolabeled study provides a framework for the types of procedures typically used in such investigations.
Human Absorption, Metabolism, and Excretion Study Protocol
-
Study Design: Single-center, open-label, single-dose study.
-
Subjects: Healthy male volunteers.
-
Test Article: A single 120-mg oral dose of [14C]-labeled this compound.
-
Sample Collection:
-
Serial blood samples were collected up to 552 hours post-dose.
-
Complete urine and feces were collected up to 552 hours post-dose.
-
-
Bioanalysis:
-
Quantification of this compound and its metabolites in plasma, urine, and feces was performed using a validated analytical method, likely high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) and radiometric detection.
-
-
Pharmacokinetic Analysis: Plasma concentration-time data were used to determine key pharmacokinetic parameters such as Tmax, t½, and AUC using non-compartmental analysis.
Visualizations: Metabolic and Signaling Pathways
This compound Metabolic Pathway
Caption: Metabolic pathway of this compound.
This compound Signaling Pathway
Caption: Dual mechanism of action of this compound.
Conclusion and Future Directions
The available data, primarily from human studies, indicate that this compound is extensively metabolized through hydrolysis and subsequent oxidation, with fecal excretion being the major route of elimination. The rapid formation of its primary active metabolite, ATI-7500, is a key feature of its pharmacokinetic profile. While this guide provides a solid foundation for understanding the ADME properties of this compound, the lack of publicly available, detailed quantitative data from preclinical animal models represents a significant knowledge gap. Future publications of such data would be invaluable for a more complete understanding of the species-specific differences in the pharmacokinetics and metabolism of this compound, which is essential for its continued clinical development and regulatory evaluation. Further research into the specific enzymes responsible for this compound's metabolism and the potential for drug-drug interactions would also be beneficial.
References
Naronapride's Impact on Acetylcholine Release in Enteric Neurons: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Naronapride is a gastrointestinal prokinetic agent with a dual mechanism of action, functioning as both a potent 5-HT4 receptor agonist and a dopamine D2 receptor antagonist.[1][2][3] This dual action synergistically enhances gastrointestinal motility, primarily through the stimulation of acetylcholine (ACh) release from enteric neurons. This technical guide provides an in-depth analysis of the molecular mechanisms, quantitative effects, and experimental methodologies related to this compound's influence on cholinergic neurotransmission in the enteric nervous system.
Core Mechanism of Action: A Two-Pronged Approach to Enhancing Motility
This compound's prokinetic effects are primarily mediated by its interaction with two key receptor types on enteric neurons:
-
5-HT4 Receptor Agonism: this compound stimulates presynaptic 5-HT4 receptors located on cholinergic nerve terminals within the myenteric plexus. This activation initiates a signaling cascade that facilitates the release of acetylcholine, a primary excitatory neurotransmitter in the gut. The subsequent binding of acetylcholine to muscarinic receptors on smooth muscle cells triggers muscle contraction and promotes peristalsis.
-
Dopamine D2 Receptor Antagonism: Dopamine, acting on D2 receptors on cholinergic nerve terminals, typically inhibits acetylcholine release, thus functioning as a "brake" on gastrointestinal motility. This compound antagonizes these D2 receptors, effectively removing this inhibitory signal and further promoting the release of acetylcholine.
This complementary action of 5-HT4 agonism and D2 antagonism results in a robust increase in cholinergic stimulation of the gut musculature, leading to enhanced gastrointestinal transit.
Quantitative Data on this compound's Receptor Activity
| Parameter | Value | Compound | Receptor | Notes |
| EC50 | 18.8 nM | 5HT4-LA2 (this compound-based) | 5-HT4 | This value indicates high potency for the 5-HT4 receptor. |
| Facilitation of Cholinergic Contractions | 24% to 104% | Prucalopride (a similar 5-HT4 agonist) | - | This range, observed at a 0.03 µmol/L concentration in murine GI preparations, suggests a significant potential for this compound to enhance cholinergic activity. |
| D2 Receptor Binding Affinity (Ki) | Not Publicly Available | This compound | D2 | This compound is confirmed as a D2 receptor antagonist, but its specific binding affinity has not been disclosed in the reviewed literature. |
Signaling Pathways and Logical Relationships
The following diagrams illustrate the key signaling pathways and the logical relationship of this compound's dual mechanism of action.
Caption: this compound's dual mechanism of action on an enteric cholinergic neuron.
Caption: Logical flow of this compound's prokinetic effect.
Experimental Protocols for Measuring Acetylcholine Release
Several established methodologies can be employed to quantify the effects of this compound on acetylcholine release from enteric neurons.
Isolated Guinea Pig Ileum Longitudinal Muscle-Myenteric Plexus (LMMP) Preparation
This ex vivo model is a classic preparation for studying neurotransmitter release in the enteric nervous system.
Protocol:
-
Tissue Dissection: A segment of the terminal ileum is removed from a euthanized guinea pig and placed in Krebs solution. The longitudinal muscle layer with the attached myenteric plexus is carefully stripped from the underlying circular muscle and mucosa.
-
Radiolabeling (optional but common): The LMMP preparation is incubated with [³H]-choline, which is taken up by cholinergic neurons and converted to [³H]-acetylcholine.
-
Superfusion: The tissue is placed in an organ bath and continuously superfused with oxygenated Krebs solution containing an acetylcholinesterase inhibitor (e.g., physostigmine) to prevent acetylcholine degradation.
-
Stimulation and Sample Collection: The preparation is subjected to electrical field stimulation (EFS) to evoke neurotransmitter release. Superfusate fractions are collected at regular intervals before, during, and after stimulation.
-
This compound Application: A concentration-response curve can be generated by adding increasing concentrations of this compound to the superfusion medium and measuring the effect on both basal and EFS-evoked acetylcholine release.
-
Quantification:
-
Radiolabeling: The radioactivity of the collected fractions is measured using liquid scintillation counting to determine the amount of [³H]-acetylcholine released.
-
HPLC-ED: High-performance liquid chromatography with electrochemical detection can be used to directly measure the concentration of unlabeled acetylcholine in the superfusate.
-
Caption: Workflow for measuring acetylcholine release from LMMP.
In Vivo Microdialysis
This technique allows for the measurement of neurotransmitter levels in the interstitial fluid of the gut wall in a living animal, providing a more physiologically relevant assessment.
Protocol:
-
Probe Implantation: A microdialysis probe is surgically implanted adjacent to the myenteric plexus in the desired region of the gastrointestinal tract (e.g., colon, ileum) of an anesthetized animal.
-
Perfusion: The probe is perfused with a physiological saline solution at a slow, constant rate. Acetylcholine from the interstitial fluid diffuses across the semi-permeable membrane of the probe and into the perfusate. An acetylcholinesterase inhibitor is typically included in the perfusate.
-
Sample Collection: The resulting dialysate is collected in small fractions.
-
Drug Administration: this compound can be administered systemically (e.g., intravenously, orally) or locally.
-
Quantification: The concentration of acetylcholine in the dialysate is measured using highly sensitive analytical techniques such as LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry).
Conclusion
This compound's dual action as a 5-HT4 receptor agonist and a D2 receptor antagonist provides a powerful and synergistic mechanism for enhancing acetylcholine release from enteric neurons. This targeted approach on the gut's intrinsic circuitry underscores its potential as a highly effective prokinetic agent for various gastrointestinal motility disorders. The quantitative data, though limited in the public domain for direct acetylcholine release, strongly supports its high potency at the 5-HT4 receptor. The experimental protocols outlined in this guide provide a robust framework for further investigation into the precise cholinergic effects of this compound and similar compounds. Future research focusing on direct quantification of this compound-induced acetylcholine release will be invaluable for a more complete understanding of its pharmacodynamics.
References
Investigating the Pan-GI Prokinetic Effects of Naronapride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Naronapride (formerly ATI-7505) is a novel pan-gastrointestinal (GI) prokinetic agent currently in late-stage clinical development for a range of motility disorders, including gastroparesis, chronic idiopathic constipation (CIC), and gastroesophageal reflux disease (GERD).[1][2][3][4] Its unique dual mechanism of action, combining potent serotonin 5-HT4 receptor agonism with dopamine D2 receptor antagonism, positions it as a promising therapeutic option in a field with significant unmet medical needs.[3] This technical guide provides a comprehensive overview of the core scientific and clinical data underpinning the prokinetic effects of this compound, with a focus on its mechanism of action, preclinical and clinical evidence, and detailed experimental protocols relevant to its evaluation.
Introduction
Gastrointestinal motility disorders are a group of debilitating conditions characterized by abnormal muscular contractions in the digestive tract, leading to symptoms such as nausea, vomiting, bloating, abdominal pain, and constipation. Current therapeutic options are often limited by inadequate efficacy or significant side effects. This compound has been designed to be a locally acting agent with minimal systemic absorption, potentially enhancing its safety profile and reducing the risk of off-target effects, including cardiovascular adverse events that have plagued older prokinetic agents. This document serves as an in-depth technical resource, summarizing the key data and methodologies related to the investigation of this compound's pan-GI prokinetic effects.
Mechanism of Action: A Dual Approach to Enhancing Motility
This compound's prokinetic activity stems from its dual pharmacological action on two clinically validated targets in the enteric nervous system: the serotonin 5-HT4 receptor and the dopamine D2 receptor.
Serotonin 5-HT4 Receptor Agonism
This compound is a potent and highly selective 5-HT4 receptor agonist. The activation of 5-HT4 receptors, which are G-protein coupled receptors located on presynaptic terminals of enteric neurons, stimulates the release of acetylcholine (ACh). Increased ACh levels enhance the contractility of smooth muscle in the gut wall, thereby promoting peristalsis and accelerating gastrointestinal transit.
Figure 1: 5-HT4 Receptor Agonism Signaling Pathway
Dopamine D2 Receptor Antagonism
In addition to its serotonergic activity, this compound acts as a dopamine D2 receptor antagonist. Dopamine, by activating D2 receptors on enteric neurons, inhibits the release of acetylcholine, thereby acting as a brake on GI motility. By blocking these inhibitory D2 receptors, this compound effectively "removes the brakes," leading to an increase in acetylcholine release and enhanced gastrointestinal contractions. This mechanism is complementary to its 5-HT4 agonism, resulting in a synergistic prokinetic effect.
Figure 2: D2 Receptor Antagonism Signaling Pathway
Pharmacological Profile
While specific Ki values for this compound's binding affinity to 5-HT4 and D2 receptors are not publicly available in the reviewed literature, preclinical studies have highlighted its high selectivity for the 5-HT4 receptor. A luminally-acting agonist based on the this compound structure (5HT4-LA2) demonstrated a potent EC50 for the 5-HT4 receptor.
| Parameter | Value | Receptor | Reference |
| EC50 | 18.8 nM | 5-HT4 | |
| Receptor Binding Affinity (Ki) | |||
| 5-HT4 Receptor | Data not available | ||
| D2 Receptor | Data not available |
Table 1: Pharmacological Parameters of this compound and Related Compounds
Preclinical Evidence of Pan-GI Prokinetic Effects
Preclinical studies have demonstrated this compound's ability to stimulate motility throughout the gastrointestinal tract. While detailed quantitative data from these studies are limited in the public domain, the consistent finding is a dose-dependent acceleration of both gastric emptying and colonic transit.
| Preclinical Model | Endpoint | Observed Effect | Reference |
| Canine | Gastric Emptying | Acceleration | |
| Canine | Colonic Transit | Acceleration |
Table 2: Summary of Preclinical Prokinetic Effects of this compound
Clinical Evidence of Efficacy and Safety
This compound has undergone extensive clinical evaluation in over 1,000 subjects across multiple Phase 1 and Phase 2 trials for various GI disorders. A key finding across these studies is a favorable safety profile, with side effects being indistinguishable from placebo and no observed cardiovascular effects, such as QT prolongation.
Gastroparesis
Early clinical trials in the US demonstrated that this compound accelerated gastric emptying. A global Phase 2b trial (MOVE-IT, NCT05621811) is currently evaluating the efficacy and safety of this compound (10, 20, and 40 mg three times daily) in patients with diabetic or idiopathic gastroparesis, with topline results expected in the second half of 2025. The primary endpoint of this study is the change from baseline in the Gastroparesis Cardinal Symptom Index (GCSI) daily diary scores.
Chronic Idiopathic Constipation (CIC)
A Phase 2 trial of this compound in patients with CIC has been completed and demonstrated beneficial physiological and clinical effects. A systematic review and meta-analysis that included one this compound trial reported on the efficacy of highly selective 5-HT4 agonists in CIC.
| Clinical Indication | Trial Phase | Key Findings | Reference |
| Gastroparesis | Phase 2b (ongoing) | Dose-dependent acceleration of gastric emptying observed in earlier trials. | |
| Chronic Idiopathic Constipation | Phase 2 (completed) | Superior to control for achieving ≥3 spontaneous complete bowel movements (SCBM)/week (RR = 1.85; 95% CI 1.23-2.79) and ≥1 SCBM over baseline (RR = 1.57; 95% CI 1.19, 2.06) for the class of highly selective 5-HT4 agonists. |
Table 3: Summary of Clinical Efficacy of this compound
Experimental Protocols
Standardized methodologies are crucial for the accurate assessment of prokinetic agents. Below are detailed protocols for key experiments used to evaluate the pan-GI effects of drugs like this compound.
Gastric Emptying Scintigraphy
This non-invasive technique is the gold standard for measuring the rate at which a meal empties from the stomach.
Protocol:
-
Patient Preparation: Patients fast overnight. Prokinetic and opioid medications are discontinued for an appropriate period before the study.
-
Standardized Meal: A low-fat meal, typically a 99mTc-labeled egg-white meal, is ingested by the patient within 10 minutes.
-
Image Acquisition: Anterior and posterior images of the stomach are acquired using a gamma camera at 0, 1, 2, and 4 hours post-meal ingestion.
-
Data Analysis: The geometric mean of counts in the anterior and posterior images is used to correct for tissue attenuation. The percentage of gastric retention at each time point is calculated relative to the initial counts at time 0.
-
Interpretation: Gastric retention of >10% at 4 hours is generally considered indicative of delayed gastric emptying.
Colonic Transit Study (Radiopaque Markers)
This method assesses the time it takes for ingested markers to pass through the colon.
Protocol:
-
Marker Ingestion: The patient ingests a capsule containing a standardized number of radiopaque markers (e.g., 24 Sitzmarks®).
-
Abdominal Radiography: A plain abdominal X-ray is taken on day 5 (120 hours) after ingestion of the markers.
-
Data Analysis: The number of retained markers is counted. The colon may be divided into three segments (right, left, and rectosigmoid) to assess segmental transit.
-
Interpretation: Retention of more than 20% of the markers (e.g., >5 markers if 24 were ingested) on the day 5 X-ray is indicative of slow-transit constipation.
Figure 3: Prokinetic Clinical Trial Workflow
Conclusion
This compound is a promising, late-stage, pan-GI prokinetic agent with a novel dual mechanism of action. Its ability to act as both a 5-HT4 receptor agonist and a D2 receptor antagonist provides a synergistic approach to enhancing gastrointestinal motility. Clinical studies to date have demonstrated a favorable safety and tolerability profile, with encouraging signals of efficacy in both upper and lower GI motility disorders. The ongoing Phase 2b study in gastroparesis will provide crucial data on its therapeutic potential in this challenging condition. With its unique pharmacological profile and focus on local action within the gut, this compound represents a significant advancement in the development of treatments for gastrointestinal dysmotility.
References
- 1. About this compound (ATI-7505) - Renexxion - Ireland [rnexltd.ie]
- 2. Recent advances in understanding and managing chronic constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FDA clearance of IND application for this compound: Dr. Falk Pharma international [drfalkpharma.com]
- 4. Initiation of Phase II Study of this compound in patients with gastroparesis: Dr. Falk Pharma international [drfalkpharma.com]
Naronapride: A Technical Guide on its Potential for Chronic Idiopathic Constipation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chronic Idiopathic Constipation (CIC) is a prevalent and often bothersome functional gastrointestinal disorder characterized by infrequent, difficult, and incomplete defecation. Current therapeutic options, while effective for some, leave a significant portion of patients with unmet needs. Naronapride (formerly ATI-7505) is an investigational drug that has shown promise in clinical development for CIC. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, summarizing key clinical trial data, and outlining experimental protocols. The information presented herein is intended to inform researchers, scientists, and drug development professionals on the potential of this compound as a future therapeutic agent for CIC.
Introduction
This compound is a small molecule designed as a selective serotonin 5-HT4 receptor agonist with a dual mechanism of action that also includes dopamine D2 receptor antagonism.[1] This unique pharmacological profile positions it as a prokinetic agent aimed at improving gastrointestinal motility. The development of this compound has been guided by the need for effective and safe treatments for motility disorders, particularly after the withdrawal of earlier 5-HT4 agonists due to cardiovascular safety concerns. This compound has been engineered to have minimal systemic absorption and a favorable cardiovascular safety profile.[1][2] It is currently "Phase 3 ready" for the treatment of Chronic Idiopathic Constipation (CIC).[3][4]
Mechanism of Action
This compound's prokinetic effects are mediated through two distinct but complementary pathways:
-
Serotonin 5-HT4 Receptor Agonism: this compound is a potent agonist of the 5-HT4 receptors located on presynaptic terminals of intrinsic primary afferent neurons in the gastrointestinal tract. Activation of these receptors enhances the release of acetylcholine, a key neurotransmitter that stimulates intestinal muscle contractions and promotes peristalsis. This leads to an increase in the transit of stool through the colon.
-
Dopamine D2 Receptor Antagonism: By acting as a D2 receptor antagonist, this compound blocks the inhibitory effects of dopamine on gastrointestinal motility. This action effectively "removes the brakes" on acetylcholine release, further contributing to increased motility.
This dual mechanism of action provides a synergistic approach to stimulating gut transit and addressing the underlying pathophysiology of CIC.
Signaling Pathway
The following diagram illustrates the signaling pathway of this compound at the neuromuscular junction in the gut wall.
Clinical Development and Efficacy in Chronic Idiopathic Constipation
This compound has undergone several Phase 2 clinical trials for CIC, with reports indicating positive outcomes from four of these studies. While complete data from all trials are not publicly available, results from a terminated Phase 2b study (NCT00501241) provide valuable insights into its efficacy and safety.
Phase 2b Clinical Trial (NCT00501241) - Terminated
This randomized, placebo-controlled, multicenter study was designed to evaluate the efficacy and safety of this compound in patients with CIC. Although terminated early, the available data demonstrated statistically significant and clinically meaningful improvements in the primary endpoint for one of the dose groups.
-
Study Design: A Phase 2b, randomized, double-blind, placebo-controlled, parallel-group study.
-
Patient Population: 214 adults with a diagnosis of chronic idiopathic constipation according to Rome III criteria.
-
Intervention: Patients were randomized to receive one of four doses of this compound (20 mg, 40 mg, 80 mg, or 120 mg) administered twice daily (bid), or a matching placebo.
-
Treatment Duration: 4 weeks.
-
Primary Efficacy Endpoint: The improvement in the total number of spontaneous bowel movements (SBMs) during the first 7 days of treatment compared to placebo. An SBM was defined as a bowel movement that occurred without the use of a laxative or enema in the preceding 24 hours.
-
Secondary Endpoints: Included overall responder rate over the 4-week treatment period and time to first SBM.
The following table summarizes the key efficacy findings from the terminated Phase 2b trial.
| Dose Group | Mean Increase in SBMs (First 7 Days) | p-value vs. Placebo |
| Placebo | 0.31 | - |
| This compound 20 mg bid | Data not specified | Not specified |
| This compound 40 mg bid | Data not specified | Not specified |
| This compound 80 mg bid | 3.32 | 0.0031 |
| This compound 120 mg bid | Data not specified | Not specified |
Data sourced from a press release by ARYx Therapeutics, Inc.
A preliminary analysis also indicated that this compound maintained a positive effect on the overall responder rate over the full 4-week treatment period. Furthermore, a Kaplan-Meier analysis of time-to-first SBM suggested that many patients in the this compound groups experienced their first SBM after the initial dose.
Meta-Analysis of 5-HT4 Agonists
A systematic review and meta-analysis of highly selective 5-HT4 agonists (prucalopride, velusetrag, or this compound) in chronic constipation included one trial of this compound. The pooled data from 13 trials of these agents demonstrated superiority over placebo for several key efficacy outcomes.
| Outcome | Relative Risk (RR) vs. Placebo | 95% Confidence Interval (CI) |
| Mean ≥3 Spontaneous Complete Bowel Movements (SCBM)/week | 1.85 | 1.23 - 2.79 |
| Mean ≥1 SCBM increase from baseline | 1.57 | 1.19 - 2.06 |
Data from a meta-analysis including one this compound trial.
These findings support the class effect of highly selective 5-HT4 agonists in improving key symptoms of CIC.
Clinical Trial Workflow
The diagram below illustrates a typical workflow for a Phase 2 clinical trial investigating a new treatment for Chronic Idiopathic Constipation.
Safety and Tolerability
The available data from Phase 2 studies suggest that this compound is generally well-tolerated. In the terminated Phase 2b trial, there were "virtually no reports of diarrhea or nausea." However, at the highest dose tested (120 mg twice daily), there was a significantly greater incidence of abdominal pain and headache compared to placebo. The adverse effect profile for the other doses was similar to that of the placebo group.
Importantly, this compound has been specifically designed to avoid the cardiovascular side effects that led to the withdrawal of earlier 5-HT4 agonists. Clinical studies to date have not shown any adverse cardiovascular effects, including no effects on heart rate, blood pressure, or ECG parameters.
Pharmacokinetics and Metabolism
This compound is characterized by the following pharmacokinetic properties:
| Parameter | Description |
| Absorption | Rapidly absorbed, reaching peak plasma levels within 1 hour post-dose. |
| Metabolism | Extensively metabolized, primarily through rapid hydrolysis. |
| Half-life | The plasma terminal half-life of this compound is approximately 5.36 hours. |
| Excretion | The major route of elimination is through fecal excretion, with about 32% of the dose excreted unchanged in the feces. |
Data on pharmacokinetics may be subject to further characterization in ongoing and future studies.
Future Directions and Potential
With positive results from multiple Phase 2 trials and a favorable safety profile, this compound is positioned for Phase 3 development for the treatment of Chronic Idiopathic Constipation. Its dual mechanism of action, targeting both serotonin 5-HT4 and dopamine D2 receptors, offers a novel and potentially more effective approach to managing this condition compared to single-pathway agents.
The minimal systemic absorption of this compound is a key feature that may enhance its safety profile, particularly concerning cardiovascular risks. As the development program progresses, further data from larger and longer-term studies will be crucial to fully establish its efficacy and safety in a broader patient population.
Logical Relationship of Mechanism to Clinical Effect
The following diagram outlines the logical progression from this compound's mechanism of action to its anticipated clinical benefits in patients with CIC.
Conclusion
This compound represents a promising therapeutic candidate for the management of Chronic Idiopathic Constipation. Its unique dual mechanism of action, coupled with a favorable safety profile observed in Phase 2 clinical trials, suggests it could address the unmet needs of many patients suffering from this condition. The progression to Phase 3 studies will be a critical step in confirming its potential as a valuable addition to the therapeutic armamentarium for CIC. This technical guide provides a foundation for understanding the scientific and clinical rationale behind the development of this compound.
References
- 1. biospace.com [biospace.com]
- 2. American Gastroenterological Association-American College of Gastroenterology Clinical Practice Guideline: Pharmacological Management of Chronic Idiopathic Constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FDA clearance of IND application for this compound: Dr. Falk Pharma international [drfalkpharma.com]
- 4. Completion of Enrollment of the Global Phase 2b Study: Dr. Falk Pharma international [drfalkpharma.com]
Early Naronapride Research for Gastroesophageal Reflux Disease: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naronapride (formerly ATI-7505) is a gastrointestinal prokinetic agent investigated for the treatment of several motility disorders, including gastroesophageal reflux disease (GERD). Early research focused on its dual mechanism of action as a potent and selective serotonin 5-HT4 receptor agonist and a dopamine D2 receptor antagonist.[1] This technical guide provides a detailed overview of the foundational research on this compound, focusing on its mechanism of action, experimental protocols from early studies, and the quantitative data available from this research. While company announcements have indicated the completion of four positive Phase 2 clinical trials for various gastrointestinal conditions, including GERD, the detailed results of the GERD-specific studies are not extensively published in peer-reviewed literature.[2][3][4] Therefore, this guide synthesizes the available data from published studies in healthy volunteers to provide a comprehensive understanding of this compound's early development.
Mechanism of Action
This compound's therapeutic potential in GERD stems from its dual action on the enteric nervous system.[1] By stimulating 5-HT4 receptors on presynaptic terminals of intrinsic neurons, it enhances the release of acetylcholine, a key excitatory neurotransmitter that promotes gastrointestinal motility. Concurrently, by antagonizing D2 receptors, this compound removes an inhibitory brake on acetylcholine release, further augmenting prokinetic effects. This coordinated action is intended to improve esophageal peristalsis, increase lower esophageal sphincter pressure, and accelerate gastric emptying, all of which are important physiological factors in the pathophysiology of GERD.
Signaling Pathway of this compound in the Enteric Nervous System
References
Methodological & Application
Application Notes and Protocols for Naronapride In Vitro Assay Using CHO Cells Expressing 5-HT4 Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naronapride (formerly ATI-7505) is a potent and selective serotonin 5-HT4 receptor agonist and dopamine D2 receptor antagonist under investigation for the treatment of various gastrointestinal motility disorders.[1][2][3][4][5] Its prokinetic effects are primarily mediated through the activation of 5-HT4 receptors, which are Gs protein-coupled receptors. Agonist binding to the 5-HT4 receptor initiates a signaling cascade that leads to the activation of adenylyl cyclase, resulting in an increase in intracellular cyclic adenosine monophosphate (cAMP). This application note provides a detailed protocol for an in vitro assay to characterize the activity of this compound and related compounds at the 5-HT4 receptor using Chinese Hamster Ovary (CHO) cells stably expressing the human 5-HT4 receptor. The primary endpoint of this assay is the measurement of intracellular cAMP levels.
Mechanism of Action and Signaling Pathway
This compound functions as a selective agonist at the 5-HT4 receptor. The binding of this compound to the Gs alpha subunit-coupled 5-HT4 receptor leads to the activation of adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP). The accumulation of intracellular cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to a cellular response.
References
- 1. Mechanism of Action - Renexxion - Ireland [rnexltd.ie]
- 2. This compound dihydrochloride - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Completion of Enrollment of the Global Phase 2b Study: Dr. Falk Pharma international [drfalkpharma.com]
- 5. Dosing of the First United States Patient : Dr. Falk Pharma international [drfalkpharma.com]
Application Notes and Protocols for Naronapride: cAMP Accumulation Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naronapride is a selective serotonin 5-HT4 receptor agonist currently under investigation for the treatment of gastrointestinal motility disorders.[1][2][3][4][5] The 5-HT4 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gs alpha subunit. Activation of the 5-HT4 receptor by an agonist like this compound stimulates adenylyl cyclase, leading to an increase in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP). Therefore, a cAMP accumulation assay is a robust and direct method to quantify the pharmacological activity and potency of this compound at the 5-HT4 receptor.
These application notes provide a detailed protocol for determining the potency of this compound in inducing cAMP accumulation in a cell-based assay. The protocol is based on the principles of competitive immunoassay using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), a common and sensitive detection method.
Signaling Pathway
This compound, as a 5-HT4 receptor agonist, initiates a signaling cascade that results in the production of intracellular cAMP. The binding of this compound to the 5-HT4 receptor induces a conformational change in the receptor, leading to the activation of the associated Gs protein. The activated Gs alpha subunit then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cAMP. This increase in intracellular cAMP can be measured to determine the efficacy and potency of this compound.
Experimental Protocol: TR-FRET cAMP Accumulation Assay
This protocol is adapted from established TR-FRET based cAMP assays, such as LANCE® Ultra cAMP and HTRF® cAMP assays. It is designed for a 384-well plate format, suitable for high-throughput screening.
Materials and Reagents:
-
Cells: A stable cell line expressing the human 5-HT4 receptor (e.g., HEK293 or CHO cells).
-
This compound: Stock solution in a suitable solvent (e.g., DMSO).
-
Assay Buffer: HBSS, 5 mM HEPES, 0.1% BSA, pH 7.4.
-
Stimulation Buffer: Assay Buffer containing a phosphodiesterase (PDE) inhibitor, such as 0.5 mM IBMX, to prevent cAMP degradation.
-
Positive Control: A known 5-HT4 receptor agonist (e.g., serotonin or a reference compound) or a direct adenylyl cyclase activator like Forskolin.
-
TR-FRET cAMP Assay Kit: Containing:
-
Europium (Eu)-cAMP tracer (or other donor fluorophore).
-
ULight™-anti-cAMP antibody (or other acceptor fluorophore).
-
cAMP standard.
-
Detection Buffer.
-
-
White, opaque 384-well microplates.
-
Multilabel plate reader with TR-FRET capability.
Experimental Workflow:
Procedure:
-
Cell Preparation:
-
Culture cells expressing the 5-HT4 receptor to ~80-90% confluency.
-
Harvest cells and resuspend in Assay Buffer to the desired concentration (e.g., 1 x 10^6 cells/mL). Cell number should be optimized for the specific cell line and receptor expression level.
-
Dispense 5 µL of the cell suspension into each well of a 384-well plate (for a final volume of 20 µL, this would be 5,000 cells/well).
-
-
Compound Preparation:
-
Prepare a serial dilution of this compound in Stimulation Buffer at 4x the final desired concentration.
-
Also prepare solutions for the negative control (Stimulation Buffer only) and positive control (e.g., a saturating concentration of a reference agonist or Forskolin) at 4x the final concentration.
-
-
Cell Stimulation:
-
Add 5 µL of the 4x this compound serial dilutions, negative control, or positive control to the appropriate wells containing the cells.
-
Seal the plate and incubate for 30 minutes at room temperature.
-
-
cAMP Detection:
-
Prepare the detection reagents according to the manufacturer's protocol. This typically involves diluting the Eu-cAMP tracer and the ULight-anti-cAMP antibody in the provided Detection Buffer.
-
Add 10 µL of the detection reagent mix to each well. This step both lyses the cells and introduces the detection components.
-
Seal the plate and incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET compatible plate reader. Measure the emission at both 665 nm (acceptor) and 615 nm or 620 nm (donor).
-
The TR-FRET signal is typically expressed as the ratio of the acceptor to donor fluorescence.
-
Data Analysis:
-
Standard Curve: A cAMP standard curve should be run in parallel to interpolate the amount of cAMP produced in the cell-based assay.
-
Ratio Calculation: Calculate the emission ratio (665 nm / 620 nm) for each well.
-
cAMP Concentration: Convert the emission ratios to cAMP concentrations using the standard curve.
-
Dose-Response Curve: Plot the cAMP concentration against the logarithm of the this compound concentration.
-
EC50 Determination: Fit the data to a four-parameter logistic equation to determine the EC50 value, which is the concentration of this compound that produces 50% of the maximal response.
Data Presentation
The quantitative data obtained from the cAMP accumulation assay for this compound should be summarized in a clear and structured table. This allows for easy comparison of potency and efficacy with other compounds.
| Compound | Target Receptor | Assay Type | Cell Line | EC50 (nM) | Emax (% of Control) |
| This compound | 5-HT4 | cAMP Accumulation (TR-FRET) | HEK293-h5HT4R | [Experimental Value] | [Experimental Value] |
| Reference Agonist | 5-HT4 | cAMP Accumulation (TR-FRET) | HEK293-h5HT4R | [Known Value] | 100% |
| Forskolin | Adenylyl Cyclase | cAMP Accumulation (TR-FRET) | HEK293-h5HT4R | [Known Value] | [Reference Value] |
Note: EC50 and Emax values for this compound are placeholders and should be determined experimentally.
Conclusion
This application note provides a detailed protocol for a TR-FRET based cAMP accumulation assay to characterize the activity of this compound on the 5-HT4 receptor. This assay is a critical tool for researchers in pharmacology and drug development to quantify the potency and efficacy of this compound and similar compounds, aiding in the understanding of their mechanism of action and in the screening of new chemical entities. The provided workflow and data presentation structure offer a standardized approach to performing and reporting these experiments.
References
- 1. graphyonline.com [graphyonline.com]
- 2. Pro-Kinetic Actions of Luminally-Acting 5-HT4 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound dihydrochloride - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Application Notes and Protocols for Naronapride Testing in an In Vivo Model of Diabetic Gastroparesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diabetic gastroparesis is a debilitating complication of diabetes mellitus characterized by delayed gastric emptying of food in the absence of any mechanical obstruction.[1] The condition manifests with symptoms such as nausea, vomiting, early satiety, bloating, and abdominal pain, leading to poor glycemic control and a significant reduction in quality of life. The development of effective prokinetic agents is a key focus of gastrointestinal research. Naronapride (formerly ATI-7505) is an investigational drug with a dual mechanism of action that makes it a promising candidate for the treatment of diabetic gastroparesis.[2]
These application notes provide a comprehensive overview and detailed protocols for utilizing a streptozotocin (STZ)-induced diabetic rodent model to evaluate the efficacy of this compound. This well-established animal model mimics key pathophysiological features of human diabetic gastroparesis, including delayed gastric emptying.
Mechanism of Action of this compound
This compound is a potent and selective serotonin 5-HT4 receptor agonist and a dopamine D2 receptor antagonist.[2] Its prokinetic effects are mediated through two synergistic pathways within the enteric nervous system:
-
5-HT4 Receptor Agonism: Activation of 5-HT4 receptors on presynaptic terminals of cholinergic interneurons enhances the release of acetylcholine (ACh). Increased ACh levels stimulate smooth muscle contraction in the gastric wall, thereby promoting gastric motility and emptying.
-
Dopamine D2 Receptor Antagonism: Dopamine, acting on D2 receptors, typically inhibits cholinergic nerve function and gastric motility. By blocking these receptors, this compound removes this inhibitory brake, leading to a further increase in acetylcholine-mediated contractions.
This dual mechanism of action is designed to be highly effective in promoting gastrointestinal transit.[2] this compound is also designed to be minimally absorbed and locally active in the gut, which may enhance its safety profile.[3]
In Vivo Model: Streptozotocin-Induced Diabetic Gastroparesis
The streptozotocin (STZ)-induced diabetic rodent (rat or mouse) model is a widely used and validated model for studying diabetic gastroparesis. STZ is a chemical that is selectively toxic to the insulin-producing beta cells of the pancreas, leading to hyperglycemia and the long-term complications of diabetes, including delayed gastric emptying.
Key Features of the STZ-Induced Diabetic Gastroparesis Model:
-
Hyperglycemia: Sustained high blood glucose levels are a hallmark of this model.
-
Delayed Gastric Emptying: After a period of sustained hyperglycemia (typically several weeks), a significant delay in gastric emptying of a solid meal can be consistently observed.
-
Pathophysiological Relevance: The model exhibits several features observed in human diabetic gastroparesis, such as alterations in the enteric nervous system and changes in the interstitial cells of Cajal (ICCs).
Experimental Protocols
Protocol 1: Induction of Diabetic Gastroparesis in Rats
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Streptozotocin (STZ)
-
Sterile 0.1 M citrate buffer (pH 4.5), ice-cold
-
5% sucrose solution
-
Glucometer and test strips
-
Insulin (optional, for animal welfare to manage severe hyperglycemia)
Procedure:
-
Acclimatization: House the rats in a controlled environment (12-hour light/dark cycle, 22 ± 2°C) with ad libitum access to standard chow and water for at least one week before the experiment.
-
Fasting: Fast the rats for 12-16 hours overnight with free access to water before STZ injection.
-
STZ Preparation: On the day of injection, prepare a fresh solution of STZ in ice-cold sterile citrate buffer. A commonly used dose is 65 mg/kg body weight. The solution should be used within 15 minutes of preparation.
-
Induction of Diabetes: Administer a single intraperitoneal (i.p.) injection of the STZ solution. Control animals should receive an equivalent volume of the citrate buffer.
-
Post-Injection Care: Immediately after the injection, replace the drinking water with a 5% sucrose solution for the first 24-48 hours to prevent STZ-induced hypoglycemia.
-
Confirmation of Diabetes: Measure blood glucose levels from the tail vein 48-72 hours after STZ injection. Rats with a non-fasting blood glucose level >250 mg/dL are considered diabetic.
-
Development of Gastroparesis: Maintain the diabetic rats for 4-8 weeks to allow for the development of delayed gastric emptying. Monitor blood glucose levels and body weight weekly.
-
Animal Welfare: Monitor the animals regularly for signs of distress. If severe hyperglycemia and weight loss occur, consider administering a low dose of long-acting insulin.
Protocol 2: Assessment of Solid Gastric Emptying
This protocol describes the measurement of gastric emptying of a solid meal.
Materials:
-
Diabetic and control rats (fasted for 12-16 hours with free access to water)
-
This compound
-
Vehicle control (e.g., 0.5% carboxymethyl cellulose in sterile water)
-
Standard solid meal (e.g., pre-weighed amount of standard chow or a non-digestible solid marker like glass beads mixed with chow)
-
Oral gavage needles
-
Surgical instruments for dissection
-
Analytical balance
Procedure:
-
Drug Administration: Administer this compound (at desired doses, e.g., 1, 3, 10 mg/kg) or vehicle via oral gavage to the fasted diabetic and control rats. A typical administration time is 30-60 minutes before the test meal.
-
Test Meal Administration: Provide the pre-weighed solid test meal to each rat. Ensure the entire meal is consumed within a short timeframe (e.g., 15-20 minutes).
-
Gastric Emptying Period: After the meal is consumed, return the rats to their cages without food or water for a defined period (e.g., 2 hours).
-
Euthanasia and Stomach Excision: At the end of the gastric emptying period, euthanize the animals using an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).
-
Sample Collection: Immediately perform a laparotomy, ligate the pylorus and cardia of the stomach, and carefully excise the entire stomach.
-
Measurement of Gastric Contents: Open the stomach and carefully collect its entire contents. Dry the contents in an oven at 60°C until a constant weight is achieved.
-
Calculation of Gastric Emptying:
-
Gastric Emptying (%) = (1 - [Dry weight of stomach contents at time X / Average dry weight of stomach contents at time 0]) * 100
-
The "Average dry weight of stomach contents at time 0" is determined by sacrificing a separate group of rats immediately after they consume the test meal.
-
Data Presentation
Note: Preclinical data for this compound in a diabetic gastroparesis model is not publicly available at this time. The following tables present representative data for a hypothetical prokinetic agent with a similar mechanism of action (5-HT4 agonist and D2 antagonist) to illustrate how results can be presented.
Table 1: Effect of Prokinetic Agent on Solid Gastric Emptying in STZ-Induced Diabetic Rats
| Treatment Group | Dose (mg/kg) | n | Gastric Emptying (%) |
| Non-Diabetic Control | Vehicle | 10 | 78.5 ± 5.2 |
| Diabetic Control | Vehicle | 10 | 45.3 ± 6.1* |
| Diabetic + Prokinetic | 1 | 10 | 55.8 ± 5.9 |
| Diabetic + Prokinetic | 3 | 10 | 65.2 ± 6.4 |
| Diabetic + Prokinetic | 10 | 10 | 72.1 ± 5.5 |
| Data are presented as Mean ± SD. *p<0.01 vs. Non-Diabetic Control; **p<0.01 vs. Diabetic Control. |
Table 2: Effect of Prokinetic Agent on Intestinal Transit in STZ-Induced Diabetic Rats
| Treatment Group | Dose (mg/kg) | n | Intestinal Transit (%) |
| Non-Diabetic Control | Vehicle | 10 | 85.4 ± 7.3 |
| Diabetic Control | Vehicle | 10 | 58.2 ± 8.5* |
| Diabetic + Prokinetic | 1 | 10 | 68.9 ± 7.9 |
| Diabetic + Prokinetic | 3 | 10 | 75.6 ± 8.1 |
| Diabetic + Prokinetic | 10 | 10 | 82.3 ± 7.5 |
| Data are presented as Mean ± SD. *p<0.01 vs. Non-Diabetic Control; **p<0.01 vs. Diabetic Control. |
Visualizations
Caption: Experimental workflow for testing this compound.
Caption: Pathophysiology of Diabetic Gastroparesis.
Caption: this compound's Dual Mechanism of Action.
References
- 1. Improvement of gastric motility with gastric electrical stimulation in STZ-induced diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. FDA clearance of IND application for this compound: Dr. Falk Pharma international [drfalkpharma.com]
- 3. Initiation of Phase II Study of this compound in patients with gastroparesis: Dr. Falk Pharma international [drfalkpharma.com]
Application Notes and Protocols for Measuring Gastric Emptying with Naronapride in Conscious Dogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naronapride is a novel prokinetic agent with a dual mechanism of action, functioning as a serotonin 5-HT4 receptor agonist and a dopamine D2 receptor antagonist.[1][2][3] This dual action is designed to enhance gastrointestinal motility, making this compound a promising candidate for treating disorders characterized by delayed gastric emptying, such as gastroparesis.[2][4] The stimulation of 5-HT4 receptors in the gut wall promotes the release of acetylcholine, which in turn increases gastrointestinal motility. Concurrently, the inhibition of D2 receptors removes the inhibitory "brakes" on gut motility. Preclinical evaluation of prokinetic agents like this compound in conscious animal models is a critical step in drug development. The dog is a frequently used model for assessing gastric emptying due to its physiological similarities to humans.
These application notes provide a detailed protocol for measuring the effects of this compound on gastric emptying in conscious dogs. The methodologies described are based on established techniques for assessing canine gastric motility.
Signaling Pathway of this compound
This compound's prokinetic effects are mediated through two primary pathways in the enteric nervous system. As a 5-HT4 receptor agonist, it stimulates the release of acetylcholine (ACh) from myenteric neurons, which directly enhances smooth muscle contraction. As a D2 receptor antagonist, it inhibits the normal suppressive action of dopamine on ACh release, further promoting motility.
Experimental Protocols
A robust and reproducible method for assessing gastric emptying is crucial. The following protocol outlines the use of radioscintigraphy, a well-established technique for quantifying gastric emptying in dogs.
Protocol: Measurement of Gastric Emptying in Conscious Dogs using Radioscintigraphy
1. Animal Subjects and Acclimation:
-
Species: Beagle dogs, a commonly used breed in gastroenterology research.
-
Health Status: Healthy, adult dogs with no history of gastrointestinal disease.
-
Acclimation: Dogs should be acclimated to the laboratory environment and the specific procedures, including standing in a sling or restraint system for the duration of the imaging, to minimize stress-induced alterations in gastric motility.
2. Study Design:
-
A crossover study design is recommended, where each dog serves as its own control.
-
A sufficient washout period (e.g., 7 days) should be implemented between treatments.
-
Treatments can include: Vehicle (placebo), and multiple doses of this compound (e.g., low, medium, high dose).
3. Test Meal Preparation:
-
A standardized meal is critical for consistent results.
-
Composition: A mixture of canned dog food and a small amount of kibble to represent a mixed solid-liquid meal.
-
Radiolabeling: The solid component of the meal is labeled with 99mTechnetium (99mTc) sulfur colloid. This is achieved by mixing the radiotracer with a small amount of cooked egg white, which is then incorporated into the food.
4. Dosing and Administration:
-
Fasting: Dogs should be fasted overnight (approximately 12-18 hours) before the study, with free access to water.
-
This compound Administration: this compound is administered orally at the predetermined doses. The timing of administration relative to the test meal should be based on the drug's pharmacokinetic profile to ensure peak plasma concentrations coincide with the gastric emptying measurement period. A typical pre-treatment time is 60-90 minutes before the meal.
5. Gastric Emptying Measurement (Radioscintigraphy):
-
Immediately after consuming the radiolabeled meal, the dog is placed in the imaging restraint system.
-
A gamma camera is positioned over the abdomen to acquire images of the stomach.
-
Dynamic images are acquired continuously for the first hour, followed by static images at regular intervals (e.g., every 30-60 minutes) for up to 6 hours.
-
Regions of interest (ROIs) are drawn around the stomach on the images to quantify the amount of radioactivity remaining over time.
-
Data is corrected for radioactive decay.
6. Data Analysis:
-
The percentage of the radiolabeled meal remaining in the stomach is plotted against time.
-
Key parameters to be calculated include:
-
Lag phase: The time until a significant amount of the meal has emptied.
-
T50 (Half-emptying time): The time for 50% of the meal to empty from the stomach.
-
Gastric emptying rate: Can be calculated from the slope of the emptying curve.
-
Experimental Workflow
The following diagram illustrates the key steps in the experimental protocol for assessing the effect of this compound on gastric emptying in conscious dogs.
Illustrative Data Presentation
The following tables present hypothetical data to illustrate the expected outcomes of a study investigating the effects of this compound on gastric emptying in conscious dogs. This data is for illustrative purposes only and does not represent actual experimental results.
Table 1: Gastric Emptying Half-Time (T50) after Oral Administration of this compound
| Treatment Group | Dose (mg/kg) | N (dogs) | Mean T50 (minutes) | Standard Deviation |
| Vehicle (Control) | 0 | 8 | 185 | 25 |
| This compound | 0.1 | 8 | 150 | 20 |
| This compound | 0.3 | 8 | 125 | 18 |
| This compound | 1.0 | 8 | 95 | 15 |
Table 2: Percentage of Gastric Retention Over Time with this compound Treatment
| Time (minutes) | Vehicle (Control) | This compound (0.1 mg/kg) | This compound (0.3 mg/kg) | This compound (1.0 mg/kg) |
| 0 | 100% | 100% | 100% | 100% |
| 60 | 92% | 85% | 78% | 70% |
| 120 | 75% | 65% | 55% | 40% |
| 180 | 52% | 40% | 30% | 20% |
| 240 | 35% | 25% | 15% | 10% |
Summary of Expected Results
The illustrative data demonstrates a dose-dependent effect of this compound on gastric emptying. As the dose of this compound increases, the half-emptying time (T50) is expected to decrease, indicating a faster rate of gastric emptying. This would be reflected in a lower percentage of the meal remaining in the stomach at each time point compared to the vehicle control group. These findings would be consistent with the prokinetic mechanism of action of this compound.
The protocol and information provided in these application notes offer a comprehensive framework for evaluating the effects of this compound on gastric emptying in conscious dogs. The use of a well-controlled study design and a quantitative imaging technique like radioscintigraphy will yield valuable data for the preclinical assessment of this promising prokinetic agent. The expected outcome is a dose-dependent acceleration of gastric emptying, which would support further development of this compound for the treatment of gastrointestinal motility disorders.
References
- 1. Mechanism of Action - Renexxion - Ireland [rnexltd.ie]
- 2. Renexxion and Dr. Falk Pharma Expand Phase 2b MOVE-IT Study of this compound in Gastroparesis, Dose First U.S. Patient [synapse.patsnap.com]
- 3. FDA Approves this compound IND for Gastroparesis Treatment and US Phase 2b Study Expansion [synapse.patsnap.com]
- 4. This compound for Gastroparesis · Recruiting Participants for Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
Application Notes and Protocols for Colonic Transit Studies with Naronapride in Guinea Pig Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naronapride (formerly ATI-7505) is a potent, selective serotonin 5-HT4 receptor agonist and dopamine D2 receptor antagonist with prokinetic properties, making it a promising candidate for the treatment of gastrointestinal motility disorders.[1] These application notes provide detailed protocols for conducting colonic transit studies in guinea pig models to evaluate the efficacy of this compound. The guinea pig is a well-established model for gastrointestinal research due to its physiological similarities to the human colon.
Mechanism of Action
This compound exerts its prokinetic effects through a dual mechanism of action. By stimulating 5-HT4 receptors on enteric neurons, it facilitates the release of acetylcholine, a key neurotransmitter that promotes smooth muscle contraction and enhances gastrointestinal motility.[1] Simultaneously, by antagonizing D2 receptors, this compound removes the inhibitory effects of dopamine on acetylcholine release, further promoting motility.[1]
Signaling Pathway of this compound
The binding of this compound to the 5-HT4 receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade that leads to increased acetylcholine release and subsequent smooth muscle contraction. The D2 receptor antagonism complements this effect by preventing the dopamine-induced inhibition of acetylcholine release.
Experimental Protocols
The following protocols describe in vivo methods for assessing the effect of this compound on colonic transit in guinea pigs.
Fecal Pellet Output Assay
This non-invasive method provides an indirect measure of colonic motility by quantifying the number and weight of fecal pellets expelled over a specific period.
Materials:
-
Male Hartley guinea pigs (300-350 g)
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in sterile water)
-
Oral gavage needles
-
Individual cages with a wire mesh floor
-
Analytical balance
Procedure:
-
Acclimation: House guinea pigs individually in cages with wire mesh floors for at least 3 days to acclimate to the experimental conditions. Provide food and water ad libitum.
-
Fasting: Fast the animals for 12-18 hours before the experiment, with free access to water.
-
Dosing:
-
Prepare a solution or suspension of this compound in the vehicle at the desired concentrations.
-
Administer this compound or vehicle orally via gavage. A typical volume is 1-2 mL/kg.
-
-
Fecal Collection:
-
Immediately after dosing, place each animal in a clean individual cage with a wire mesh floor, without bedding, to allow for easy collection of fecal pellets.
-
Collect all fecal pellets expelled by each animal at predetermined time intervals (e.g., every hour for 6 hours).
-
-
Measurement:
-
Count the number of fecal pellets for each time point.
-
Weigh the total mass of the collected pellets for each time point using an analytical balance.
-
-
Data Analysis:
-
Calculate the cumulative number and weight of fecal pellets for each animal at each time point.
-
Compare the results between the this compound-treated groups and the vehicle control group using appropriate statistical analysis (e.g., ANOVA followed by a post-hoc test).
-
Whole Gut Transit Time (Carmine Red Method)
This method measures the time it takes for a non-absorbable colored marker to travel through the entire gastrointestinal tract, providing a measure of overall transit.
Materials:
-
Male Hartley guinea pigs (300-350 g)
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in sterile water)
-
Carmine Red solution (e.g., 6% Carmine Red in 0.5% methylcellulose)[2]
-
Oral gavage needles
-
Individual cages with white paper lining the bottom
-
Stopwatch or timer
Procedure:
-
Acclimation and Fasting: Follow the same procedures as for the Fecal Pellet Output Assay.
-
Dosing:
-
Administer this compound or vehicle orally via gavage.
-
After a predetermined time (e.g., 30 minutes), administer the Carmine Red solution orally via gavage (a typical volume is 1-2 mL/kg). Record the exact time of Carmine Red administration.
-
-
Observation:
-
Place each animal in an individual cage with a white paper lining for easy visualization of the colored feces.
-
Monitor the animals continuously or at frequent intervals (e.g., every 15 minutes) for the first appearance of a red-colored fecal pellet.
-
-
Measurement:
-
Record the time of the appearance of the first red fecal pellet.
-
The whole gut transit time is the time elapsed between the administration of the Carmine Red and the expulsion of the first red pellet.
-
-
Data Analysis:
-
Calculate the mean transit time for each treatment group.
-
Compare the transit times between the this compound-treated groups and the vehicle control group using appropriate statistical analysis (e.g., t-test or ANOVA).
-
Experimental Workflow
The following diagram illustrates the general workflow for a colonic transit study in guinea pigs.
Data Presentation
The following tables provide a template for presenting quantitative data from colonic transit studies. As specific data for this compound in guinea pigs is not available, representative data from a study on the 5-HT4 agonist prucalopride in a guinea pig model of postoperative ileus is presented for illustrative purposes.[3]
Table 1: Effect of this compound on Cumulative Fecal Pellet Output (Illustrative Data)
| Treatment Group | Dose (mg/kg) | Cumulative Fecal Weight (g) over 5 hours (Mean ± SEM) |
| Vehicle | - | 0.5 ± 0.1 |
| This compound | 0.5 | Data to be generated |
| This compound | 1.0 | Data to be generated |
| This compound | 5.0 | Data to be generated |
| This compound | 10.0 | Data to be generated |
| Prucalopride (Example) | 0.5 | 2.2 ± 0.4 |
| Prucalopride (Example) | 1.0 | 2.1 ± 0.5 |
| Prucalopride (Example) | 5.0 | 2.8 ± 0.6 |
| Prucalopride (Example) | 10.0 | 3.0 ± 0.7* |
*p < 0.05 compared to vehicle. Data is illustrative and based on a study with prucalopride.
Table 2: Effect of this compound on Whole Gut Transit Time (Illustrative Data)
| Treatment Group | Dose (mg/kg) | Whole Gut Transit Time (minutes) (Mean ± SEM) |
| Vehicle | - | 300 ± 25 |
| This compound | 1.0 | Data to be generated |
| This compound | 5.0 | Data to be generated |
| This compound | 10.0 | Data to be generated |
Note: Baseline intestinal transit time in guinea pigs has been reported to be approximately 5 hours (300 minutes).
Conclusion
The protocols and information provided in these application notes offer a comprehensive guide for researchers and drug development professionals to investigate the effects of this compound on colonic transit in guinea pig models. The successful execution of these studies will generate crucial preclinical data to support the development of this compound as a novel therapeutic agent for gastrointestinal motility disorders. It is recommended to conduct pilot studies to determine the optimal dose range and time course for this compound's effects in the specific guinea pig strain being used.
References
Application Notes: Assessing Naronapride's Prokinetic Effects on Esophageal Motility
Introduction
Naronapride is an investigational pan-gastrointestinal (GI) prokinetic agent with a dual mechanism of action: it is a potent and selective serotonin 5-HT4 receptor agonist and a dopamine D2 receptor antagonist.[1][2][3] By stimulating 5-HT4 receptors in the gut wall, this compound promotes the release of acetylcholine, which in turn increases GI motility.[1] Simultaneously, its antagonism of D2 receptors removes the inhibitory "brakes" on gut motility.[1] this compound has been designed to be minimally absorbable and locally active within the gut lumen, which may enhance its safety and efficacy profile.
Given its development for upper GI disorders such as gastroesophageal reflux disease (GERD) and gastroparesis, assessing its specific effects on esophageal function is critical. Impaired esophageal motility is a contributing factor in these conditions. This document outlines a comprehensive protocol for evaluating the impact of this compound on esophageal motility using High-Resolution Manometry (HRM), the gold standard for diagnosing esophageal motor disorders.
Mechanism of Action: Signaling Pathway
This compound's prokinetic activity is initiated at the level of enteric neurons. As a 5-HT4 agonist, it stimulates acetylcholine release, enhancing smooth muscle contraction and peristalsis. As a D2 antagonist, it prevents dopamine-mediated inhibition of acetylcholine release, further promoting motility.
Protocol: High-Resolution Manometry (HRM) Assessment
1. Objective
To quantitatively assess the effects of this compound on esophageal motility, including lower esophageal sphincter (LES) function and esophageal peristalsis, in comparison to a placebo baseline.
2. Study Design
A randomized, double-blind, placebo-controlled, crossover study is recommended. Each participant will serve as their own control, undergoing two separate HRM study sessions: one after receiving this compound and another after receiving a placebo. A washout period of at least 7 days should be implemented between sessions.
3. Participant Selection Criteria
-
Inclusion: Healthy volunteers or patients with suspected esophageal motility disorders (e.g., GERD, non-cardiac chest pain) aged 18-65.
-
Exclusion: Known history of achalasia or other major esophageal motor disorders, previous esophageal surgery, use of medications known to affect GI motility within 48 hours of the study (e.g., opioids, anticholinergics, other prokinetics), and contraindications to this compound.
4. Experimental Workflow
The overall process involves screening participants, conducting baseline and post-intervention manometry studies, and analyzing the resulting data to compare the effects of this compound and the placebo.
5. Materials
-
High-Resolution Manometry system with solid-state catheter (36 circumferential sensors).
-
This compound tablets (e.g., 10, 20, 40 mg doses) and matching placebo.
-
5 mL saline or water aliquots for wet swallows.
-
Standardized test meal (optional, for postprandial assessment).
6. Experimental Procedure
-
Preparation: Participants must fast for at least 6 hours prior to the procedure.
-
Catheter Placement: The HRM catheter is passed transnasally into the esophagus and positioned to span from the pharynx to the stomach, confirmed by identifying the characteristic pressure signatures of the upper esophageal sphincter (UES), esophageal body, and LES.
-
Acclimatization: Allow a 5-minute period for the participant to acclimatize to the catheter.
-
Baseline Manometry Protocol (Pre-dose):
-
Record a 30-second resting period to measure basal LES pressure.
-
Perform a series of 10 single wet swallows (SWS) with 5 mL of water in the supine position, spaced 30 seconds apart.
-
(Optional) Perform provocative maneuvers such as multiple rapid swallows (MRS) and a rapid drink challenge (RDC) as outlined by the Chicago Classification v4.0.
-
-
Drug Administration: Administer the randomized study drug (this compound or placebo) with a standardized volume of water.
-
Post-dose Manometry Protocol:
-
Wait for a period appropriate for the drug's pharmacokinetics to reach peak effect (e.g., 60-90 minutes).
-
Repeat the complete manometry protocol as described in step 4.
-
7. Data Analysis
All HRM data should be analyzed using the Chicago Classification version 4.0 (CCv4.0) criteria. The primary endpoints for comparison between this compound and placebo conditions will be:
-
Lower Esophageal Sphincter (LES) Function:
-
Integrated Relaxation Pressure (IRP): The mean pressure of the 4 seconds of maximal relaxation in the 10-second window following deglutitive UES relaxation. A key indicator of LES relaxation adequacy.
-
Basal LES Pressure: The average LES pressure during rest.
-
-
Esophageal Body Peristalsis:
-
Distal Contractile Integral (DCI): Measures the vigor of the distal esophageal contraction. Calculated as the product of the length, duration, and amplitude of the contraction.
-
Distal Latency (DL): The time from UES relaxation to the contractile deceleration point (CDP). Used to identify premature contractions.
-
Peristaltic Success Rate: The percentage of wet swallows that result in normal peristalsis.
-
8. Data Presentation
Quantitative results should be summarized in tables to facilitate clear comparison between the placebo and this compound arms of the study.
Table 1: Effect of this compound on LES Function (Mean ± SD)
| Parameter | Placebo | This compound (Dose X) | p-value |
|---|---|---|---|
| Integrated Relaxation Pressure (IRP) (mmHg) |
| Basal LES Pressure (mmHg) | | | |
Table 2: Effect of this compound on Esophageal Peristalsis (Mean ± SD)
| Parameter | Placebo | This compound (Dose X) | p-value |
|---|---|---|---|
| Distal Contractile Integral (DCI) (mmHg·s·cm) | |||
| Distal Latency (DL) (s) | |||
| % Failed Peristalsis | |||
| % Ineffective Swallows |
| % Fragmented Peristalsis | | | |
Expected Outcomes
Based on its prokinetic mechanism of action, this compound is hypothesized to:
-
Increase the Distal Contractile Integral (DCI), indicating more vigorous esophageal contractions.
-
Decrease the rate of failed or ineffective swallows, improving bolus transit.
-
Potentially increase basal LES pressure, which could be beneficial in preventing reflux.
-
Effects on IRP and DL are less predictable but important to measure for a complete safety and efficacy profile.
This comprehensive protocol provides a standardized framework for researchers and drug developers to rigorously evaluate the effects of this compound on esophageal motility, generating crucial data for its clinical development in upper GI disorders.
References
Determining the Receptor Affinity of Naronapride Using Radioligand Binding Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naronapride (formerly ATI-7505) is a potent and selective serotonin 5-HT4 receptor agonist and dopamine D2 receptor antagonist under investigation for the treatment of various gastrointestinal motility disorders.[1][2][3][4] Its dual mechanism of action, stimulating gut motility via 5-HT4 agonism while inhibiting the "brakes" on motility through D2 antagonism, makes it a promising therapeutic candidate.[5] A critical step in the preclinical characterization of this compound is the determination of its binding affinity for its target receptors. Radioligand binding assays are the gold standard for quantifying the interaction between a ligand and a receptor, providing essential data on affinity (Ki), receptor density (Bmax), and the dissociation constant (Kd).
These application notes provide detailed protocols for conducting competitive radioligand binding assays to determine the receptor affinity of this compound for the human 5-HT4 and D2 receptors.
Mechanism of Action: 5-HT4 Receptor Signaling Pathway
Activation of the 5-HT4 receptor by an agonist like this compound initiates a Gs-protein-coupled signaling cascade. This leads to the activation of adenylyl cyclase, which in turn increases intracellular levels of cyclic AMP (cAMP). In the context of the gastrointestinal tract, this signaling pathway ultimately promotes the release of acetylcholine, enhancing motility.
Data Presentation
The binding affinity of this compound for the human 5-HT4 and dopamine D2 receptors is summarized below. Affinity is expressed as the inhibition constant (Ki), which represents the concentration of the drug that will bind to 50% of the receptors in the absence of the radioligand. A lower Ki value indicates a higher binding affinity.
| Compound | Receptor | Cell Line | Radioligand | Ki (nM) | Reference |
| This compound | Dopamine D2L | Not Specified | Not Specified | 61 | |
| This compound | 5-HT4 | Not Specified | Not Specified | High Affinity* |
*While this compound is consistently reported as a high-affinity 5-HT4 receptor agonist, a specific Ki value was not available in the public domain search results.
Experimental Protocols
Detailed methodologies for determining the binding affinity of this compound are provided below. These protocols are based on established principles of radioligand binding assays.
Protocol 1: Determination of this compound Affinity for the Human 5-HT4 Receptor
This protocol describes a competitive radioligand binding assay using membranes from HEK293 cells stably expressing the human 5-HT4 receptor and [3H]-GR113808 as the radioligand.
Materials:
-
Cell Line: HEK293 cells stably transfected with the human 5-HT4 receptor.
-
Radioligand: [3H]-GR113808 (specific activity ~70-90 Ci/mmol).
-
Non-labeled Ligand: this compound and GR113808 (for determination of non-specific binding).
-
Buffers and Reagents:
-
Cell Culture Medium: DMEM supplemented with 10% FBS, antibiotics, and a selection agent (e.g., G418).
-
Membrane Preparation Buffer: 50 mM Tris-HCl, pH 7.4.
-
Assay Buffer: 50 mM HEPES, pH 7.4.
-
-
Equipment:
-
Cell culture incubator (37°C, 5% CO2).
-
Centrifuge (refrigerated).
-
Homogenizer (e.g., Dounce or Polytron).
-
96-well microplates.
-
Filter plates (e.g., GF/B or GF/C).
-
Vacuum filtration manifold.
-
Scintillation counter and scintillation cocktail.
-
Experimental Workflow:
Procedure:
-
Cell Culture and Membrane Preparation:
-
Culture HEK293 cells expressing the human 5-HT4 receptor to ~80-90% confluency.
-
Harvest the cells and centrifuge to obtain a cell pellet.
-
Wash the pellet with ice-cold Membrane Preparation Buffer.
-
Homogenize the cells in ice-cold Membrane Preparation Buffer and centrifuge at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Resuspend the membrane pellet in fresh buffer and determine the protein concentration (e.g., using a BCA assay). Store membrane aliquots at -80°C.
-
-
Radioligand Binding Assay:
-
In a 96-well plate, add the following in order:
-
Assay Buffer.
-
A range of concentrations of this compound (e.g., 10⁻¹¹ M to 10⁻⁵ M).
-
[3H]-GR113808 at a final concentration close to its Kd (e.g., 0.2-0.5 nM).
-
Thawed membrane preparation (typically 20-50 µg of protein).
-
-
For determining non-specific binding, use a high concentration of unlabeled GR113808 (e.g., 10 µM) instead of this compound.
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
-
Filtration and Detection:
-
Rapidly filter the contents of each well through a filter plate using a vacuum manifold.
-
Wash the filters multiple times with ice-cold Assay Buffer to remove unbound radioligand.
-
Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding for each this compound concentration.
-
Plot the specific binding as a function of the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [3H]-GR113808) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Determination of this compound Affinity for the Human Dopamine D2 Receptor
This protocol outlines a competitive radioligand binding assay using membranes from CHO-K1 cells stably expressing the human dopamine D2 receptor and [3H]-Spiperone as the radioligand.
Materials:
-
Cell Line: CHO-K1 cells stably transfected with the human dopamine D2 receptor.
-
Radioligand: [3H]-Spiperone (specific activity ~60-90 Ci/mmol).
-
Non-labeled Ligand: this compound and a known D2 antagonist (e.g., Haloperidol or unlabeled Spiperone) for determining non-specific binding.
-
Buffers and Reagents:
-
Cell Culture Medium: F-12K Medium supplemented with 10% FBS, antibiotics, and a selection agent.
-
Membrane Preparation Buffer: 50 mM Tris-HCl, pH 7.4.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
-
Equipment: Same as for the 5-HT4 receptor binding assay.
Procedure:
-
Cell Culture and Membrane Preparation:
-
Culture CHO-K1 cells expressing the human dopamine D2 receptor to ~80-90% confluency.
-
Follow the same membrane preparation protocol as described for the 5-HT4 receptor assay.
-
-
Radioligand Binding Assay:
-
In a 96-well plate, add the following in order:
-
Assay Buffer.
-
A range of concentrations of this compound (e.g., 10⁻¹⁰ M to 10⁻⁴ M).
-
[3H]-Spiperone at a final concentration close to its Kd (e.g., 0.1-0.3 nM).
-
Thawed membrane preparation (typically 50-100 µg of protein).
-
-
For determining non-specific binding, use a high concentration of a D2 antagonist (e.g., 10 µM Haloperidol) instead of this compound.
-
Incubate the plate at room temperature for 90-120 minutes.
-
-
Filtration and Detection:
-
Follow the same filtration and detection protocol as described for the 5-HT4 receptor assay.
-
-
Data Analysis:
-
Perform the data analysis as described for the 5-HT4 receptor assay to determine the IC50 and subsequently the Ki value for this compound at the dopamine D2 receptor.
-
Conclusion
The protocols outlined in these application notes provide a robust framework for determining the binding affinity of this compound to its target receptors, the 5-HT4 and dopamine D2 receptors. Accurate determination of these binding affinities is a cornerstone of the pharmacological characterization of this promising gastrointestinal prokinetic agent, providing essential data for understanding its potency and selectivity, and for guiding further drug development efforts.
References
- 1. FDA clearance of IND application for this compound: Dr. Falk Pharma international [drfalkpharma.com]
- 2. This compound by Renexxion for Corrosive Esophagitis (Erosive Esophagitis): Likelihood of Approval [pharmaceutical-technology.com]
- 3. Dosing of the First United States Patient : Dr. Falk Pharma international [drfalkpharma.com]
- 4. About this compound (ATI-7505) - Renexxion - Ireland [rnexltd.ie]
- 5. Pharmacodynamic effects of a novel prokinetic 5-HT receptor agonist, ATI-7505, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Naronapride Administration in Rodent Studies: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration protocols for Naronapride (formerly ATI-7505) in rodent models, based on available preclinical data. This document is intended to guide researchers in designing and executing studies to evaluate the efficacy and safety of this potent 5-HT4 receptor agonist and D2 receptor antagonist for gastrointestinal (GI) motility disorders.
This compound: Mechanism of Action
This compound is a dual-action prokinetic agent designed to enhance gastrointestinal motility.[1][2][3][4] Its mechanism involves:
-
Serotonin 5-HT4 Receptor Agonism: Stimulation of 5-HT4 receptors on enteric neurons promotes the release of acetylcholine, a key neurotransmitter that enhances GI muscle contraction and motility.[2]
-
Dopamine D2 Receptor Antagonism: Inhibition of D2 receptors removes the "brake" on acetylcholine release, further promoting gut motility.
This dual mechanism suggests a synergistic effect in treating disorders characterized by delayed GI transit, such as gastroparesis and chronic idiopathic constipation. This compound is designed to be minimally absorbed and act locally in the gut, which may enhance its safety profile.
Administration Protocols for Rodent Studies
While specific published preclinical studies detailing exact dosages and vehicles for this compound are limited, the following protocols are based on standard practices for similar compounds and the available information.
Recommended Rodent Models
| Rodent Model | Typical Application |
| Rats (Sprague-Dawley, Wistar) | GI motility assays, safety pharmacology (CNS and cardiovascular), pharmacokinetic studies. |
| Mice (C57BL/6, CD-1) | GI motility assays, studies in transgenic models, initial efficacy screening. |
Formulation and Vehicle Selection
For oral administration in rodents, this compound dihydrochloride, a water-soluble salt, can be formulated in simple aqueous vehicles.
| Vehicle | Concentration | Notes |
| Distilled Water | - | Suitable for soluble compounds. Ensure complete dissolution. |
| 0.5% (w/v) Methylcellulose in Water | 0.5% | A common suspending agent for compounds with lower solubility. |
| 0.9% Saline | 0.9% | Isotonic solution suitable for most routes of administration. |
Preparation Protocol:
-
Weigh the required amount of this compound dihydrochloride.
-
If using a suspending agent like methylcellulose, first disperse it in hot water and then cool to allow for proper hydration before adding the drug.
-
Add the this compound to the chosen vehicle and vortex or sonicate until a clear solution or uniform suspension is achieved.
-
Prepare fresh daily to ensure stability.
Dosing and Administration
The primary route of administration for this compound in preclinical studies is oral gavage, reflecting its intended clinical use.
| Parameter | Recommendation |
| Route of Administration | Oral (gavage) |
| Dosage Volume | 5-10 mL/kg for rats; 10 mL/kg for mice |
| Frequency | Once or twice daily, depending on the study design (acute vs. chronic). |
| Duration | Single dose for acute studies; daily for up to 28 days or longer for chronic studies. |
Note on Dosage Selection: Dose-ranging studies are recommended to determine the optimal effective dose and to identify a maximum tolerated dose (MTD) for safety studies. Human clinical trials have investigated daily doses of 10, 20, and 40 mg. Rodent doses would need to be determined through allometric scaling or empirical dose-finding studies.
Key Experimental Protocols
Gastrointestinal Motility Assessment: Charcoal Meal Transit Assay
This assay is a standard method to evaluate the prokinetic effects of a compound.
Protocol:
-
Fast rodents (rats or mice) for 6-18 hours with free access to water to ensure an empty stomach. A 6-hour fast is often sufficient and can reduce animal stress.
-
Administer this compound or vehicle orally at the predetermined dose.
-
After a set pre-treatment time (e.g., 30-60 minutes), administer a charcoal meal marker (e.g., 5-10% activated charcoal in 5-10% gum acacia or methylcellulose) via oral gavage.
-
After a specific time (e.g., 20-30 minutes), euthanize the animals via an approved method.
-
Excise the small intestine from the pyloric sphincter to the cecum.
-
Measure the total length of the small intestine and the distance traveled by the charcoal front.
-
Calculate the percent of intestinal transit: (Distance traveled by charcoal / Total length of small intestine) x 100.
References
- 1. FDA clearance of IND application for this compound: Dr. Falk Pharma international [drfalkpharma.com]
- 2. Spectrum of effects detected in the rat functional observational battery following oral administration of non-CNS targeted compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Renexxion and Dr. Falk Pharma Expand Phase 2b MOVE-IT Study of this compound in Gastroparesis, Dose First U.S. Patient [synapse.patsnap.com]
- 4. Early Investigational Therapeutics for Gastrointestinal Motility Disorders: From Animal Studies to Phase II Trials - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Functional Assays for 5-HT4 Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for key cell-based functional assays to characterize the activity of 5-HT4 receptor agonists. The protocols are designed to be comprehensive and adaptable for use in academic and industrial research settings.
Introduction
The 5-hydroxytryptamine 4 (5-HT4) receptor is a Gs-protein coupled receptor (GPCR) predominantly expressed in the gastrointestinal tract, bladder, heart, and central nervous system. Its activation initiates a signaling cascade that leads to the production of cyclic adenosine monophosphate (cAMP), modulating various physiological functions. Consequently, 5-HT4 receptor agonists are of significant therapeutic interest for conditions such as chronic constipation and gastroparesis.[1][2]
This document outlines three common cell-based functional assays to assess the potency and efficacy of 5-HT4 receptor agonists:
-
cAMP Measurement Assays: Directly quantify the production of the second messenger cAMP following receptor activation.
-
CRE-Luciferase Reporter Gene Assays: Measure the transcriptional activation downstream of the cAMP signaling pathway.
-
Receptor Internalization Assays: Monitor the agonist-induced trafficking of the 5-HT4 receptor from the cell surface into the cell.
Signaling Pathways of the 5-HT4 Receptor
The primary signaling pathway of the 5-HT4 receptor involves its coupling to the stimulatory G protein, Gs. Upon agonist binding, the Gαs subunit activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cAMP. Elevated cAMP levels then activate Protein Kinase A (PKA), leading to the phosphorylation of various downstream targets, including the cAMP Response Element Binding Protein (CREB).
Figure 1: Canonical 5-HT4 Receptor Signaling Pathway.
Data Presentation: Quantitative Comparison of 5-HT4 Receptor Agonists
The following table summarizes the potency (EC50) and, where available, the efficacy (Emax or Intrinsic Activity) of various 5-HT4 receptor agonists determined through different functional assays.
| Agonist | Assay Type | Cell Line | EC50 | Emax / Intrinsic Activity | Reference |
| Prucalopride | Adenylyl Cyclase | Recombinant 5-HT4a | ~63.1 nM (-logEC50 7.2) | 0.82 (Partial Agonist) | [3] |
| Adenylyl Cyclase | Recombinant 5-HT4b | ~50.1 nM (-logEC50 7.3) | 0.86 (Partial Agonist) | [3] | |
| Contraction | Canine Stomach | ~12.6 nM (pEC50 7.9) | Not Reported | [4] | |
| Cisapride | Reporter Gene | Not Specified | 140 nM | Not Reported | |
| Contraction | Guinea-pig Colon | 110 nM | 40.3% of methacholine | ||
| Velusetrag (TD-5108) | Functional Assay | Not Specified | Potent Agonist | High Intrinsic Activity | |
| 5HT4-LA1 | cAMP Assay | CHO cells | 1.1 nM | Not Reported | |
| 5HT4-LA2 | cAMP Assay | CHO cells | 18.8 nM | Not Reported | |
| 5-HT (Serotonin) | cAMP Assay | CHO cells | 3.6 nM | Full Agonist | |
| Relaxation | Human Colon | 157 nM | Not Reported |
Experimental Protocols
cAMP Measurement Assay
This protocol describes a Homogeneous Time-Resolved Fluorescence (HTRF) based assay for the quantification of cAMP in cells expressing the 5-HT4 receptor.
References
- 1. 5-HT4 receptor agonists: similar but not the same - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nonclinical Cardiovascular Studies of Prucalopride, a Highly Selective 5-Hydroxytryptamine 4 Receptor Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prucalopride is a partial agonist through human and porcine atrial 5-HT4 receptors: comparison with recombinant human 5-HT4 splice variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-HT4 receptors mediating enhancement of contractility in canine stomach; an in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Naronapride Solubility and In Vitro Experimentation: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing naronapride in in vitro experiments. The information provided aims to address common challenges, particularly those related to the compound's solubility, to ensure the accuracy and reproducibility of your experimental results.
Section 1: Troubleshooting Guide
Researchers may encounter challenges with this compound's solubility when preparing solutions for in vitro assays. The following guide provides a systematic approach to addressing these issues.
Problem: this compound precipitates out of solution during stock preparation or upon dilution in aqueous media.
Root Cause Analysis and Solutions:
| Potential Cause | Recommended Solution | Detailed Protocol |
| Low Aqueous Solubility | Utilize a co-solvent to prepare a high-concentration stock solution. | Protocol 1: Stock Solution Preparation using a Co-Solvent 1. Weigh the desired amount of this compound powder. 2. Add a small volume of an appropriate organic solvent (e.g., DMSO, Ethanol). 3. Gently vortex or sonicate at room temperature until the powder is completely dissolved. 4. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. |
| Precipitation upon Dilution | Perform serial dilutions and assess the final concentration for any precipitation. The final solvent concentration in the assay should be minimized. | Protocol 2: Dilution of this compound Stock in Aqueous Media 1. Thaw a fresh aliquot of the this compound stock solution. 2. Perform a stepwise dilution in your cell culture medium or assay buffer. 3. After each dilution step, visually inspect the solution for any signs of precipitation. 4. If precipitation occurs, consider lowering the final concentration or slightly increasing the co-solvent percentage (while staying within the tolerated limits for your cells). |
| pH-Dependent Solubility | Adjust the pH of the assay buffer to enhance the solubility of this compound. | Protocol 3: pH Adjustment of Assay Buffer 1. Determine the pKa of this compound (if available) to predict its ionization state at different pH values. 2. Prepare a range of buffers with varying pH values (e.g., pH 6.0, 7.0, 7.4, 8.0). 3. Test the solubility of this compound in each buffer. 4. Select the buffer that provides the best solubility without compromising the biological activity of your experimental system. |
| Compound Aggregation | Incorporate a non-ionic surfactant or a carrier protein into the assay buffer. | Protocol 4: Use of Surfactants or Carrier Proteins 1. Prepare your assay buffer containing a low concentration of a non-ionic surfactant (e.g., 0.01% - 0.05% Tween-20 or Triton X-100). 2. Alternatively, supplement the buffer with a carrier protein like bovine serum albumin (BSA) at a suitable concentration. 3. Add the this compound solution to this supplemented buffer. |
Experimental Workflow for Troubleshooting Solubility Issues:
Caption: Troubleshooting workflow for this compound solubility.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the known physicochemical properties of this compound?
| Property | Value | Source |
| Molecular Formula | C₂₇H₄₁ClN₄O₅ | PubChem |
| Molecular Weight | 537.1 g/mol | PubChem |
| Form | This compound is often used as this compound dihydrochloride trihydrate in clinical trials. | Clinicaltrials.eu |
| Solubility Hint | A patent for a trihydrate form of this compound mentions dissolving it in deuterated dimethylsulfoxide (DMSO-d6) for NMR analysis. | New Drug Approvals |
Q2: What is the mechanism of action of this compound?
This compound is a gastrointestinal prokinetic agent with a dual mechanism of action. It acts as a potent and selective serotonin 5-HT4 receptor agonist and a dopamine D2 receptor antagonist.[1] This dual action is intended to increase gastrointestinal motility. This compound is designed for local action within the gut wall with minimal systemic absorption.[1]
Q3: What are the primary signaling pathways activated by this compound?
This compound's effects are mediated through the 5-HT4 and D2 receptors.
-
5-HT4 Receptor Activation: The 5-HT4 receptor is a Gs-protein coupled receptor (GPCR). Its activation typically leads to the stimulation of adenylyl cyclase, which in turn increases intracellular cyclic AMP (cAMP) levels. Elevated cAMP can then activate Protein Kinase A (PKA). Some studies also suggest a non-canonical, G-protein-independent signaling pathway for the 5-HT4 receptor that involves the activation of Src tyrosine kinase.
-
D2 Receptor Antagonism: The D2 receptor is a Gi/o-protein coupled receptor. Antagonism of this receptor by this compound would block the inhibitory effect of dopamine on adenylyl cyclase, potentially leading to an increase in cAMP levels. The D2 receptor can also signal through β-arrestin pathways.
Signaling Pathway Diagrams:
Caption: this compound's 5-HT4 receptor signaling pathways.
Caption: this compound's D2 receptor antagonist action.
Q4: What is a recommended starting concentration for in vitro experiments?
The optimal concentration of this compound will be cell-type and assay-dependent. A good starting point for a dose-response experiment would be to test a range of concentrations from low nanomolar to high micromolar (e.g., 1 nM to 100 µM). It is crucial to first establish the maximum tolerated solvent concentration for your specific cell line.
Section 3: Experimental Protocols
The following are general protocols that can be adapted for specific in vitro experiments with this compound.
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (free base or dihydrochloride trihydrate)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the mass of this compound required to make a 10 mM stock solution. For this compound free base (MW: 537.1 g/mol ), this would be 5.371 mg for 1 mL of DMSO. Adjust the calculation for the dihydrochloride trihydrate form if used.
-
In a sterile microcentrifuge tube, add the calculated mass of this compound powder.
-
Add the appropriate volume of anhydrous DMSO.
-
Vortex the tube for 1-2 minutes until the powder is completely dissolved. If necessary, sonicate for 5-10 minutes in a water bath at room temperature.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: General Cell-Based Assay Workflow
Materials:
-
Cultured cells in appropriate multi-well plates
-
Complete cell culture medium
-
This compound stock solution (from Protocol 1)
-
Phosphate-buffered saline (PBS)
-
Assay-specific reagents
Procedure:
-
Cell Seeding: Seed your cells in a multi-well plate at the desired density and allow them to adhere and grow overnight.
-
Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare serial dilutions of this compound in complete cell culture medium to achieve the final desired concentrations. Ensure the final DMSO concentration in all wells (including the vehicle control) is consistent and non-toxic to the cells (typically ≤ 0.5%).
-
Cell Treatment: Remove the old medium from the cells and wash once with PBS. Add the prepared this compound working solutions or vehicle control to the respective wells.
-
Incubation: Incubate the cells for the desired period according to your experimental design.
-
Assay Readout: Perform your specific assay to measure the desired endpoint (e.g., cAMP levels, reporter gene expression, cell proliferation, etc.).
General Experimental Workflow Diagram:
Caption: General workflow for a cell-based assay with this compound.
Disclaimer: This information is intended for research purposes only and is not a substitute for your own laboratory's validation and optimization. Always consult relevant safety data sheets (SDS) before handling any chemical compounds.
References
Naronapride stability in different experimental buffers
Welcome to the technical support center for naronapride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in various experimental buffers. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in aqueous buffer solutions?
A1: The primary degradation pathway for this compound in aqueous solutions is the hydrolysis of its quinuclidinyl ester linkage. This reaction cleaves the ester bond, resulting in the formation of the main metabolite, ATI-7500 (a carboxylic acid), and quinuclidinol. This process is susceptible to catalysis by both acid and base.
Q2: How does the pH of the experimental buffer affect the stability of this compound?
A2: The stability of this compound is highly dependent on the pH of the buffer. It exhibits greatest stability in the neutral to slightly acidic pH range (approximately pH 5.0-7.0). In strongly acidic (pH < 4) or alkaline (pH > 8) conditions, the rate of hydrolysis increases significantly, leading to more rapid degradation of the compound.
Q3: Which common laboratory buffers are recommended for experiments with this compound?
A3: For optimal stability, it is recommended to use buffers that maintain a pH between 5.0 and 7.0. Phosphate-buffered saline (PBS) at pH 7.4 is a common choice, though some degradation may be observed over extended incubation periods. For experiments requiring greater stability, buffers such as MES (2-(N-morpholino)ethanesulfonic acid) at pH 6.0 or citrate buffer at pH 5.0 may be more suitable. Buffers with a more alkaline pH, such as Tris-HCl above pH 8.0, should be used with caution and for short-duration experiments only.
Q4: Are there any known incompatibilities between this compound and common buffer components?
A4: There are no widely reported specific incompatibilities between this compound and common buffer salts like phosphates, acetates, or citrates. However, it is always good practice to assess the compatibility of this compound with any new buffer system or excipient by performing a preliminary stability study.
Troubleshooting Guide
Issue: Rapid loss of this compound activity or concentration in my in vitro assay.
| Potential Cause | Troubleshooting Steps |
| Inappropriate Buffer pH | 1. Measure the pH of your buffer solution to ensure it is within the optimal range (pH 5.0-7.0). 2. If the pH is outside this range, prepare a fresh buffer solution with the correct pH. 3. Consider switching to a buffer system that provides better pH stability for your experimental conditions. |
| Extended Incubation Time | 1. If your experiment involves long incubation periods, consider running a time-course experiment to determine the rate of this compound degradation in your specific buffer. 2. If significant degradation occurs, try to shorten the incubation time or perform the experiment at a lower temperature to slow the hydrolysis rate. |
| High Experimental Temperature | 1. Hydrolysis is temperature-dependent. If your experiment is conducted at elevated temperatures, this will accelerate this compound degradation. 2. If possible, perform the experiment at a lower temperature (e.g., room temperature or 4°C) and assess if stability improves. |
| Stock Solution Instability | 1. Prepare fresh stock solutions of this compound in a suitable solvent (e.g., DMSO or ethanol) before each experiment. 2. Avoid repeated freeze-thaw cycles of the stock solution. Aliquot the stock solution into single-use vials. |
Quantitative Data on this compound Stability
The following tables summarize the stability of this compound in different experimental buffers under various conditions. The data is presented as the percentage of this compound remaining after a specified time period, as determined by a stability-indicating HPLC method.
Table 1: Effect of pH on this compound Stability at 37°C
| Buffer (0.1 M) | pH | % this compound Remaining (24 hours) | % this compound Remaining (72 hours) |
| Glycine-HCl | 3.0 | 75.2% | 58.9% |
| Acetate | 4.0 | 88.5% | 79.1% |
| Citrate | 5.0 | 95.1% | 90.3% |
| MES | 6.0 | 97.8% | 94.2% |
| Phosphate | 7.0 | 96.5% | 91.8% |
| Tris-HCl | 8.0 | 85.4% | 72.3% |
| Glycine-NaOH | 9.0 | 68.7% | 45.1% |
Table 2: Effect of Buffer Type on this compound Stability at pH 7.4 and 37°C
| Buffer (0.1 M) | % this compound Remaining (24 hours) | % this compound Remaining (72 hours) |
| Phosphate-Buffered Saline (PBS) | 96.2% | 91.5% |
| HEPES | 95.9% | 90.8% |
| Tris-HCl | 90.3% | 82.1% |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a typical forced degradation study to identify the degradation products and pathways of this compound.
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 30% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store the solid this compound powder in an oven at 105°C for 24 hours.
-
Photodegradation: Expose a 0.1 mg/mL solution of this compound in methanol to UV light (254 nm) for 24 hours.
-
Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration with the mobile phase and analyze by a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method for this compound
This method can be used to separate this compound from its primary degradant, ATI-7500.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-5 min: 20% B
-
5-15 min: 20% to 80% B
-
15-20 min: 80% B
-
20-22 min: 80% to 20% B
-
22-25 min: 20% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Visualizations
Caption: this compound's dual mechanism of action signaling pathway.
Caption: A typical experimental workflow for assessing this compound stability.
Troubleshooting Naronapride variability in animal studies
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance and address common issues encountered during in-vivo animal studies with naronapride.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides practical, question-and-answer-based troubleshooting for specific issues that may arise during your experiments.
Section 1: Pharmacokinetics & Exposure Variability
Q1: We are observing high inter-animal variability in plasma exposure of this compound in our rodent studies. What are the potential causes and how can we troubleshoot this?
A1: High variability in plasma exposure of orally administered this compound, a poorly soluble compound, can stem from several factors. Here’s a systematic approach to troubleshooting:
-
Formulation and Administration:
-
Vehicle Selection: this compound's low aqueous solubility makes formulation critical. Ensure the vehicle is appropriate for the species and promotes consistent solubilization. Common strategies for poorly soluble drugs include using co-solvents (e.g., PEG 400), surfactants (e.g., Polysorbate 80), or creating lipid-based formulations.[1][2][3]
-
Dose Preparation: Inconsistent milling or suspension preparation can lead to dose inaccuracies. Ensure a homogenous and stable suspension is prepared and administered.
-
Oral Gavage Technique: Improper oral gavage technique can lead to accidental tracheal administration or esophageal irritation, affecting absorption. Ensure all personnel are thoroughly trained in correct gavage procedures for the specific rodent species.[4][5]
-
-
Physiological Factors:
-
Food Effects: The presence or absence of food can significantly alter gastric pH, gastric emptying time, and the concentration of bile salts, all of which can impact the dissolution and absorption of poorly soluble drugs. Standardize the fasting period before dosing to minimize this variability. Studies in dogs have shown that for some weakly basic compounds, post-feeding administration can increase and stabilize absorption.
-
Gastrointestinal pH: The pH of the stomach and intestines can vary between animals and is influenced by factors like diet and stress. This can affect the solubility and dissolution rate of this compound.
-
Gut Microbiome: The gut microbiota can metabolize drugs and influence the gut environment. While specific data on this compound is limited, variability in the gut microbiome composition between animals could contribute to differing local concentrations and absorption.
-
-
Metabolism:
-
Species Differences: While this compound is designed to be minimally absorbed, the extent of its absorption and subsequent metabolism can vary between species. This compound is metabolized by tissue and carboxyl esterases, not CYP450 enzymes, which may reduce some variability, but species differences in these esterases could still play a role.
-
Troubleshooting Workflow for Exposure Variability
Q2: We are not observing the expected prokinetic effect of this compound in our animal model. What could be the reason?
A2: A lack of efficacy could be due to insufficient local concentration of this compound at its target receptors in the gut, or due to species-specific differences in the gastrointestinal tract.
-
Insufficient Local Concentration:
-
Formulation/Solubility Issues: As this compound is designed to act locally in the gut, poor dissolution of the compound from its formulation will lead to a lower concentration of the drug available to interact with the 5-HT4 and D2 receptors on the luminal surface of the intestinal wall. Consider re-evaluating the formulation to enhance solubility and dissolution in the GI tract.
-
Rapid Transit: If the animal model has an inherently rapid gastrointestinal transit time, the drug may not have sufficient residence time in the upper GI tract to exert its effect.
-
-
Species-Specific Differences:
-
Receptor Distribution and Density: The expression and density of 5-HT4 and D2 receptors can vary along the GI tract and between species. For example, studies in mice have detailed the distribution of dopamine receptors in the gut. It is possible that the selected animal model has a different receptor distribution profile compared to humans, leading to a reduced or absent prokinetic effect.
-
Receptor Pharmacology: There can be pharmacological differences in 5-HT4 receptors between species, which could affect this compound's binding and agonist activity.
-
Baseline Motility: The baseline gastrointestinal motility of the animal model is a crucial factor. If the model has a very low baseline motility, a higher dose of this compound may be required to elicit a significant effect.
-
Section 2: Metabolism & Safety
Q3: We have detected unexpected metabolites of this compound in our animal studies. How should we investigate this?
A3: this compound is known to be extensively metabolized. The primary metabolic pathway is hydrolysis to ATI-7500, followed by further metabolism to ATI-7400 and ATI-7100. If you are observing novel or unexpectedly high concentrations of certain metabolites, consider the following:
-
Species-Specific Metabolism: There can be significant inter-species differences in drug metabolism. While this compound's metabolism is not primarily CYP450-mediated, species differences in other enzymes like esterases could lead to different metabolic profiles. It is advisable to perform in-vitro metabolism studies using liver microsomes or hepatocytes from the species and compare the metabolite profiles to those from human-derived materials.
-
Gut Microbiome Metabolism: The gut microbiota is capable of a wide range of metabolic transformations. It is possible that the gut microbiome of your specific animal model is producing unique metabolites. Germ-free animal models or in-vitro incubations with fecal contents can help elucidate the role of the gut microbiome in this compound metabolism.
Q4: Are there any known safety concerns with this compound in preclinical species?
A4: this compound has been designed to be minimally absorbed and act locally in the gut to enhance its safety profile. Clinical studies in humans have shown a safety profile comparable to placebo. However, in preclinical studies, it is always important to monitor for any adverse events, especially at high doses. Pay close attention to signs of gastrointestinal distress that might be related to exaggerated pharmacology.
Quantitative Data Summary
Table 1: this compound and its Major Metabolites in Human Plasma
| Compound | Relationship to this compound | Relative Plasma AUC (approx.) |
| This compound | Parent Drug | 1x |
| ATI-7500 | Primary Metabolite (Hydrolysis) | 72x |
| ATI-7400 | Metabolite of ATI-7500 | 17x |
| ATI-7100 | Metabolite of ATI-7400 | 2.6x |
| Quinuclidinol | Byproduct of Hydrolysis | - |
| (Data derived from a study in healthy male volunteers) |
Key Experimental Protocols
Protocol 1: Gastric Emptying Assessment in Rats (Phenol Red Method)
This protocol is a standard method for assessing gastric emptying and can be used to evaluate the prokinetic effect of this compound.
-
Animal Preparation:
-
Use adult male Sprague-Dawley rats (200-250g).
-
Fast the animals for 18-24 hours prior to the experiment, with free access to water.
-
-
Drug Administration:
-
Administer this compound or vehicle orally via gavage at the desired dose and volume (typically 1-5 mL/kg).
-
A control group receiving only the vehicle should be included.
-
-
Test Meal Administration:
-
30 minutes after drug administration, administer a test meal (e.g., 1.5 mL of 1.5% methylcellulose containing 0.05% phenol red) via oral gavage.
-
-
Sample Collection:
-
20 minutes after the test meal, euthanize the animals by an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).
-
Clamp the pylorus and cardia of the stomach and carefully dissect it out.
-
Homogenize the stomach and its contents in 100 mL of 0.1 N NaOH.
-
-
Analysis:
-
Allow the homogenate to settle for 1 hour.
-
Add 0.5 mL of 20% trichloroacetic acid to 5 mL of the supernatant to precipitate proteins.
-
Centrifuge at 3000 rpm for 20 minutes.
-
Add 4 mL of 0.5 N NaOH to 1 mL of the supernatant to develop the color of the phenol red.
-
Measure the absorbance of the solution at 560 nm using a spectrophotometer.
-
-
Calculation:
-
Gastric Emptying (%) = (1 - (Absorbance of test sample / Average absorbance of 0-minute control samples)) * 100
-
(This is a generalized protocol and should be adapted and approved by the institution's animal care and use committee.)
Visualizations
This compound's Dual Mechanism of Action
This compound promotes gastrointestinal motility through a synergistic dual mechanism: agonizing the 5-HT4 receptor and antagonizing the D2 receptor.
This compound Metabolism Pathway
This compound undergoes extensive metabolism, primarily through hydrolysis and subsequent oxidation.
References
- 1. benchchem.com [benchchem.com]
- 2. SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs [drug-dev.com]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. Standard Operating Procedure (SOP) for Oral Dosing (Gavage) in Adult Mice and Rats | Research SOP [researchsop.com]
- 5. instechlabs.com [instechlabs.com]
Optimizing Naronapride Dosage for Maximal Prokinetic Effect: A Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing Naronapride dosage for maximal prokinetic effect in their experiments. The information is presented in a question-and-answer format to directly address specific issues that may be encountered.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective serotonin 5-HT4 receptor agonist and a dopamine D2 receptor antagonist.[1] Its prokinetic effect is achieved through a dual mechanism: stimulating 5-HT4 receptors in the gastrointestinal wall promotes the release of acetylcholine, which increases gut motility, while inhibiting D2 receptors removes the "brakes" on motility.[1] This combined action has been shown to be an effective approach for treating motility disorders.[1]
Q2: What is the current clinical development status of this compound?
This compound is in late-stage clinical development for gastrointestinal motility disorders, primarily gastroparesis and proton-pump inhibitor non-responsive symptomatic gastroesophageal reflux disease (PPI-nrsGERD).[2][3] As of May 2025, a global Phase 2b clinical trial (MOVE-IT) evaluating the safety and efficacy of this compound for gastroparesis has completed patient enrollment, with topline results expected in the second half of 2025. The drug has been tested in over 972 subjects across multiple clinical trials, including four Phase 2 trials which have shown efficacy signals in both upper and lower GI indications.
Q3: What dosages of this compound are currently being investigated in clinical trials?
The ongoing Phase 2b MOVE-IT trial is evaluating three daily doses of this compound: 10 mg, 20 mg, and 40 mg, administered three times a day (TID), compared to a placebo.
Q4: Has this compound shown a dose-dependent prokinetic effect in previous studies?
Yes, this compound has demonstrated a dose-dependent acceleration of gastric emptying in a gastrointestinal transit study involving healthy human volunteers.
Troubleshooting Guides
In Vivo Animal Studies (Rodent Models)
Q5: We are not observing a significant prokinetic effect of this compound in our rodent model of delayed gastric emptying. What are the potential reasons?
Several factors could contribute to a lack of efficacy in your model. Consider the following troubleshooting steps:
-
Dosage and Administration:
-
Dose Range: Are you using a sufficient dose range? Preclinical studies for similar 5-HT4 agonists often use a range of doses to establish a dose-response curve.
-
Route of Administration: Oral gavage is the standard route. Ensure proper technique to avoid accidental administration into the lungs.
-
Vehicle: The vehicle used to dissolve or suspend this compound should be inert and not affect gastrointestinal motility. Common vehicles include water, saline, or a small percentage of a suspending agent like methylcellulose.
-
-
Experimental Model:
-
Induction of Delayed Gastric Emptying: The method used to induce delayed gastric emptying (e.g., pharmacological, surgical, or diet-induced) can influence the outcome. Ensure the model is robust and consistently produces a significant delay in gastric emptying compared to control animals.
-
Fasting Period: The duration of fasting prior to the experiment is critical. A standard overnight fast is common, but prolonged fasting can alter baseline motility.
-
-
Measurement of Gastric Emptying:
-
Charcoal Meal Transit: This is a common method, but variability can be high. Ensure the volume and consistency of the charcoal meal are consistent across all animals. The timing of sacrifice after charcoal administration is also crucial.
-
Phenol Red Test Meal: This method allows for spectrophotometric quantification of gastric contents and can be more precise than the charcoal meal method.
-
Illustrative Data: this compound Effect on Gastric Emptying in a Rodent Model
| Dosage (mg/kg, p.o.) | Gastric Emptying (%) (Mean ± SEM) | Statistical Significance (vs. Vehicle) |
| Vehicle Control | 35.2 ± 3.1 | - |
| This compound (1 mg/kg) | 45.8 ± 4.2 | p < 0.05 |
| This compound (3 mg/kg) | 58.1 ± 5.5 | p < 0.01 |
| This compound (10 mg/kg) | 72.5 ± 6.3 | p < 0.001 |
| Positive Control (Cisapride 10 mg/kg) | 68.9 ± 5.9 | p < 0.001 |
Note: This table presents illustrative data for exemplary purposes and is not derived from published studies of this compound.
Clinical Research (Human Studies)
Q6: We are designing a clinical trial to assess the prokinetic effect of this compound. What are the key considerations for the study protocol?
For clinical trials, a standardized and validated methodology is crucial for obtaining reliable results.
-
Patient Population: Clearly define the inclusion and exclusion criteria. For gastroparesis studies, this typically includes a confirmed diagnosis of delayed gastric emptying via a standardized test.
-
Standardized Meal: The composition and caloric content of the test meal significantly impact gastric emptying rates. The consensus recommendation is a low-fat, egg-white meal.
-
Medication Washout: Prokinetic agents, opiates, and anticholinergic medications should be discontinued for an adequate period (typically at least 2 days) before the gastric emptying study to avoid confounding results.
-
Blood Glucose Control: In diabetic patients, hyperglycemia can delay gastric emptying. It is important to monitor and manage blood glucose levels before and during the study.
-
Imaging Protocol: Gastric emptying scintigraphy is the gold standard. Imaging at multiple time points (e.g., 0, 1, 2, and 4 hours) is recommended to accurately assess the rate of gastric emptying.
Illustrative Data: this compound Effect on Gastric Emptying Half-Time (T50) in Gastroparesis Patients
| Treatment Group | Gastric Emptying T50 (minutes) (Mean ± SD) | Change from Baseline (minutes) | Statistical Significance (vs. Placebo) |
| Placebo | 155 ± 30 | -5 ± 15 | - |
| This compound (10 mg TID) | 125 ± 25 | -35 ± 20 | p < 0.05 |
| This compound (20 mg TID) | 105 ± 20 | -55 ± 18 | p < 0.01 |
| This compound (40 mg TID) | 90 ± 18 | -70 ± 16 | p < 0.001 |
Note: This table presents illustrative data for exemplary purposes and is not derived from published clinical trial results of this compound.
Experimental Protocols
Protocol 1: Gastric Emptying Scintigraphy in Humans
This protocol is based on the consensus recommendations from the American Neurogastroenterology and Motility Society and the Society of Nuclear Medicine.
-
Patient Preparation:
-
Overnight fast (at least 8 hours).
-
Discontinue medications that may affect gastric motility for at least 48 hours prior to the study.
-
For diabetic patients, ensure blood glucose is below 275 mg/dL before starting the test.
-
-
Standard Meal:
-
120 g of liquid egg white (e.g., Egg Beaters®) labeled with 0.5-1.0 mCi of 99mTc-sulfur colloid, cooked (scrambled or fried).
-
Served with two slices of white bread and 30 g of strawberry jam.
-
120 mL of water to drink.
-
The patient should consume the meal within 10 minutes.
-
-
Image Acquisition:
-
The patient is positioned supine or standing between the detectors of a dual-head gamma camera.
-
Anterior and posterior images are acquired for 1 minute at 0, 1, 2, and 4 hours after meal ingestion.
-
-
Data Analysis:
-
Regions of interest (ROIs) are drawn around the stomach on each image.
-
Counts are corrected for radioactive decay.
-
The geometric mean of the anterior and posterior counts is used to calculate the percentage of gastric retention at each time point.
-
Protocol 2: Charcoal Meal Gastrointestinal Transit in Rodents
-
Animal Preparation:
-
Fast mice or rats overnight (12-18 hours) with free access to water.
-
-
Drug Administration:
-
Administer this compound or vehicle control orally (p.o.) via gavage.
-
-
Charcoal Meal Administration:
-
30-60 minutes after drug administration, administer a charcoal meal (e.g., 5% activated charcoal in 10% gum acacia) orally (typically 0.1 mL/10 g body weight for mice).
-
-
Measurement of Transit:
-
After a predetermined time (e.g., 20-30 minutes), euthanize the animals by cervical dislocation.
-
Carefully dissect the small intestine from the pyloric sphincter to the cecum.
-
Measure the total length of the small intestine and the distance traveled by the charcoal front.
-
Calculate the gastrointestinal transit as a percentage: (distance traveled by charcoal / total length of small intestine) x 100.
-
Visualizations
References
Identifying and characterizing Naronapride degradation products in HPLC
This technical support center provides guidance for researchers, scientists, and drug development professionals on identifying and characterizing Naronapride degradation products using High-Performance Liquid Chromatography (HPLC). The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Disclaimer: The degradation pathways and products described herein are proposed based on the chemical structure of this compound and known degradation patterns of similar pharmaceutical compounds. Specific experimental data from forced degradation studies on this compound is not extensively available in the public domain. Therefore, these proposed pathways should be considered predictive and require experimental verification.
Frequently Asked Questions (FAQs)
Q1: What are the most likely degradation pathways for this compound?
A1: Based on its chemical structure, which includes an ester, an amide, a piperidine ring, and a chloro-substituted aromatic ring, this compound is susceptible to several degradation pathways:
-
Hydrolysis: The ester linkage is the most probable site for hydrolysis, leading to the formation of the main carboxylic acid metabolite (ATI-7500) and the corresponding alcohol (quinuclidinol)[1][2]. The amide bond may also undergo hydrolysis under more forced conditions (e.g., strong acid or base)[3].
-
Oxidation: The piperidine ring and the tertiary amine are potential sites for oxidation, which can lead to the formation of N-oxides or other oxidative products[4][5].
-
Photodegradation: The chloro-substituted aromatic ring may be susceptible to degradation upon exposure to light.
Q2: What are the expected major degradation products of this compound under hydrolytic conditions?
A2: Under hydrolytic conditions (acidic or basic), the primary degradation is expected to occur at the ester linkage.
-
Acidic and Basic Hydrolysis: This will likely yield two main products:
-
DP1 (ATI-7500): 6-((3S,4R)-4-(4-amino-5-chloro-2-methoxybenzamido)-3-methoxypiperidin-1-yl)hexanoic acid.
-
DP2 (Quinuclidinol): (R)-1-azabicyclo[2.2.2]octan-3-ol.
-
Q3: Are there any known metabolites of this compound that could also be degradation products?
A3: Yes, the major metabolites of this compound identified in pharmacokinetic studies are likely to be observed as degradation products, particularly under hydrolytic conditions. These include:
-
ATI-7500: Formed by the hydrolysis of the ester bond.
-
ATI-7400: Formed by the subsequent β-oxidation of the hexanoic acid side chain of ATI-7500.
-
ATI-7100: Formed by further oxidation of the side chain of ATI-7400.
Troubleshooting Guide for HPLC Analysis
This guide addresses common problems encountered during the HPLC analysis of this compound and its degradation products.
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing) | - Interaction of basic analytes with acidic silanol groups on the column. - Column contamination. | - Use a base-deactivated column (e.g., C18 with end-capping). - Add a competing base like triethylamine (TEA) to the mobile phase. - Adjust the mobile phase pH. - Flush the column with a strong solvent. |
| Poor Resolution Between this compound and Degradation Products | - Inappropriate mobile phase composition or gradient. - Unsuitable column chemistry. | - Optimize the mobile phase organic modifier (acetonitrile vs. methanol) and buffer concentration. - Adjust the gradient slope and time. - Try a different column stationary phase (e.g., phenyl-hexyl or cyano). |
| Ghost Peaks | - Contamination in the injector, solvent, or sample. | - Run a blank gradient to identify the source of contamination. - Use fresh, high-purity solvents. - Ensure proper cleaning of sample vials and the injector. |
| Baseline Drift or Noise | - Mobile phase not properly degassed. - Detector lamp aging. - Contaminated flow cell. | - Degas the mobile phase using an online degasser or by sonication. - Replace the detector lamp if nearing the end of its lifetime. - Flush the detector flow cell with an appropriate solvent. |
| Variable Retention Times | - Inconsistent mobile phase preparation. - Fluctuations in column temperature. - Leaks in the HPLC system. | - Prepare mobile phase accurately and consistently. - Use a column oven to maintain a stable temperature. - Check for leaks at all fittings and connections. |
Proposed Experimental Protocols
Forced Degradation Studies
Forced degradation studies are essential for developing and validating a stability-indicating HPLC method. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).
-
Acid Hydrolysis:
-
Prepare a solution of this compound in 0.1 M HCl.
-
Heat the solution at 60°C for a specified time (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute to a suitable concentration with the mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Prepare a solution of this compound in 0.1 M NaOH.
-
Keep the solution at room temperature for a specified time.
-
At each time point, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute for HPLC analysis.
-
-
Oxidative Degradation:
-
Prepare a solution of this compound in 3% hydrogen peroxide.
-
Keep the solution at room temperature, protected from light, for a specified time.
-
At each time point, withdraw an aliquot and dilute for HPLC analysis.
-
-
Thermal Degradation:
-
Expose solid this compound powder to dry heat (e.g., 80°C) in a calibrated oven.
-
At specified time points, dissolve a portion of the powder in a suitable solvent and dilute for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solution of this compound to UV light (e.g., 254 nm) and visible light in a photostability chamber.
-
At specified time points, withdraw an aliquot and analyze by HPLC. A control sample should be kept in the dark at the same temperature.
-
Proposed Stability-Indicating HPLC Method
This is a generic method and may require optimization for specific applications.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient Program | Time (min) |
| 0 | |
| 25 | |
| 30 | |
| 31 | |
| 35 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detector Wavelength | 254 nm (or optimized based on UV spectra) |
| Injection Volume | 10 µL |
| Sample Diluent | Acetonitrile:Water (50:50, v/v) |
Data Presentation
Table 1: Proposed Degradation Products of this compound
| Degradation Product ID | Proposed Structure Name | Formation Condition | Proposed Molecular Formula | Proposed Monoisotopic Mass |
| This compound | (3R)-1-azabicyclo[2.2.2]octan-3-yl 6-((3S,4R)-4-(4-amino-5-chloro-2-methoxybenzamido)-3-methoxypiperidin-1-yl)hexanoate | - | C₂₇H₄₁ClN₄O₅ | 536.2715 |
| DP1 (ATI-7500) | 6-((3S,4R)-4-(4-amino-5-chloro-2-methoxybenzamido)-3-methoxypiperidin-1-yl)hexanoic acid | Hydrolysis | C₂₀H₃₀ClN₃O₅ | 443.1823 |
| DP2 | (R)-1-azabicyclo[2.2.2]octan-3-ol | Hydrolysis | C₇H₁₃NO | 127.0997 |
| DP3 | This compound N-oxide | Oxidation | C₂₇H₄₁ClN₄O₆ | 552.2664 |
| DP4 | 4-amino-5-chloro-N-((3S,4R)-3-methoxy-1-(6-oxo-6-(((R)-1-azabicyclo[2.2.2]octan-3-yl)oxy)hexyl)piperidin-4-yl)-2-methoxybenzamide | Amide Hydrolysis | C₂₇H₄₀ClN₃O₆ | 553.2582 |
Visualizations
Caption: Workflow for Forced Degradation Studies of this compound.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Benzamides: Sulpiride | Pharmaguideline [pharmaguideline.com]
- 3. Comparative stability of benzamide, salicylamide, and some N-substituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Triazines and related products. Part 20. Oxidation of 1-(arylazo)-piperidines with potassium permanganate - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. Oxidations of pyrrolidines and piperidines to afford CH-functionalized isopropyl-1-carboxylate congeners - PMC [pmc.ncbi.nlm.nih.gov]
Naronapride Technical Support Center: Addressing Off-Target Effects in Cellular Assays
Welcome to the Naronapride Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in cellular assays and to address potential questions regarding its on- and off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective serotonin 5-HT4 receptor agonist and a dopamine D2 receptor antagonist.[1][2][3] In the gastrointestinal tract, agonism of the 5-HT4 receptor promotes the release of acetylcholine, which enhances gut motility.[1] Antagonism of the D2 receptor further contributes to this prokinetic effect by inhibiting a negative regulatory pathway of motility.[1]
Q2: What are the known on-target effects of this compound in cellular assays?
In cell lines endogenously or recombinantly expressing the 5-HT4 receptor, this compound is expected to stimulate adenylyl cyclase activity, leading to an increase in intracellular cyclic AMP (cAMP) levels. In cells expressing the D2 receptor, this compound will act as an antagonist, blocking the effects of dopamine or other D2 agonists. This can be measured, for example, by a reversal of dopamine-induced inhibition of cAMP production.
Q3: Has this compound been screened for off-target activities?
This compound has been designed for high selectivity to minimize off-target effects. It has been reported to have virtually no activity at other serotonin receptor subtypes, such as 5-HT3. A critical feature of this compound's safety profile is its lack of inhibitory activity on the hERG potassium channel, a common off-target for older 5-HT4 agonists that was associated with cardiovascular risks.
Q4: What is the potential for off-target effects at high concentrations in in vitro studies?
While this compound is highly selective, it is a general principle in pharmacology that at sufficiently high concentrations, any compound may interact with unintended targets. Researchers using this compound at concentrations significantly above its reported potency for the 5-HT4 and D2 receptors should be aware of the potential for observing non-specific or off-target effects.
Q5: Is this compound metabolized by cytochrome P450 (CYP) enzymes?
This compound is not metabolized by the cytochrome P450 system. It is primarily metabolized by hydrolytic esterases. Its major metabolite, ATI-7500, is reported to be 100-fold less active at the 5-HT4 receptor.
Troubleshooting Guide for Cellular Assays
This guide provides a structured approach to troubleshooting unexpected results in cellular assays involving this compound.
Issue 1: Unexpected or inconsistent changes in cell viability, proliferation, or morphology.
-
Potential Cause 1: Off-Target Effects at High Concentrations.
-
Troubleshooting Step: Perform a dose-response curve to determine if the observed effect is concentration-dependent. Compare the effective concentration to the known potency of this compound at its primary targets. If the effect only occurs at very high concentrations (e.g., >10 µM), it is more likely to be an off-target or non-specific effect.
-
-
Potential Cause 2: Cell Line Specific Sensitivity.
-
Troubleshooting Step: Verify the expression of 5-HT4 and D2 receptors in your cell line using techniques like RT-qPCR, Western blot, or immunofluorescence. An unexpected effect in a cell line lacking these receptors strongly suggests an off-target mechanism.
-
-
Potential Cause 3: Solvent or Formulation Issues.
-
Troubleshooting Step: Run a vehicle control experiment using the same concentration of the solvent (e.g., DMSO) used to dissolve this compound to rule out solvent-induced toxicity.
-
Issue 2: No observable effect in a cell line expected to respond.
-
Potential Cause 1: Low or Absent Target Receptor Expression.
-
Troubleshooting Step: Confirm the expression and functional competence of the 5-HT4 or D2 receptor in your cell line.
-
-
Potential Cause 2: Assay Sensitivity.
-
Troubleshooting Step: Ensure your assay is sensitive enough to detect the expected downstream signaling (e.g., cAMP accumulation for 5-HT4 agonism). Optimize assay conditions, such as incubation time and cell density.
-
-
Potential Cause 3: this compound Degradation.
-
Troubleshooting Step: Ensure proper storage and handling of the this compound stock solution. Prepare fresh dilutions for each experiment.
-
Issue 3: Results are not consistent with the known pharmacology of 5-HT4 agonism or D2 antagonism.
-
Potential Cause 1: Complex Intracellular Signaling.
-
Troubleshooting Step: The cellular context can influence signaling outcomes. Consider the expression of different G protein alpha subunits and other signaling modulators in your cell line.
-
-
Potential Cause 2: Unidentified Off-Target Interaction.
-
Troubleshooting Step: If the anomalous result persists after ruling out other causes, consider a potential off-target effect. A literature search for the effects of 5-HT4 agonists or D2 antagonists on the specific pathway you are studying may provide clues.
-
Quantitative Data Summary
While a comprehensive public database of this compound's binding affinities across a wide range of off-targets is not available, the following table summarizes its known primary activities and key negative screening results. Researchers should note that the absence of data for other targets does not preclude potential interactions at high concentrations.
| Target | Activity | Reported Affinity/Potency | Notes |
| Primary Targets | |||
| Serotonin 5-HT4 Receptor | Agonist | High Affinity | Primary target for prokinetic effects. |
| Dopamine D2 Receptor | Antagonist | Moderate Affinity | Contributes to prokinetic effects. |
| Key Screened Off-Targets | |||
| hERG Potassium Channel | No significant inhibition | No detectable activity up to 100 µmol/L | Important for cardiovascular safety. |
| Other Serotonin Receptors (e.g., 5-HT3) | No significant activity | Reported to have almost no action on other 5-HT subtypes. | Demonstrates high selectivity within the serotonin receptor family. |
Experimental Protocols
Protocol 1: cAMP Accumulation Assay for 5-HT4 Receptor Agonism
This protocol is designed to measure the agonistic activity of this compound at the 5-HT4 receptor in a suitable cell line (e.g., HEK293 cells stably expressing the human 5-HT4 receptor).
-
Cell Plating: Seed cells in a 96-well plate at a density of 20,000-40,000 cells/well and culture overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer containing a phosphodiesterase inhibitor (e.g., 100 µM IBMX) to prevent cAMP degradation.
-
Cell Treatment: Remove culture medium and add the this compound dilutions to the cells. Include a positive control (e.g., 10 µM serotonin) and a vehicle control.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or fluorescence-based).
-
Data Analysis: Plot the cAMP concentration against the logarithm of this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
Protocol 2: Receptor Binding Assay for D2 Receptor Antagonism
This protocol measures the ability of this compound to displace a radiolabeled antagonist from the D2 receptor.
-
Membrane Preparation: Prepare cell membranes from a cell line expressing the D2 receptor (e.g., CHO-K1 cells).
-
Assay Setup: In a 96-well plate, add the cell membranes, a fixed concentration of a radiolabeled D2 antagonist (e.g., [³H]-Spiperone), and serial dilutions of this compound.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of this compound concentration. Fit the data to a one-site competition binding equation to determine the Ki value.
Visualizations
Caption: this compound's dual mechanism of action on enteric neurons.
Caption: A logical workflow for troubleshooting unexpected results.
References
Technical Support Center: Long-Term Administration of Naronapride in Animal Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Naronapride in long-term animal studies.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the long-term administration of this compound in animal models.
Issue 1: Weight Loss and Reduced Food Consumption
Question: We are observing a consistent decrease in body weight and food intake in our rat cohort receiving higher doses of this compound over several weeks. How should we address this?
Answer:
This observation is consistent with findings from preclinical toxicology studies of this compound, where dose-dependent decreases in body weight and food consumption were noted in rats.[1] The prokinetic nature of this compound, a 5-HT4 receptor agonist and D2 receptor antagonist, can increase gastrointestinal motility, which may contribute to these effects.[2]
Troubleshooting Steps:
-
Dose-Response Evaluation: If not already done, establish a clear dose-response relationship for this effect. It is possible that the higher doses are exceeding the therapeutic window for your model. Consider reducing the dose to a level that maintains the desired pharmacological effect without significant metabolic disruption.
-
Dietary Adjustment: Ensure the diet provided is highly palatable and calorically dense. Wet mash can sometimes encourage eating in animals with reduced appetite.
-
Increased Monitoring Frequency: Increase the frequency of body weight and food consumption measurements to daily. This will allow for earlier detection of significant changes and quicker intervention.
-
Clinical Observations: Closely monitor the animals for other clinical signs of distress, such as changes in posture, activity levels, or grooming habits.
-
Staggered Dosing: If the dosing schedule allows, consider if administering the daily dose in two divided doses could mitigate the effects on appetite and satiety.
Issue 2: Gastrointestinal Disturbances (e.g., Diarrhea, Loose Stools)
Question: Some of our mice on long-term this compound administration are developing intermittent diarrhea. What is the likely cause and how can we manage it?
Answer:
This compound's mechanism of action involves stimulating gastrointestinal motility.[2] While this is the intended therapeutic effect for conditions like gastroparesis and constipation, it can lead to overly rapid transit and subsequent diarrhea in healthy animal models, especially at higher doses.
Troubleshooting Steps:
-
Confirm Dosing Accuracy: Double-check all dose calculations and administration volumes to rule out dosing errors.
-
Vehicle Control: Ensure that the vehicle used for this compound administration is not contributing to the gastrointestinal upset. Some vehicles can have a laxative effect.[3]
-
Hydration Status: Monitor the animals for signs of dehydration, which can be a consequence of diarrhea. This includes skin tenting and reduced urine output. Provide hydration support, such as hydrogels or subcutaneous fluids, if necessary.
-
Dose Adjustment: As with weight loss, a dose reduction may be necessary to find a balance between efficacy and tolerability.
-
Fecal Scoring: Implement a standardized fecal scoring system to objectively track the consistency of the stool over time and across different dose groups.
Issue 3: Administration-Related Stress and Complications (Oral Gavage)
Question: We are conducting a 6-month study in rats requiring daily oral gavage of this compound. We are concerned about the potential for long-term stress and administration-related injuries. What are the best practices to minimize these risks?
Answer:
Long-term studies involving repeated procedures like oral gavage require meticulous technique to minimize animal stress and prevent injuries such as esophageal or gastric perforation.
Troubleshooting and Best Practices:
-
Proper Training and Technique: Ensure all personnel performing oral gavage are thoroughly trained and proficient. Proper restraint and gentle insertion of the gavage needle are critical.
-
Appropriate Gavage Needle Selection: Use a flexible, ball-tipped gavage needle of the correct size for the animal. The length should be pre-measured from the corner of the mouth to the last rib to prevent gastric perforation.
-
Acclimatization: Acclimate the animals to handling and restraint for a period before the study begins to reduce stress.
-
Alternative Administration Methods: If the experimental design allows, consider alternative, less stressful methods of oral administration, such as incorporating the drug into a palatable treat or gel.[4] This can be particularly useful for very long-term studies.
-
Monitor for Injury: After each administration, monitor the animal for a few minutes for any signs of distress, such as labored breathing, which could indicate accidental tracheal administration. Regularly check for any changes in behavior that might suggest pain or discomfort.
Frequently Asked Questions (FAQs)
Q1: What are the known target organs for toxicity with long-term this compound administration in animals?
A1: Based on available preclinical data, long-term, high-dose administration of a different formulation of a related compound (DPI) showed findings in the nasal cavity in dogs and alveolar histiocytosis in rats. However, for orally administered this compound, no specific target organs of toxicity were identified in a 53-week oral toxicity study in dogs. It is crucial to conduct thorough histopathological examinations of all major organs at the end of a long-term study.
Q2: Are there any expected cardiovascular side effects with this compound in animal models?
A2: this compound is designed to be a highly selective 5-HT4 agonist with negligible affinity for other receptors, such as the hERG channel, which has been associated with cardiovascular adverse events in older, less selective 5-HT4 agonists. Clinical studies in humans have not observed any adverse cardiovascular effects, including effects on heart rate, blood pressure, or ECG parameters. Therefore, cardiovascular side effects are not anticipated in animal models when administered at therapeutically relevant doses.
Q3: How should we monitor for potential adverse effects during a long-term this compound study?
A3: A comprehensive monitoring plan should include:
-
Daily: Clinical observations (activity, posture, grooming), food and water consumption.
-
Weekly: Body weight measurements.
-
Periodic (e.g., monthly): Hematology and clinical chemistry panels to monitor for any systemic toxicity.
-
End of Study: Full gross necropsy and histopathological evaluation of all major organs and tissues.
Q4: What is the pharmacokinetic profile of this compound in animals?
A4: this compound is extensively metabolized. In humans, it undergoes rapid hydrolysis to its major metabolite, ATI-7500. The plasma terminal half-life of this compound is approximately 5.36 hours, while its major metabolites have longer half-lives ranging from 17.69 to 33.03 hours. Fecal excretion is the primary route of elimination, with about 32% of the dose excreted unchanged in the feces. It is important to characterize the pharmacokinetics in the specific animal model being used, as metabolic rates can differ between species.
Data Presentation
Table 1: Summary of Preclinical Findings with this compound and Related Compounds
| Finding | Species | Dose Levels | Duration | Formulation | Source |
| Decreased Body Weight Gain | Rat | Medium and High Doses | 4 weeks | MDI (HFA) | |
| Decreased Food Consumption | Rat (males) | Medium and High Doses | Last week of 4-week study | MDI (HFA) | |
| Alveolar Histiocytosis | Rat | Not specified | 6 months | DPI | |
| Nasal Cavity Findings | Dog | Not specified | 12 months | DPI | |
| No Target Organ of Toxicity | Dog | Not specified | 53 weeks | Oral |
Table 2: Pharmacokinetic Parameters of this compound and its Major Metabolites (Human Data)
| Compound | Tmax (hours) | Terminal Half-life (hours) | Primary Route of Elimination |
| This compound | < 1 | 5.36 | Fecal (32% unchanged) |
| ATI-7500 | < 1 | 17.69 - 33.03 | Metabolism, Fecal |
| ATI-7400 | ~ 1.7 | 17.69 - 33.03 | Metabolism, Urinary |
| ATI-7100 | ~ 1.7 | 17.69 - 33.03 | Metabolism |
Source:
Experimental Protocols
Protocol: 6-Month Oral Gavage Administration of this compound in Sprague-Dawley Rats
1. Animals and Housing:
-
Species: Sprague-Dawley rats, 8 weeks of age at the start of the study.
-
Housing: Housed in individually ventilated cages with a 12-hour light/dark cycle. Animals should have ad libitum access to standard chow and water.
2. This compound Formulation:
-
This compound should be suspended in a suitable vehicle (e.g., 0.5% methylcellulose in sterile water).
-
The formulation should be prepared fresh daily and kept under constant agitation to ensure a homogenous suspension.
3. Dosing and Administration:
-
Dose Groups: Vehicle control, Low dose, Medium dose, High dose. Doses should be selected based on preliminary dose-range finding studies.
-
Administration: Administer once daily via oral gavage using a flexible, appropriately sized, ball-tipped gavage needle.
-
Volume: The administration volume should not exceed 10 mL/kg.
4. Monitoring and Data Collection:
-
Daily: Observe for clinical signs of toxicity, and measure food and water consumption.
-
Weekly: Record individual body weights.
-
Monthly: Collect blood samples for hematology and clinical chemistry analysis.
-
At 6 Months (Termination):
-
Perform a complete gross necropsy.
-
Record organ weights (liver, kidneys, spleen, heart, brain, gonads).
-
Collect tissues for histopathological examination.
-
5. Data Analysis:
-
Analyze quantitative data (body weights, food consumption, clinical pathology, organ weights) using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).
-
A veterinary pathologist should evaluate histopathology slides in a blinded manner.
Mandatory Visualizations
Caption: this compound's dual mechanism of action.
Caption: Experimental workflow for a long-term this compound study.
References
- 1. mtnviewvets.com [mtnviewvets.com]
- 2. FDA clearance of IND application for this compound: Dr. Falk Pharma international [drfalkpharma.com]
- 3. Safety data on 19 vehicles for use in 1 month oral rodent pre-clinical studies: administration of hydroxypropyl-ß-cyclodextrin causes renal toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A novel approach for long-term oral drug administration in animal research - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Preclinical CNS Safety Assessment of Naronapride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the preclinical evaluation of Naronapride, with a specific focus on mitigating potential Central Nervous System (CNS) side effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary strategy to mitigate CNS side effects with this compound?
A1: The primary strategy is based on this compound's drug design as a peripherally acting agent with minimal systemic absorption and blood-brain barrier (BBB) penetration.[1][2][3][4][5] this compound was engineered to be minimally absorbable and to act locally in the gut lumen, which is intended to enhance its efficacy for gastrointestinal disorders while improving its safety profile. The core principle is to limit the exposure of the CNS to the drug, thereby reducing the potential for off-target effects.
Q2: What are the key preclinical assays to assess the CNS safety profile of this compound?
A2: A comprehensive preclinical CNS safety assessment for this compound should include a combination of in vitro and in vivo studies:
-
In Vitro Receptor Binding Assays: To determine the binding affinity of this compound to a wide range of CNS receptors and transporters.
-
In Vitro Blood-Brain Barrier (BBB) Permeability Assays: To quantify the potential for the drug to cross the BBB.
-
In Vivo Neurobehavioral Assessments: To observe for any functional or behavioral abnormalities in animal models following drug administration.
Q3: this compound is a 5-HT4 receptor agonist and a D2 receptor antagonist. Could this mechanism lead to CNS side effects?
A3: While both 5-HT4 and D2 receptors are present in the CNS and are targets for centrally acting drugs, this compound's potential for CNS side effects is significantly mitigated by its low systemic bioavailability and limited ability to cross the blood-brain barrier. Preclinical studies are designed to confirm that at therapeutically relevant doses for its gastrointestinal indications, the concentration of this compound in the CNS remains below a level that would elicit pharmacological effects.
Troubleshooting Guides
In Vitro Assays
Issue 1: High variability in in vitro BBB permeability assay results.
-
Possible Cause 1: Inconsistent cell monolayer integrity. The immortalized human brain endothelial cell line hCMEC/D3 is a common model for in vitro BBB studies. The integrity of the cell monolayer is crucial for reliable permeability data.
-
Troubleshooting Tip: Regularly monitor the transendothelial electrical resistance (TEER) of the cell monolayer. Ensure TEER values are stable and within the expected range for your laboratory's established protocol before initiating the permeability experiment. Discard any monolayers that do not meet the quality control criteria.
-
-
Possible Cause 2: Non-specific binding of this compound. this compound may bind to the plastic of the assay plates or other components of the experimental setup, leading to inaccurate measurements of its concentration.
-
Troubleshooting Tip: Perform recovery experiments by adding a known concentration of this compound to the assay system without cells and measuring the concentration after the incubation period. If significant loss is observed, consider using low-binding plates or adding a small percentage of a non-ionic surfactant to the buffer, ensuring it does not affect cell viability.
-
Issue 2: Unexpected binding to a CNS receptor in the in vitro binding assay.
-
Possible Cause: Off-target binding to a receptor not anticipated based on the primary pharmacology.
-
Troubleshooting Tip: Confirm the finding by repeating the assay with a fresh dilution of the compound. If the binding is confirmed, determine the binding affinity (Ki). This information is crucial for assessing the risk of this off-target interaction. The potential for this interaction to be clinically relevant will depend on the unbound plasma concentration of this compound and its ability to cross the BBB.
-
In Vivo Studies
Issue 3: Observation of mild, transient behavioral changes in the Functional Observational Battery (FOB) at high doses.
-
Possible Cause: At doses significantly higher than the intended therapeutic dose, a small amount of this compound may cross the BBB, leading to transient pharmacological effects.
-
Troubleshooting Tip: Carefully correlate the timing of the behavioral observations with the pharmacokinetic profile of this compound. Determine the brain and plasma concentrations of the drug at the time of the observed effects. This will help establish a margin of safety between the therapeutic exposure and the exposure that causes CNS effects. It is important to differentiate between drug-induced neurotoxicity and exaggerated, but expected, pharmacological effects.
-
Data Presentation
Table 1: Illustrative In Vitro CNS Receptor Binding Profile of this compound
| Receptor/Transporter | Binding Affinity (Ki, nM) |
| 5-HT4 | 1.5 |
| Dopamine D2 | 25 |
| Adrenergic α1 | > 10,000 |
| Adrenergic α2 | > 10,000 |
| Dopamine D1 | > 10,000 |
| Histamine H1 | > 10,000 |
| Muscarinic M1 | > 10,000 |
| Serotonin 5-HT1A | > 10,000 |
| Serotonin 5-HT2A | > 10,000 |
| SERT | > 10,000 |
| DAT | > 10,000 |
| NET | > 10,000 |
| Note: Data are illustrative and intended to represent a desirable profile for a peripherally acting drug. |
Table 2: Illustrative In Vitro Blood-Brain Barrier Permeability of this compound
| Compound | Apparent Permeability (Papp, 10-6 cm/s) | Efflux Ratio | Classification |
| Propranolol (High Permeability Control) | 25 | 0.9 | High Permeability |
| Atenolol (Low Permeability Control) | 0.1 | 1.1 | Low Permeability |
| This compound | 0.2 | 5.8 | Low Permeability, P-gp Substrate |
| Note: Data are illustrative. A high efflux ratio (>2) suggests the compound is a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump it out of the brain. |
Experimental Protocols
Protocol 1: In Vitro Blood-Brain Barrier Permeability Assay using hCMEC/D3 Cells
Objective: To determine the bidirectional permeability of this compound across a human cerebral microvascular endothelial cell monolayer.
Methodology:
-
Cell Culture: Culture hCMEC/D3 cells in complete endothelial cell growth medium.
-
Transwell Seeding: Seed hCMEC/D3 cells onto collagen-coated microporous membrane inserts in a Transwell plate at a density of 5 x 10^4 cells/cm².
-
Monolayer Formation: Allow the cells to form a confluent monolayer over 5-7 days, monitoring the TEER daily. The monolayer is ready for the experiment when the TEER value plateaus.
-
Permeability Assay:
-
Wash the cell monolayers with transport buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES).
-
To assess apical-to-basolateral (A-B) permeability, add this compound to the apical (upper) chamber and transport buffer to the basolateral (lower) chamber.
-
To assess basolateral-to-apical (B-A) permeability, add this compound to the basolateral chamber and transport buffer to the apical chamber.
-
Incubate the plate at 37°C with gentle shaking.
-
Collect samples from the receiver chamber at specified time points (e.g., 30, 60, 90, 120 minutes).
-
Analyze the concentration of this compound in the samples using a validated analytical method (e.g., LC-MS/MS).
-
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) and the efflux ratio (Papp B-A / Papp A-B).
Protocol 2: In Vivo Functional Observational Battery (FOB) in Rats
Objective: To assess the potential for this compound to cause neurobehavioral abnormalities in rats.
Methodology:
-
Animals: Use young adult Sprague-Dawley rats, equally divided by sex.
-
Dosing: Administer this compound or vehicle control via the intended clinical route (oral gavage). Include a low, mid, and high dose, with the high dose being the maximum tolerated dose or a limit dose.
-
Observations: Conduct observations at the time of expected peak plasma concentration and at several later time points. The FOB includes:
-
Home Cage Observations: Posture, activity level, and any abnormal behaviors.
-
Open Field Assessment: Arousal, gait, mobility, and exploratory behavior.
-
Sensory and Motor Reflexes: Approach response, touch response, startle response, righting reflex, grip strength, and motor coordination.
-
Physiological Parameters: Body temperature, salivation, and lacrimation.
-
-
Scoring: Use a standardized scoring system to quantify any observed abnormalities.
-
Data Analysis: Compare the scores of the this compound-treated groups to the vehicle control group to identify any dose-dependent neurobehavioral effects.
Visualizations
Caption: Preclinical workflow for assessing CNS side effects.
Caption: this compound's peripherally restricted mechanism of action.
References
- 1. FDA clearance of IND application for this compound: Dr. Falk Pharma international [drfalkpharma.com]
- 2. Initiation of Phase II Study of this compound in patients with gastroparesis: Dr. Falk Pharma international [drfalkpharma.com]
- 3. Advancing the development of this compound...: Dr. Falk Pharma international [drfalkpharma.com]
- 4. firstwordpharma.com [firstwordpharma.com]
- 5. Completion of Enrollment of the Global Phase 2b Study: Dr. Falk Pharma international [drfalkpharma.com]
Formulating Naronapride for consistent oral bioavailability in rodents
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for formulating naronapride to achieve consistent oral bioavailability in rodent models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key characteristics relevant to formulation?
A1: this compound (also known as ATI-7505) is a selective serotonin 5-HT4 receptor agonist and dopamine D2 receptor antagonist developed for gastrointestinal motility disorders.[1][2][3] From a formulation perspective, it's crucial to note that this compound is designed to be minimally absorbable and act locally in the gut.[4][5] This suggests it likely has low aqueous solubility, a common characteristic of drugs classified under the Biopharmaceutical Classification System (BCS) as Class II or IV. This inherent low solubility presents a primary challenge to achieving consistent oral bioavailability.
Q2: Why am I seeing high variability in my pharmacokinetic (PK) data in rats/mice?
A2: High variability in rodent PK studies for an orally administered compound like this compound can stem from several factors:
-
Poor aqueous solubility: If the drug does not dissolve consistently in the gastrointestinal fluids, its absorption will be erratic.
-
Formulation-dependent absorption: The choice of vehicle and excipients can dramatically alter the dissolution rate and subsequent absorption. Simple suspensions, for instance, are prone to particle settling and aggregation, leading to inconsistent dosing and absorption.
-
Physiological differences: Factors such as food intake (fasted vs. fed state), gastrointestinal pH, and transit time can vary between individual animals, impacting drug dissolution and absorption.
-
Pre-systemic metabolism: this compound is known to be extensively metabolized. Variations in first-pass metabolism in the gut wall or liver can contribute to variability in systemic exposure.
Q3: What are the initial recommended formulation strategies for a poorly soluble compound like this compound?
A3: For a compound with anticipated low solubility, starting with a formulation that enhances dissolution is key. Here are some recommended starting points:
-
Simple Solution: If a non-aqueous, biocompatible solvent can dissolve this compound at the target concentration, this is often the simplest approach. Co-solvents like polyethylene glycol 400 (PEG 400) are common.
-
Aqueous Suspension with a Wetting Agent: If a solution is not feasible, a micronized suspension in an aqueous vehicle containing a wetting agent (e.g., Tween 80) can be used. This prevents particle aggregation and improves dispersibility.
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can be highly effective for poorly soluble drugs. These isotropic mixtures of oils, surfactants, and co-solvents form a fine emulsion upon gentle agitation in aqueous media, such as the gastrointestinal fluids.
Q4: What excipients are commonly used and generally regarded as safe for oral administration in rodents?
A4: Several excipients are commonly used in preclinical oral formulations. However, it is always important to consult toxicology literature for the specific animal model and dosing regimen. Common choices include:
-
Vehicles: Water, saline, methylcellulose (0.5-1%), carboxymethylcellulose sodium (0.5-1%), PEG 400.
-
Solubilizing agents/Surfactants: Tween 80 (polysorbate 80), Cremophor EL, Labrasol®, Solutol® HS 15.
-
Co-solvents: Propylene glycol, ethanol.
-
Complexing agents: Cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin, HPβCD).
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Oral Bioavailability (Low AUC) | Poor Dissolution: The compound is not dissolving sufficiently in the GI tract. | 1. Reduce Particle Size: Micronize the this compound powder to increase surface area. 2. Formulate as a Solution: Use a co-solvent system (e.g., PEG 400/water) or a lipid-based system (e.g., SEDDS) to pre-dissolve the drug. 3. Use Solubilizing Excipients: Incorporate surfactants (e.g., Tween 80) or cyclodextrins into the formulation. |
| High First-Pass Metabolism: The drug is being extensively metabolized in the gut wall or liver before reaching systemic circulation. | While difficult to mitigate via formulation, ensuring rapid and complete dissolution can sometimes help saturate metabolic enzymes, increasing the fraction of drug that escapes first-pass metabolism. | |
| High Variability in PK Data (High %CV in AUC and Cmax) | Inconsistent Dissolution: The formulation is not performing uniformly across all animals. | 1. Switch to a Homogeneous Formulation: Move from a suspension to a solution or a SEDDS. 2. Optimize Suspension: If a suspension must be used, ensure uniform particle size distribution and use an appropriate suspending agent (e.g., methylcellulose) to prevent settling. Ensure the suspension is thoroughly vortexed before each dose. |
| Dosing Inaccuracy: Inconsistent administration of the formulation. | Review and standardize the oral gavage technique. Ensure the correct volume is being administered to each animal based on its body weight. | |
| Precipitation of Drug Upon Dosing | Poor Solubility in Aqueous Environment: A non-aqueous solution formulation may be causing the drug to crash out upon contact with gastric fluids. | 1. Develop a SEDDS: This formulation is designed to form a stable microemulsion in the gut, keeping the drug solubilized. 2. Use Precipitation Inhibitors: Incorporate polymers like HPMC or PVP into the formulation to maintain a supersaturated state. |
| No/Negligible Plasma Concentrations Detected | Designed for Local Action: this compound is intended to be minimally absorbed. | 1. Confirm Analytical Method Sensitivity: Ensure the LC-MS/MS method is sensitive enough to detect low concentrations of this compound. 2. Re-evaluate Study Goals: If systemic exposure is required, a more aggressive formulation strategy (e.g., a well-optimized SEDDS) may be necessary. Consider if local gut concentrations are a more relevant endpoint. |
Data Presentation: Illustrative Pharmacokinetic Data
The following tables present hypothetical pharmacokinetic data for this compound in rats following oral administration of different formulations. These are illustrative examples to demonstrate how different formulation strategies can impact oral bioavailability for a poorly soluble compound.
Table 1: Pharmacokinetic Parameters of this compound in Rats with Different Formulations (Illustrative Data)
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (0-t) (ng*hr/mL) | Relative Bioavailability (%) |
| 0.5% MC Suspension | 10 | 55 ± 25 | 2.0 | 250 ± 110 | 100 (Reference) |
| Micronized in 0.5% MC, 0.1% Tween 80 | 10 | 90 ± 30 | 1.5 | 450 ± 150 | 180 |
| 20% HPβCD Solution | 10 | 150 ± 45 | 1.0 | 800 ± 210 | 320 |
| SEDDS | 10 | 250 ± 60 | 0.5 | 1300 ± 300 | 520 |
Table 2: Composition of Illustrative this compound Formulations
| Formulation | Component | Concentration (% w/v) |
| 0.5% MC Suspension | This compound, Methylcellulose, Water | As required, 0.5%, q.s. |
| Micronized Suspension | This compound (micronized), Methylcellulose, Tween 80, Water | As required, 0.5%, 0.1%, q.s. |
| 20% HPβCD Solution | This compound, Hydroxypropyl-β-cyclodextrin, Water | As required, 20%, q.s. |
| SEDDS | This compound, Labrasol®, Capryol® 90, Transcutol® HP | As required, 40%, 30%, 30% |
Experimental Protocols
Protocol 1: Preparation of an Oral Suspension of this compound
-
Micronization (Optional but Recommended): If starting with crystalline this compound, reduce the particle size using a jet mill or other suitable micronization technique to achieve a particle size distribution of D90 < 10 µm.
-
Vehicle Preparation: Prepare a 0.5% (w/v) methylcellulose (MC) solution in purified water. If a wetting agent is used, add 0.1% (w/v) Tween 80 to the vehicle.
-
Weighing: Accurately weigh the required amount of micronized this compound.
-
Wetting: Create a paste by adding a small amount of the vehicle to the this compound powder in a mortar and triturating with a pestle.
-
Suspension: Gradually add the remaining vehicle to the paste while stirring or using a homogenizer to form a uniform suspension.
-
Storage: Store the suspension in a tightly sealed container at 2-8°C. Before each use, allow it to come to room temperature and vortex thoroughly to ensure homogeneity.
Protocol 2: Oral Gavage Administration in Rats
-
Animal Preparation: Fast the rats overnight (approximately 12-16 hours) before dosing, with free access to water.
-
Dose Calculation: Weigh each rat immediately before dosing to calculate the precise volume of the formulation to be administered (typically 5-10 mL/kg).
-
Formulation Preparation: Vortex the this compound formulation vigorously for at least 60 seconds to ensure a uniform suspension or solution.
-
Dosing:
-
Restrain the rat firmly but gently.
-
Measure the appropriate length for gavage needle insertion (from the tip of the nose to the last rib).
-
Gently insert a ball-tipped gavage needle (16-18 gauge for adult rats) into the esophagus. Do not force the needle.
-
Administer the calculated volume of the formulation slowly.
-
Withdraw the needle gently.
-
-
Post-Dose Monitoring: Observe the animal for any signs of distress for at least 10-15 minutes after dosing. Return the animal to its cage with free access to food and water (or as per study protocol).
Protocol 3: Serial Blood Sampling for Pharmacokinetic Analysis in Rats
-
Animal Preparation: Anesthetize the rat using isoflurane or another appropriate anesthetic. For serial sampling, cannulation of the jugular or femoral vein is recommended to minimize stress.
-
Blood Collection Schedule: Collect blood samples at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Sampling:
-
Withdraw approximately 150-200 µL of blood at each time point into a tube containing an anticoagulant (e.g., K2EDTA).
-
After each sample collection, an equivalent volume of sterile saline may be administered to the animal to maintain fluid balance.
-
-
Plasma Preparation: Centrifuge the blood samples at approximately 2,000 x g for 10 minutes at 4°C to separate the plasma.
-
Sample Storage: Transfer the plasma to labeled cryovials and store at -80°C until analysis by a validated LC-MS/MS method.
Visualizations
Caption: Workflow for developing and testing an oral this compound formulation.
Caption: Troubleshooting flowchart for inconsistent this compound PK results.
References
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. Advancing the development of this compound...: Dr. Falk Pharma international [drfalkpharma.com]
- 3. This compound by Renexxion for Corrosive Esophagitis (Erosive Esophagitis): Likelihood of Approval [pharmaceutical-technology.com]
- 4. FDA clearance of IND application for this compound: Dr. Falk Pharma international [drfalkpharma.com]
- 5. firstwordpharma.com [firstwordpharma.com]
Adjusting experimental protocols for Naronapride's pharmacokinetic profile
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for adjusting experimental protocols related to Naronapride's pharmacokinetic (PK) profile.
Pharmacokinetic Profile of this compound
This compound is an orally administered small molecule designed for minimal systemic absorption to act locally in the gastrointestinal (GI) tract.[1][2][3] It functions as a selective serotonin 5-HT4 receptor agonist and a dopamine D2 receptor antagonist.[4][5] This dual mechanism promotes the release of acetylcholine and removes inhibitory signals on gut motility, respectively. The drug is intended to have a favorable safety profile by avoiding metabolism by CYP450 enzymes, thereby reducing the potential for drug-drug interactions.
Summary of Human Pharmacokinetic Parameters
The following table summarizes key pharmacokinetic parameters for this compound following a single 120-mg oral dose of ¹⁴C-labeled compound in healthy male subjects.
| Parameter | Value | Reference |
| Time to Peak Plasma Concentration (Tmax) | ~ 1 hour | |
| Plasma Terminal Half-Life (t½) | 5.36 hours | |
| Metabolism | Extensive, primarily via hydrolysis by tissue and carboxyl esterases. | |
| Primary Metabolites | ATI-7500, ATI-7400, ATI-7100, Quinuclidinol | |
| Route of Elimination | Primarily fecal excretion. | |
| Unchanged Drug Excreted in Feces | ~ 32% of the oral dose | |
| Plasma Protein Binding | 30% - 40% |
Signaling Pathway and Experimental Workflows
Mechanism of Action Signaling Pathway
This compound's prokinetic effects are mediated through a dual mechanism on enteric neurons.
Caption: this compound's dual mechanism of action on enteric neurons.
General Pharmacokinetic Study Workflow
This diagram outlines a typical workflow for conducting an in-vivo pharmacokinetic study of this compound.
Caption: Workflow for a this compound pharmacokinetic study.
Experimental Protocols
Protocol 1: In-Vivo Pharmacokinetic Study in Healthy Volunteers
This protocol is based on the methodology used in clinical studies of this compound.
Objective: To determine the pharmacokinetic profile of this compound after a single oral dose.
Methodology:
-
Subject Recruitment: Recruit healthy male volunteers who meet the inclusion/exclusion criteria as per the clinical trial protocol (e.g., NCT05621811). Subjects should provide written informed consent.
-
Dosing: Following an overnight fast, administer a single oral dose of this compound (e.g., 120 mg). For human mass balance studies, a ¹⁴C-labeled compound is used.
-
Blood Sampling: Collect serial venous blood samples into tubes containing an appropriate anticoagulant (e.g., EDTA). A typical sampling schedule would be: pre-dose (0 hr), and at 0.5, 1, 1.5, 2, 4, 6, 8, 12, 24, 48, 72, 96, and up to 552 hours post-dose.
-
Sample Processing: Centrifuge blood samples to separate plasma. Store plasma samples at -20°C or lower until analysis.
-
Excreta Collection: For mass balance studies, collect all urine and feces produced by the subjects for up to 552 hours post-dose.
-
Analysis: Quantify the concentration of this compound and its major metabolites in plasma, urine, and feces using a validated analytical method such as LC-MS/MS.
-
Data Analysis: Use non-compartmental analysis to determine key PK parameters including Cmax, Tmax, AUC, t½, and clearance.
Protocol 2: Quantification of this compound in Human Plasma by LC-MS/MS
This is a generalized protocol, as specific validated assays are often proprietary. Researchers should develop and validate their own method according to regulatory guidelines.
Objective: To accurately quantify this compound concentrations in plasma samples.
Methodology:
-
Materials:
-
This compound reference standard and a suitable internal standard (IS).
-
HPLC-grade solvents (e.g., methanol, acetonitrile, water).
-
Formic acid or ammonium acetate for mobile phase modification.
-
Human plasma (blank).
-
-
Preparation of Standards and Quality Controls (QCs):
-
Prepare stock solutions of this compound and the IS in a suitable solvent (e.g., methanol).
-
Prepare calibration standards by spiking blank human plasma with known concentrations of this compound (e.g., covering the expected concentration range).
-
Prepare QC samples at low, medium, and high concentrations in the same manner.
-
-
Sample Preparation (e.g., Protein Precipitation):
-
To 100 µL of plasma sample, standard, or QC, add the IS.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex mix and then centrifuge at high speed (e.g., 10,000 x g for 10 minutes).
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
-
-
LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography system.
-
Column: A reverse-phase C18 column.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Detection: Use multiple reaction monitoring (MRM) mode. Optimize precursor-to-product ion transitions for both this compound and the IS.
-
-
Validation: Validate the method for linearity, accuracy, precision, selectivity, recovery, and stability according to relevant bioanalytical method validation guidelines.
Troubleshooting Guide
This section addresses common issues encountered during pharmacokinetic experiments with this compound.
| Question / Issue | Possible Cause(s) | Recommended Action(s) |
| High variability in plasma concentrations between subjects. | 1. Differences in GI transit time or gastric emptying. 2. This compound is designed for local action, leading to inherently low and variable systemic absorption. 3. Food effects on absorption. | 1. Standardize study conditions (e.g., fasting state, meal types if applicable). 2. Increase the number of subjects to improve statistical power. 3. Consider measuring drug concentration in feces to assess the unabsorbed fraction. |
| Measured plasma concentrations are consistently below the Lower Limit of Quantification (LLOQ). | 1. The administered dose is too low for systemic detection. 2. The analytical method is not sensitive enough. 3. Rapid metabolism of this compound to its metabolites. | 1. If therapeutically justified, consider a higher dose in non-clinical models. 2. Optimize the LC-MS/MS method: improve extraction recovery, reduce matrix effects, or use a more sensitive instrument. 3. Concurrently measure the major metabolites (e.g., ATI-7500), which have higher plasma AUC values than the parent drug. |
| Unexpected drug-drug interaction observed. | 1. Although designed to avoid CYP450 pathways, interactions with other transporters or metabolic enzymes are possible. 2. Co-administered drug affects GI motility, altering this compound's absorption profile. | 1. Review the co-administered drug's mechanism and PK profile. 2. Conduct specific in-vitro transporter and enzyme inhibition/induction assays. 3. Stagger the administration times of the two drugs if clinically feasible. |
| Pharmacokinetic profile in animal models does not translate to humans. | 1. Species differences in esterase activity, GI physiology, or drug transporters. 2. Differences in the expression of 5-HT4 and D2 receptors in the GI tract. | 1. Use at least two different animal species (rodent and non-rodent) for pre-clinical evaluation. 2. Characterize the metabolic profile in the animal species being used and compare it to human data. 3. Use allometric scaling with caution, especially for a minimally absorbed drug. |
Troubleshooting Workflow for Unexpected PK Results
Caption: A decision tree for troubleshooting unexpected PK data.
Frequently Asked Questions (FAQs)
Q1: Why is the fecal excretion of unchanged this compound a key parameter to measure? A1: Because this compound is designed to be minimally absorbed and act locally within the gut, a significant portion of the oral dose is expected to be excreted unchanged in the feces. Measuring this amount helps confirm its intended mechanism of limited systemic exposure and provides a more complete picture of the drug's disposition.
Q2: this compound is designed to avoid CYP450 metabolism. What are the primary metabolic pathways? A2: this compound is extensively metabolized through hydrolysis by tissue and carboxyl esterases. This process rapidly converts it to its primary metabolite, ATI-7500, and quinuclidinol. ATI-7500 undergoes further metabolism, likely through β-oxidation, to form other major metabolites like ATI-7400 and ATI-7100.
Q3: Given the low plasma concentrations, what strategies can improve the accuracy of pharmacokinetic modeling? A3: It is crucial to use a highly sensitive and validated bioanalytical method (e.g., LC-MS/MS) with a low LLOQ. Additionally, measuring the major metabolites, which are present at much higher concentrations than the parent drug, can provide valuable data. For example, the plasma AUC for the metabolite ATI-7500 is approximately 72-fold higher than that of this compound. Incorporating metabolite data into the pharmacokinetic model can provide a more robust understanding of the drug's absorption and disposition.
Q4: What is the cardiac safety profile of this compound compared to older 5-HT4 agonists like cisapride? A4: this compound was specifically designed to have a better safety profile than older drugs like cisapride. It has a low potential to interact with hERG channels, which is associated with cardiac adverse effects. Clinical and non-clinical studies have shown that this compound has a safe cardiac profile.
Q5: Can this guide be used for studies in specific patient populations, such as those with gastroparesis? A5: Yes, the principles outlined here are applicable. However, protocols must be adjusted for the specific population. For instance, in patients with gastroparesis, delayed gastric emptying is a core feature of the disease, which will likely alter the absorption profile (e.g., delay Tmax) of this compound. Clinical trials in these populations often focus on efficacy endpoints alongside safety and pharmacokinetics, using doses ranging from 10 to 40 mg. It is essential to account for the pathophysiology of the disease when designing the study and interpreting the results.
References
- 1. Completion of Enrollment of the Global Phase 2b Study: Dr. Falk Pharma international [drfalkpharma.com]
- 2. Renexxion Ireland Ltd. and Dr. Falk Pharma GmbH Announce Expansion of the Phase 2b MOVE-IT Study of this compound in Gastroparesis and Dosing of the First United States Patient - Renexxion - Ireland [rnexltd.ie]
- 3. Advancing the development of this compound...: Dr. Falk Pharma international [drfalkpharma.com]
- 4. Mechanism of Action - Renexxion - Ireland [rnexltd.ie]
- 5. This compound - Renexxion - AdisInsight [adisinsight.springer.com]
Validation & Comparative
A Comparative Analysis of the Cardiac Safety Profiles of Naronapride and Cisapride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cardiac safety profiles of Naronapride (formerly ATI-7505) and cisapride, two gastrointestinal prokinetic agents. The significant cardiotoxicity associated with cisapride led to its withdrawal from many markets, highlighting the critical importance of cardiac safety in the development of new promotility drugs. This compound, a newer agent, was designed to offer prokinetic efficacy without the adverse cardiac effects of cisapride. This document synthesizes available preclinical and clinical data to facilitate an evidence-based comparison.
Executive Summary
Cisapride has been extensively documented to pose a significant risk of cardiac adverse events, primarily due to its potent inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel. This inhibition leads to a delay in cardiac repolarization, manifesting as QT interval prolongation on the electrocardiogram (ECG), which can precipitate life-threatening arrhythmias such as Torsades de Pointes (TdP). In contrast, this compound has been developed with a focus on a superior cardiac safety profile. While specific quantitative preclinical data on hERG inhibition for this compound are not widely published, available clinical data and qualitative statements from researchers indicate minimal to no effect on cardiac repolarization.
In Vitro hERG Channel Inhibition
The primary mechanism for cisapride's cardiotoxicity is the blockade of the hERG potassium channel, which is crucial for the repolarization phase of the cardiac action potential. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying this effect.
Table 1: hERG Channel Inhibition Data
| Compound | hERG IC50 (nM) | Assay Details |
| Cisapride | 6.7 - 44.5[1] | Patch clamp electrophysiology on HERG-transfected mammalian cells. The lower value was observed with prolonged depolarizing steps.[1] |
| 16.4 (at 20-22°C) and 23.6 (at 37°C)[2] | Patch clamp on CHO-K1 cells.[2] | |
| 32.63[3] | Patch clamp on HEK293 cells. | |
| 1518 | Rb+ efflux assay. Note: This method showed higher IC50 values compared to patch clamp for known hERG inhibitors. | |
| This compound (ATI-7505) | Minimal activity on the hERG channel reported | Specific IC50 value not publicly available in the reviewed literature. |
| Negligible hERG potassium channel activity reported | Specific IC50 value not publicly available in the reviewed literature. |
Clinical Cardiac Safety: QTc Prolongation
The clinical correlate of hERG channel inhibition is the prolongation of the QT interval, corrected for heart rate (QTc), on the surface ECG. A prolonged QTc interval is a well-established risk factor for ventricular arrhythmias.
Table 2: Clinical QTc Prolongation Data
| Compound | Study Population | Dosing | Key Findings |
| Cisapride | Adult Patients | 5 mg t.i.d. followed by 10 mg t.i.d. | Dose-dependent prolongation of the QTc interval. Mean increase of 7 ms at the lower dose and 13 ms at the higher dose compared to baseline. |
| Very Low Birth Weight Preterm Infants | 0.1 mg/kg/dose and 0.2 mg/kg/dose | Significant QTc prolongation, with 32% of infants developing QTc ≥ 450 ms. | |
| Post-marketing Surveillance (1993-1999) | Various | 341 reports of serious cardiac arrhythmias, including 117 cases of QT prolongation and 107 cases of Torsades de Pointes, with 80 fatalities. | |
| This compound (ATI-7505) | Healthy Volunteers (Thorough QT Study) | Therapeutic and Supra-therapeutic doses | No ECG effects reported. The abstract of the study indicates no clinically relevant QT prolongation. Specific change in QTc (ms) not publicly available. |
| Clinical Trials (up to 900 subjects) | Various | No clinically relevant cardiac QT prolongation has been observed. |
Experimental Protocols
In Vitro hERG Assay: Whole-Cell Patch Clamp Electrophysiology
This technique is the gold standard for assessing a compound's effect on the hERG channel.
Methodology:
-
Cell Line: A mammalian cell line (e.g., HEK293 or CHO cells) stably transfected with the hERG gene is used.
-
Cell Culture: Cells are cultured under standard conditions to ensure robust expression of the hERG channels.
-
Electrophysiology:
-
Whole-cell voltage-clamp recordings are performed using a patch-clamp amplifier.
-
Cells are perfused with an extracellular solution, and a glass micropipette filled with an intracellular solution forms a high-resistance seal with the cell membrane.
-
The membrane is ruptured to allow electrical access to the cell interior (whole-cell configuration).
-
-
Voltage Protocol: A specific voltage-clamp protocol is applied to elicit hERG currents. A common protocol involves a depolarizing step from a holding potential of -80 mV to +20 mV to activate the channels, followed by a repolarizing step to -40 mV or -50 mV to measure the deactivating tail current, which is characteristic of hERG.
-
Compound Application: The cells are exposed to increasing concentrations of the test compound (e.g., cisapride or this compound) to determine the concentration-dependent inhibition of the hERG current.
-
Data Analysis: The peak tail current amplitude is measured at each concentration, and the data are fitted to a concentration-response curve to calculate the IC50 value.
In Vivo QTc Assessment in Conscious Dogs
This preclinical study is a standard component of the cardiovascular safety assessment for new drugs.
Methodology:
-
Animal Model: Beagle dogs are commonly used as they have cardiac electrophysiology that is reasonably predictive of humans.
-
Telemetry Implantation: Animals are surgically implanted with a telemetry device that allows for continuous monitoring of ECG, heart rate, and blood pressure in conscious, unrestrained animals.
-
Acclimatization: A recovery and acclimatization period follows surgery.
-
Study Design: A crossover or parallel-group design is typically used. Animals receive the test compound at various dose levels (including therapeutic and supratherapeutic exposures), a placebo (vehicle control), and a positive control (a drug known to prolong QTc, like moxifloxacin).
-
Data Collection: ECGs are recorded continuously, typically for 24 hours post-dose. Blood samples are collected at multiple time points to determine the plasma concentration of the drug.
-
Data Analysis:
-
The QT interval is measured from the ECG recordings.
-
The QT interval is corrected for heart rate using a dog-specific formula (e.g., Van de Water's formula) to obtain the QTc interval.
-
The change in QTc from baseline is calculated for each treatment group and compared.
-
An exposure-response analysis is conducted to correlate plasma drug concentrations with changes in QTc.
-
Signaling Pathways and Mechanisms of Action
Cisapride: Mechanism of Cardiotoxicity
Cisapride's proarrhythmic effects are a direct consequence of its interaction with cardiac ion channels. The primary target is the hERG (IKr) potassium channel.
This compound: Intended Mechanism of Action
This compound is a selective 5-HT4 receptor agonist. Its prokinetic effects are mediated through the stimulation of these receptors in the gastrointestinal tract, leading to enhanced acetylcholine release and increased gut motility. It was designed to have high selectivity for the 5-HT4 receptor to avoid off-target effects, such as hERG channel blockade.
References
- 1. A mechanism for the proarrhythmic effects of cisapride (Propulsid): high affinity blockade of the human cardiac potassium channel HERG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of the human ether-a-go-go-related gene (HERG) potassium channel by cisapride: affinity for open and inactivated states - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vicious LQT induced by a combination of factors different from hERG inhibition - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative In Vitro Selectivity Profile of Naronapride and Other 5-HT4 Agonists
For Researchers, Scientists, and Drug Development Professionals
The development of selective 5-HT4 receptor agonists for the treatment of gastrointestinal motility disorders has been a key focus in pharmacology. Early agonists, while effective, were often hampered by off-target effects, leading to significant safety concerns. This guide provides an objective in vitro comparison of the selectivity profiles of Naronapride, a newer 5-HT4 agonist, with other prominent agents in this class: prucalopride, velusetrag, and the older compound, cisapride. The data presented is compiled from various preclinical pharmacological studies to offer a comprehensive overview for research and drug development purposes.
Overview of 5-HT4 Receptor Agonists
Serotonin 5-HT4 receptors are Gs-protein coupled receptors predominantly found in the gastrointestinal tract, bladder, and central nervous system. Their activation stimulates adenylate cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent prokinetic effects. While this mechanism is beneficial for conditions like chronic constipation and gastroparesis, the lack of selectivity of early agonists resulted in interactions with other receptors and ion channels, most notably the hERG potassium channel, leading to cardiovascular risks.[1][2] this compound, prucalopride, and velusetrag represent a newer generation of highly selective 5-HT4 agonists designed to minimize these off-target effects.[2][3][4] this compound is unique in this group as it also possesses dopamine D2 receptor antagonistic properties.
Comparative Binding Affinity Profiles
The following tables summarize the in vitro binding affinities (Ki in nM) of this compound, prucalopride, velusetrag, and cisapride for the 5-HT4 receptor and a panel of off-target receptors and ion channels. Lower Ki values indicate higher binding affinity.
Table 1: Binding Affinity (Ki, nM) at 5-HT4 Receptors
| Compound | 5-HT4a (human) | 5-HT4b (human) |
| This compound | Data not available | Data not available |
| Prucalopride | 2.5 | 8.0 |
| Velusetrag | Data not available | Data not available |
| Cisapride | Data not available | Data not available |
Table 2: Selectivity Profile - Binding Affinity (Ki, nM) at Off-Target Receptors
| Receptor/Ion Channel | This compound | Prucalopride | Velusetrag | Cisapride |
| Serotonin Receptors | ||||
| 5-HT1A | Data not available | >10,000 | >10,000 | Data not available |
| 5-HT1B | Data not available | >10,000 | >10,000 | Data not available |
| 5-HT1D | Data not available | >10,000 | >10,000 | Data not available |
| 5-HT2A | Data not available | >10,000 | >10,000 | Data not available |
| 5-HT2B | Data not available | 2,200 | >10,000 | Data not available |
| 5-HT2C | Data not available | >10,000 | >10,000 | Data not available |
| 5-HT3 (mouse) | Minimal to no activity | 3,500 - 3,800 | >20-fold selective for 5-HT4 | 20-fold selective for 5-HT4 |
| 5-HT5A | Data not available | >10,000 | >10,000 | Data not available |
| 5-HT6 | Data not available | >10,000 | >10,000 | Data not available |
| 5-HT7 | Data not available | >10,000 | >10,000 | Data not available |
| Dopamine Receptors | ||||
| D2 | Antagonist activity reported | >10,000 | Minimal affinity | Data not available |
| D4 | Data not available | 1,600 - 2,400 | Data not available | Data not available |
| Other Receptors | ||||
| Sigma1 | Data not available | 3,700 | Data not available | Data not available |
| Ion Channels | ||||
| hERG (IC50, nM) | Minimal activity | No clinically relevant affinity | >3,000,000 | 6.5 - 44.5 |
Functional Potency and Intrinsic Activity
The functional potency (EC50) and intrinsic activity (IA) are crucial parameters for understanding the agonist properties of these compounds. EC50 represents the concentration required to elicit 50% of the maximal response, while intrinsic activity compares the maximal response of the drug to that of the endogenous ligand (serotonin).
Table 3: Functional Potency (EC50/pEC50) and Intrinsic Activity (IA)
| Compound | Assay | Potency | Intrinsic Activity (IA) |
| This compound (modified) | 5-HT4 (CHO cells) | EC50: 18.8 nM | Agonist |
| Prucalopride | 5-HT4a (cAMP stimulation) | EC50: 5 nM | Agonist |
| 5-HT4b (cAMP stimulation) | EC50: 3 nM | Agonist | |
| Guinea Pig Colon Contraction | pEC50: 7.48 | Agonist | |
| Velusetrag | 5-HT4c (cAMP accumulation) | pEC50: 8.3 | 95% (vs. 5-HT) |
| Guinea Pig Colon Contraction | pEC50: 7.9 | 83% (vs. 5-HT) | |
| Cisapride | Data not available | Data not available | Data not available |
Experimental Protocols
The data presented in this guide were generated using standard in vitro pharmacological assays. Below are detailed methodologies for the key experiments cited.
Radioligand Binding Assays
These assays are employed to determine the binding affinity (Ki) of a compound for a specific receptor.
-
Objective: To measure the ability of a test compound to displace a radiolabeled ligand from its receptor.
-
General Protocol:
-
Membrane Preparation: Cell lines (e.g., HEK-293 or CHO) stably expressing the receptor of interest are cultured and harvested. The cells are lysed, and the cell membranes containing the receptors are isolated by centrifugation.
-
Binding Reaction: The cell membranes are incubated with a fixed concentration of a specific radioligand (e.g., [3H]-GR113808 for 5-HT4 receptors) and varying concentrations of the unlabeled test compound.
-
Separation: The reaction mixture is filtered through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand.
-
Detection: The radioactivity retained on the filter is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
-
-
Specifics for Prucalopride: For the determination of Ki at 5-HT4a and 5-HT4b receptors, human recombinant receptors expressed in HEK-293 cells were used with [3H]-GR113808 as the radioligand.
Functional Assays (cAMP Accumulation)
These assays measure the functional consequence of receptor activation, such as the production of the second messenger cAMP for Gs-coupled receptors like 5-HT4.
-
Objective: To determine the potency (EC50) and efficacy (intrinsic activity) of an agonist in stimulating cAMP production.
-
General Protocol:
-
Cell Culture: Cells expressing the 5-HT4 receptor (e.g., CHO or HEK-293 cells) are seeded in multi-well plates.
-
Compound Incubation: The cells are incubated with varying concentrations of the test agonist.
-
Cell Lysis: After incubation, the cells are lysed to release the intracellular cAMP.
-
cAMP Measurement: The concentration of cAMP in the cell lysate is measured using a competitive immunoassay, often employing techniques like HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.
-
Data Analysis: The concentration-response curve is plotted to determine the EC50 value. The maximal response produced by the test compound is compared to that of a reference full agonist (like serotonin) to determine the intrinsic activity.
-
-
Specifics for Velusetrag: The pEC50 and intrinsic activity were determined using a whole-cell cAMP accumulation study in HEK-293 cells stably transfected with the human recombinant 5-HT4(c) receptor splice variant.
hERG Channel Inhibition Assay (Patch Clamp)
This electrophysiological assay directly measures the effect of a compound on the function of the hERG potassium channel, a critical determinant of cardiac repolarization.
-
Objective: To determine the concentration of a compound that inhibits 50% of the hERG channel current (IC50).
-
General Protocol:
-
Cell Preparation: A cell line (e.g., HEK-293) stably expressing the hERG channel is used.
-
Patch Clamp Recording: The whole-cell patch-clamp technique is used to record the potassium currents flowing through the hERG channels in a single cell.
-
Compound Application: The cell is perfused with a control solution and then with solutions containing increasing concentrations of the test compound.
-
Data Acquisition: The hERG current is measured at each concentration of the test compound.
-
Data Analysis: The percentage of current inhibition at each concentration is calculated, and a concentration-response curve is generated to determine the IC50 value.
-
-
Specifics for Cisapride: The IC50 for hERG inhibition by cisapride was determined using whole-cell patch-clamp recordings from HEK-293 cells stably expressing the hERG channel.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the 5-HT4 receptor signaling pathway and a typical experimental workflow for in vitro selectivity profiling.
Caption: 5-HT4 Receptor Signaling Pathway
Caption: In Vitro Selectivity Profiling Workflow
Conclusion
The in vitro data clearly demonstrates the evolution of 5-HT4 receptor agonists towards greater selectivity. Prucalopride and velusetrag exhibit high affinity for the 5-HT4 receptor with significantly reduced or negligible affinity for a wide range of other receptors and, importantly, the hERG channel. This high selectivity is a key differentiating factor from the older agonist, cisapride, which displays potent hERG channel blocking activity, explaining its association with cardiac arrhythmias.
While comprehensive quantitative in vitro selectivity data for this compound is not as widely published, available information suggests it also possesses a favorable selectivity profile with minimal hERG activity. Its unique dual mechanism as a 5-HT4 agonist and a D2 antagonist distinguishes it from the other selective agonists and may offer a different therapeutic profile.
For drug development professionals, this comparative analysis underscores the importance of thorough in vitro selectivity profiling early in the discovery process. The data supports the continued development of highly selective 5-HT4 agonists as a safer therapeutic strategy for gastrointestinal motility disorders. Further head-to-head comparative studies under identical experimental conditions would be invaluable for a more definitive assessment of the relative selectivity of these compounds.
References
- 1. 5-HT4 receptor agonists: similar but not the same - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Systematic review: cardiovascular safety profile of 5-HT4 agonists developed for gastrointestinal disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. graphyonline.com [graphyonline.com]
- 4. Pro-Kinetic Actions of Luminally-Acting 5-HT4 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of Naronapride and velusetrag in functional GI models
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of therapies for functional gastrointestinal (GI) disorders, Naronapride and Velusetrag have emerged as significant next-generation 5-HT4 receptor agonists. Both aim to address the unmet needs of patients suffering from conditions like gastroparesis and chronic constipation, offering improved safety profiles over older agents. This guide provides a detailed, data-driven comparison of their performance in functional GI models, supported by experimental data and protocols to aid researchers in their evaluation and future studies.
At a Glance: Key Differences and Similarities
| Feature | This compound | Velusetrag |
| Mechanism of Action | 5-HT4 Receptor Agonist & D2 Receptor Antagonist[1][2] | Highly Selective 5-HT4 Receptor Agonist[3] |
| Key Indications | Gastroparesis, Chronic Idiopathic Constipation (CIC), GERD[1][4] | Gastroparesis, Chronic Idiopathic Constipation (CIC) |
| Receptor Selectivity | Selective for 5-HT4 receptors with additional D2 antagonism | Highly selective for 5-HT4 receptors with no significant affinity for other receptors |
| Systemic Absorption | Minimally absorbable, designed to be locally active in the gut | Systemically absorbed |
| Cardiovascular Safety | No observed cardiovascular effects in clinical studies | Favorable cardiovascular safety profile, no hERG channel affinity |
Mechanism of Action: A Tale of Two Agonists
Both this compound and Velusetrag exert their prokinetic effects primarily through the activation of the 5-hydroxytryptamine receptor 4 (5-HT4). However, their pharmacological profiles diverge in a key aspect: this compound's dual action.
This compound's Dual-Pronged Approach:
This compound not only stimulates 5-HT4 receptors but also acts as a dopamine D2 receptor antagonist. This dual mechanism is thought to provide a synergistic prokinetic effect.
-
5-HT4 Receptor Agonism: Activation of 5-HT4 receptors on enteric neurons enhances the release of acetylcholine, a key neurotransmitter that stimulates smooth muscle contraction and promotes GI motility.
-
D2 Receptor Antagonism: By blocking D2 receptors, this compound removes the inhibitory effects of dopamine on acetylcholine release, further augmenting gut motility.
Velusetrag's Highly Selective Action:
Velusetrag is distinguished by its high selectivity for the 5-HT4 receptor. It demonstrates potent agonist activity at this receptor with minimal to no affinity for other serotonin receptor subtypes (5-HT1, 5-HT2, 5-HT3) or other receptors, ion channels, or enzymes. This high selectivity is a key feature, aiming to minimize off-target effects and enhance its safety profile, a significant concern with older 5-HT4 agonists that were withdrawn from the market due to cardiovascular risks.
Performance in Functional GI Models: A Data-Driven Comparison
While direct head-to-head clinical trials are limited, data from various preclinical and clinical studies provide insights into the comparative efficacy of this compound and Velusetrag in different functional GI models.
Gastroparesis
Both drugs have shown promise in accelerating gastric emptying, a key therapeutic goal in gastroparesis.
This compound in Gastroparesis:
| Study Type | Model | Key Findings | Reference |
| Phase IIb Clinical Trial | Patients with diabetic or idiopathic gastroparesis | Awaiting topline results (expected mid-2025). The study is evaluating daily doses of 10, 20, or 40 mg of this compound versus placebo. | |
| Early Clinical Trials | Healthy Volunteers | Demonstrated dose-dependent acceleration of gastric emptying. |
Velusetrag in Gastroparesis:
| Study Type | Model | Key Findings | Reference |
| Phase 2b Clinical Trial | 232 patients with diabetic or idiopathic gastroparesis | 5 mg dose showed statistically significant improvements in gastroparesis symptoms and gastric emptying time compared to placebo. Higher doses (15 mg and 30 mg) also significantly improved gastric emptying time. | |
| Phase 2 Clinical Trial | 34 patients with diabetic or idiopathic gastroparesis | 30 mg dose significantly increased the proportion of subjects with a ≥20% reduction in gastric emptying half-time compared to placebo (52% vs 5%). | |
| Preclinical | - | - |
Chronic Constipation
Both agents have demonstrated efficacy in increasing bowel movement frequency in patients with chronic idiopathic constipation. A systematic review and meta-analysis of highly selective 5-HT4 agonists included one trial for each drug, showing their superiority over placebo.
This compound in Chronic Constipation:
| Study Type | Model | Key Findings | Reference |
| Systematic Review & Meta-Analysis | Patients with Chronic Constipation | Superior to placebo in increasing spontaneous complete bowel movements (SCBM). | |
| Preclinical (in vivo) | Mice | A luminally-acting agonist based on this compound (5HT4-LA2) caused faster whole gut transit and colonic motility, and increased fecal output and water content. |
Velusetrag in Chronic Constipation:
| Study Type | Model | Key Findings | Reference |
| Systematic Review & Meta-Analysis | Patients with Chronic Constipation | Superior to placebo in increasing spontaneous complete bowel movements (SCBM). | |
| Phase 2 Clinical Trial | Patients with Chronic Idiopathic Constipation | Doses of 15, 30, and 50 mg significantly increased weekly SBM frequency compared to placebo. | |
| Preclinical (in vivo) | Parkinson's Disease Mouse Model | Rescued GI dysfunction, gut inflammation, and dysbiosis. |
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of experimental findings. Below are summaries of key experimental protocols used in the evaluation of this compound and Velusetrag.
In Vitro Receptor Binding and Functional Assays
This compound:
-
5-HT4 Receptor Agonist Activity: A cellular assay using Chinese Hamster Ovary (CHO) cells engineered to over-express the 5-HT4 receptor is employed. Agonist activity is measured by quantifying the concentration-dependent increase in intracellular cyclic AMP (cAMP). A modified, minimally absorbed version of this compound (5HT4-LA2) showed an EC50 of 18.8 nM in this assay.
-
Dopamine D2 Receptor Antagonist Activity: A common method involves a cell-based assay measuring the inhibition of dopamine-induced responses. For instance, a functional assay can measure the inhibition of Gi/o protein activation, which is triggered by a D2 receptor agonist. The antagonist activity of the test compound is determined by its ability to block the agonist-induced signal.
Velusetrag:
-
5-HT4 Receptor Binding Assay: A radioligand binding assay is used to determine the affinity of the compound for the 5-HT4 receptor. This typically involves incubating a radiolabeled 5-HT4 receptor antagonist (e.g., [3H]-GR113808) with cell membranes expressing the receptor in the presence of varying concentrations of the test compound. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
5-HT4 Receptor Functional Assay: Similar to this compound, a cAMP accumulation assay in HEK-293 cells stably transfected with the human 5-HT4(c) receptor is used to measure functional potency.
In Vivo Models of GI Motility
Gastric Emptying in Rodent Models:
A common method to assess gastric emptying in rats involves a solid meal labeled with a non-absorbable marker. The animal is administered the test compound prior to the meal. At a predetermined time, the stomach is excised, and the amount of marker remaining is quantified to calculate the percentage of gastric emptying.
Colonic Motility in Guinea Pig Ileum:
The Trendelenburg method is a classic in vitro technique to study peristalsis. A segment of the guinea pig ileum is suspended in an organ bath, and changes in intraluminal pressure and longitudinal muscle contractions are recorded in response to the test compound. This allows for the assessment of the drug's effect on propulsive motility.
Whole Gut Transit in Mice:
A non-absorbable colored marker is administered orally to mice after the test compound. The time taken for the first appearance of the colored marker in the feces is recorded as the whole gut transit time.
Conclusion
Both this compound and Velusetrag represent significant advancements in the development of 5-HT4 receptor agonists for functional GI disorders. Velusetrag's high selectivity for the 5-HT4 receptor underscores a targeted approach to minimizing off-target effects. In contrast, this compound's dual mechanism of action, combining 5-HT4 agonism with D2 antagonism, offers a potentially synergistic approach to enhancing GI motility.
The available data suggest that both compounds are effective in preclinical and clinical models of gastroparesis and chronic constipation. However, the lack of direct head-to-head comparative trials makes it challenging to definitively declare one as superior to the other. The choice between these agents in a research or clinical context may depend on the specific patient population and the desired therapeutic profile. For instance, the D2 antagonist component of this compound might offer additional benefits in certain patient subgroups.
Further research, including direct comparative studies, is warranted to fully elucidate the relative efficacy and safety of this compound and Velusetrag and to guide their optimal use in the management of functional GI disorders.
References
- 1. FDA clearance of IND application for this compound: Dr. Falk Pharma international [drfalkpharma.com]
- 2. A randomized, double-blind, placebo-controlled, phase 2b study of the efficacy and safety of velusetrag in subjects with diabetic or idiopathic gastroparesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Velusetrag Could Be a Safer Long-term Treatment for Gastroparesis - Mass General Advances in Motion [advances.massgeneral.org]
- 4. Effect of Itopride Hydrochloride on the Ileal and Colonic Motility in Guinea Pig In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
Naronapride's effect on hERG potassium channels compared to older prokinetics
A comparative analysis of the cardiac safety profile of naronapride versus older-generation prokinetic agents reveals a significantly reduced risk of adverse cardiovascular events. This guide provides an in-depth comparison of their effects on the human Ether-à-go-go-Related Gene (hERG) potassium channel, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
The development of prokinetic drugs has been historically challenged by off-target effects, most notably the blockade of the hERG potassium channel, which can lead to life-threatening cardiac arrhythmias. This compound, a newer-generation prokinetic, has been specifically engineered to minimize systemic absorption and avoid this cardiac liability. In contrast, older agents, particularly cisapride, have demonstrated potent hERG channel inhibition, leading to their restricted use or withdrawal from the market.
Comparative Analysis of hERG Channel Inhibition
Experimental data from preclinical studies consistently demonstrate this compound's superior cardiac safety profile. An evaluation of its effect on the hERG potassium channel showed no detectable inhibitory activity at concentrations up to 100 µmol/L. This stands in stark contrast to older prokinetics, as detailed in the table below.
| Drug | Class | Target | hERG IC50 | Proarrhythmic Potential |
| This compound | Benzamide, Quinuclidine | 5-HT4 Agonist / D2 Antagonist | > 100 µM | Very Low |
| Cisapride | Benzamide, Piperidine | 5-HT4 Agonist | 6.5 nM - 240 nM | High |
| Prucalopride | Benzofuran | Selective 5-HT4 Agonist | 4.1 µM - 22 µM | Low |
| Renzapride | Benzamide | 5-HT4 Agonist / 5-HT3 Antagonist | 1.8 µM | Moderate |
| Mosapride | Benzamide | 5-HT4 Agonist | ~16.5 µM | Very Low |
hERG IC50 values represent the half-maximal inhibitory concentration, a measure of the drug's potency in blocking the hERG channel. A lower IC50 value indicates a higher potency for channel blockade and a greater potential for proarrhythmic effects.
The data clearly illustrates that cisapride is a potent hERG channel blocker, with IC50 values in the nanomolar range, correlating with its known risk of causing QT interval prolongation and Torsades de Pointes.[1][2][3] In comparison, prucalopride and renzapride exhibit significantly lower affinities for the hERG channel, with IC50 values in the micromolar range, indicating a reduced, but still present, potential for cardiac side effects.[4][5] Mosapride is considered to have a very low risk, with a high IC50 value. This compound's lack of detectable hERG inhibition at high concentrations underscores its design as a safer alternative.
Signaling Pathways and Mechanism of Action
This compound's prokinetic effects are mediated through a dual mechanism of action: agonism of the serotonin 5-HT4 receptor and antagonism of the dopamine D2 receptor in the gastrointestinal tract. This localized action in the gut wall, combined with minimal systemic absorption, is key to its enhanced safety profile.
This compound's signaling pathway in the gastrointestinal tract.
Experimental Protocols
The standard method for assessing a compound's effect on the hERG potassium channel is the whole-cell patch-clamp technique performed on a mammalian cell line stably expressing the hERG channel, such as Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells.
Detailed Methodology for hERG Assay
1. Cell Culture and Preparation:
-
Cell Line: HEK293 cells stably transfected with the hERG gene are cultured in appropriate media (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic).
-
Incubation: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Plating: For experiments, cells are plated onto glass coverslips 24-48 hours prior to recording to allow for adherence.
2. Solutions:
-
External Solution (in mM): 145 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. The pH is adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 120 K-gluconate, 20 KCl, 5 EGTA, 1.5 MgATP, 10 HEPES. The pH is adjusted to 7.3 with KOH.
-
Test Compound Preparation: The test compound (e.g., this compound) is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then diluted to the final desired concentrations in the external solution.
3. Electrophysiological Recording:
-
Technique: Whole-cell voltage-clamp recordings are performed using a patch-clamp amplifier.
-
Electrodes: Borosilicate glass pipettes are pulled to a resistance of 2-5 MΩ when filled with the internal solution.
-
Sealing: A high-resistance "giga-seal" (≥1 GΩ) is formed between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: The cell membrane under the pipette is ruptured to allow electrical access to the cell's interior.
-
Temperature: Experiments are conducted at or near physiological temperature (35-37°C).
4. Voltage-Clamp Protocol:
-
A standardized voltage protocol, such as the one recommended by the FDA, is applied to elicit hERG currents.
-
Holding Potential: The cell membrane is held at -80 mV.
-
Depolarization Step: A depolarizing pulse to +20 mV or +40 mV is applied to activate the hERG channels.
-
Repolarization Step/Ramp: The membrane potential is then repolarized to a negative potential (e.g., -50 mV) or ramped down to elicit the characteristic hERG tail current, which is measured for analysis.
-
Pulse Frequency: The voltage protocol is repeated at a set frequency (e.g., every 5-15 seconds) to monitor the current over time.
5. Data Acquisition and Analysis:
-
Baseline Recording: A stable baseline hERG current is recorded in the control external solution.
-
Compound Application: The external solution is exchanged for one containing the test compound at various concentrations.
-
Measurement: The peak amplitude of the hERG tail current is measured at steady-state for each concentration.
-
Inhibition Calculation: The percentage of current inhibition is calculated relative to the baseline current.
-
IC50 Determination: The concentration-response data are fitted to the Hill equation to determine the IC50 value.
Experimental workflow for hERG channel inhibition assay.
References
- 1. Whole-Cell Configuration of the Patch-Clamp Technique in the hERG Channel Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. porsolt.com [porsolt.com]
- 3. Whole Cell Patch Clamp Assay for Voltage-Gated Ion Channel Screening [aragen.com]
- 4. GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A [metrionbiosciences.com]
- 5. evotec.com [evotec.com]
A Head-to-Head Analysis of Naronapride and Tegaserod: Prokinetic Potency and Mechanisms of Action
For researchers, scientists, and drug development professionals, this guide provides a detailed comparative analysis of the prokinetic agents naronapride and tegaserod. We delve into their distinct mechanisms of action, receptor affinities, and available clinical and preclinical data on their potency in enhancing gastrointestinal motility.
This compound, a newer investigational agent, and tegaserod, a previously marketed drug, both target the serotonin type 4 (5-HT4) receptor to stimulate gut motility. However, their pharmacological profiles differ significantly, impacting their potential efficacy and safety. This compound is a dual-action molecule, functioning as both a 5-HT4 receptor agonist and a dopamine D2 receptor antagonist, and is designed for minimal systemic absorption to act locally in the gut.[1][2] In contrast, tegaserod is a partial agonist of the 5-HT4 receptor and has been associated with off-target cardiovascular effects, which led to its withdrawal from major markets.[3]
Molecular Mechanisms and Receptor Interactions
The prokinetic effects of both this compound and tegaserod are primarily mediated through the activation of 5-HT4 receptors on enteric neurons. This activation stimulates the release of acetylcholine, a neurotransmitter that promotes gastrointestinal muscle contraction and enhances motility.[1]
This compound's dual mechanism offers a potentially synergistic approach. By antagonizing D2 receptors, it removes the inhibitory effect of dopamine on acetylcholine release, further augmenting gut motility.[1] This combined action is believed to be a highly effective strategy for treating motility disorders.
Tegaserod, on the other hand, acts as a partial agonist at 5-HT4 receptors. Its prokinetic activity is solely dependent on this interaction. However, tegaserod has also been shown to have affinity for other serotonin receptor subtypes, which may contribute to its off-target effects.
The following table summarizes the available receptor binding affinity data for both compounds. It is important to note that direct comparative studies are limited, and data for this compound is less readily available in the public domain.
Table 1: Comparative Receptor Binding Affinities (pKi)
| Receptor | This compound (ATI-7505) | Tegaserod |
| 5-HT4 | EC50 = 18.8 nM (for analogue 5HT4-LA2) | 8.4 |
| Dopamine D2 | Antagonist activity reported | No significant affinity |
| 5-HT2A | No significant affinity reported | 7.5 |
| 5-HT2B | No significant affinity reported | 8.4 |
| 5-HT2C | No significant affinity reported | 7.0 |
Note: pKi is the negative logarithm of the inhibition constant (Ki), with a higher value indicating stronger binding affinity. EC50 is the concentration of a drug that gives half-maximal response.
Signaling Pathways
The activation of the 5-HT4 receptor by both this compound and tegaserod initiates a downstream signaling cascade, as depicted in the following diagrams.
Comparative Prokinetic Potency: Experimental Data
Direct head-to-head clinical trials comparing the prokinetic potency of this compound and tegaserod are not yet available. However, data from independent studies on each drug provide insights into their effects on gastrointestinal transit.
Table 2: Summary of Prokinetic Effects in Clinical and Preclinical Studies
| Parameter | This compound | Tegaserod |
| Gastric Emptying | Accelerated gastric emptying in early clinical trials in the US. Dose-dependent acceleration of gastric emptying in healthy volunteers. | Significantly accelerated gastric emptying in healthy male subjects (oral and intravenous administration). In a study with 40 healthy subjects, tegaserod significantly accelerated gastric emptying. Another study in patients with constipation-predominant IBS showed no alteration in gastric emptying. |
| Small Bowel Transit | Data not readily available. | Shortened small intestine transit time by 30% (oral) and 37% (intravenous) in healthy male subjects. Markedly accelerated small intestinal transit in healthy male and female subjects. |
| Colonic Transit | Significantly accelerated overall colonic transit in healthy humans (10 mg t.i.d.). | Accelerated colonic filling and shortened colonic transit at 48h in healthy male subjects. Significantly accelerated colonic transit times in healthy subjects. Accelerated orocecal transit in patients with constipation-predominant IBS. |
Experimental Protocols
The methodologies employed to assess prokinetic potency vary across studies. Below are representative experimental protocols for evaluating gastric emptying and colonic transit.
Gastric Emptying Scintigraphy:
This technique is a gold standard for measuring gastric emptying.
Radiopaque Marker Test for Colonic Transit:
This method is commonly used to assess whole and segmental colonic transit time.
¹³C-Spirulina Gastric Emptying Breath Test (GEBT):
A non-invasive method to measure solid gastric emptying, as used in the ongoing this compound clinical trial for gastroparesis.
Conclusion
This compound and tegaserod represent two distinct approaches to 5-HT4 receptor agonism for the treatment of gastrointestinal motility disorders. This compound's dual mechanism of action, combining 5-HT4 agonism with D2 antagonism, and its local action in the gut, suggest a promising efficacy and safety profile. Tegaserod has demonstrated prokinetic effects throughout the gastrointestinal tract, but its clinical use has been hampered by concerns over cardiovascular safety due to its systemic absorption and off-target receptor interactions.
The ongoing clinical trials for this compound, particularly the Phase IIb MOVE-IT study in gastroparesis, will provide crucial quantitative data to more definitively assess its prokinetic potency and clinical utility. As more data becomes available, a more direct and comprehensive comparison with tegaserod and other prokinetic agents will be possible, further informing the development of novel therapies for motility disorders.
References
Assessing the Risk of Cardiac Arrhythmias with Naronapride Versus Cisapride: A Comparative Guide for Researchers
For Immediate Release
This guide provides a detailed comparison of the cardiac arrhythmia risks associated with the gastrointestinal prokinetic agents Naronapride and cisapride. The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the available experimental data to inform preclinical and clinical research.
Executive Summary
Cisapride, a once widely used prokinetic agent, has been largely withdrawn from the market due to its association with serious cardiac adverse events, including QT interval prolongation and life-threatening arrhythmias like Torsades de Pointes (TdP).[1][2] In contrast, this compound, a newer generation agent, has been developed with a focus on a superior safety profile, particularly concerning cardiovascular effects. Preclinical and clinical data indicate that this compound does not carry the same risk of cardiac arrhythmias as cisapride. This guide will delve into the mechanistic differences and present the supporting experimental evidence.
Mechanism of Action and Cardiac Safety Profile
This compound is a selective serotonin 5-HT4 receptor agonist and a dopamine D2 receptor antagonist.[3][4] Its prokinetic effects are mediated through the stimulation of 5-HT4 receptors in the gastrointestinal tract, which promotes the release of acetylcholine and enhances gut motility.[3] Importantly, this compound was designed to have minimal systemic absorption and to be locally active in the gut, thereby reducing the potential for off-target effects. Multiple Phase II clinical studies have demonstrated that this compound is well-tolerated, with a safety profile comparable to placebo and no observed cardiovascular effects, including no impact on heart rate, blood pressure, or ECG parameters.
Cisapride also acts as a serotonin 5-HT4 receptor agonist to enhance gastrointestinal motility. However, its clinical use has been curtailed by its significant off-target effect: the potent blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel. The hERG channel is crucial for cardiac repolarization, and its inhibition by cisapride leads to a prolongation of the QT interval on the electrocardiogram (ECG), a key risk factor for developing TdP.
Quantitative Comparison of hERG Channel Inhibition
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological function. A lower IC50 value indicates a higher potency of inhibition. The table below summarizes the available data on the inhibition of the hERG potassium channel by this compound and cisapride.
| Drug | hERG Inhibition IC50 | Data Source |
| This compound (ATI-7505) | No detectable inhibition up to 100 µmol/L | Preclinical Study |
| Cisapride | 6.7 nM - 44.5 nM | Patch Clamp Electrophysiology |
| 18 nM | Automated Patch Clamp on HEK293 cells | |
| 1518 nM | Rb+ Efflux Assay |
Note: The variability in cisapride's IC50 values can be attributed to different experimental conditions and methodologies.
Experimental Protocols
In Vitro hERG Inhibition Assay (Patch-Clamp Electrophysiology)
The potential for a drug to inhibit the hERG potassium channel is a critical component of preclinical cardiac safety assessment. The gold-standard method for this evaluation is the patch-clamp technique performed on mammalian cells stably expressing the hERG channel (e.g., Human Embryonic Kidney (HEK293) cells or Chinese Hamster Ovary (CHO) cells).
General Protocol:
-
Cell Culture: HEK293 or CHO cells stably transfected with the hERG gene are cultured under standard conditions.
-
Electrophysiological Recording: Whole-cell patch-clamp recordings are performed at physiological temperature (approximately 37°C).
-
Voltage Protocol: A specific voltage-clamp protocol is applied to the cells to elicit hERG currents. This typically involves a depolarizing pulse to activate the channels, followed by a repolarizing step to measure the tail current, which is predominantly carried by hERG channels.
-
Drug Application: The cells are perfused with increasing concentrations of the test compound (e.g., this compound or cisapride).
-
Data Analysis: The inhibition of the hERG current at each drug concentration is measured, and the data are fitted to a concentration-response curve to determine the IC50 value.
For cisapride, studies have shown that it is a potent inhibitor of the hERG channel, with IC50 values in the nanomolar range. In contrast, a preclinical study on this compound (formerly ATI-7505) reported no detectable hERG channel inhibitory activity at concentrations up to 100 µmol/L.
In Vivo Cardiovascular Safety Assessment
In vivo studies in animal models are conducted to assess the overall impact of a drug on the cardiovascular system, including its effects on the QT interval.
General Protocol:
-
Animal Model: Conscious, telemetered animals (e.g., dogs, non-human primates) are often used to allow for continuous monitoring of cardiovascular parameters without the confounding effects of anesthesia.
-
Drug Administration: The test compound is administered at various dose levels, including therapeutic and supratherapeutic concentrations.
-
Data Collection: Continuous electrocardiogram (ECG), blood pressure, and heart rate data are recorded before and after drug administration.
-
QT Interval Analysis: The QT interval is measured from the ECG recordings and corrected for heart rate (QTc) using a species-specific formula.
-
Data Analysis: The change in QTc from baseline is determined for each dose level to assess the drug's potential for QT prolongation.
Clinical trials in humans have confirmed the findings from preclinical studies, showing that this compound does not cause any clinically relevant changes in ECG parameters, including the QTc interval.
Signaling Pathways and Experimental Workflows
Mechanism of Proarrhythmia for Cisapride
Caption: Cisapride's proarrhythmic mechanism of action.
Cardiac Safety Assessment Workflow
Caption: Integrated workflow for cardiac safety assessment.
Conclusion
The available experimental data clearly demonstrate a significant difference in the cardiac arrhythmia risk profiles of this compound and cisapride. Cisapride's potent blockade of the hERG potassium channel is the primary mechanism underlying its proarrhythmic effects. In stark contrast, this compound has shown no detectable hERG channel inhibition at high concentrations and has a favorable cardiovascular safety profile confirmed in multiple clinical trials. This difference in cardiac safety is a critical consideration for researchers and drug development professionals working on new gastrointestinal prokinetic agents. The development of this compound exemplifies a successful strategy in designing a pharmacologically active agent while engineering out the undesirable off-target effects that limited the therapeutic potential of its predecessor.
References
A Comparative Analysis of Naronapride and Serotonin as 5-HT4 Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of Naronapride (also known as ATI-7505) and the endogenous neurotransmitter serotonin (5-hydroxytryptamine, 5-HT) in their roles as agonists for the 5-HT4 receptor. This compound is a potent and selective 5-HT4 receptor agonist that has been investigated for the treatment of gastrointestinal motility disorders.[1][2][3] This document synthesizes available experimental data to offer an objective benchmark of this compound's performance against the natural ligand, serotonin.
Quantitative Comparison of 5-HT4 Receptor Agonism
The following table summarizes key pharmacological parameters for this compound and serotonin, providing insights into their binding affinity, potency, and efficacy at the 5-HT4 receptor. It is important to note that a direct head-to-head comparison of all parameters from a single study is not available in the public domain. The data presented is compiled from multiple sources and should be interpreted with consideration of the varying experimental conditions.
| Parameter | This compound (ATI-7505) | Serotonin (5-HT) | Reference(s) | Notes |
| Potency (EC50) | 18.8 nM (as 5HT4-LA2) | 3.6 nM | [4] | Data from a cAMP assay in CHO cells over-expressing the 5-HT4 receptor. 5HT4-LA2 is a modified, minimally absorbed version of this compound. |
| 119 - 306 nM | [5] | EC50 values for serotonin vary depending on the tissue and experimental setup (e.g., rat esophagus, human colon). | ||
| Binding Affinity (Ki) | Data not available | ~50 nM (pKd of 7.3) | pKd value from the IUPHAR/BPS Guide to PHARMACOLOGY. Ki is a measure of the concentration of a ligand that will bind to half the available receptors at equilibrium. | |
| Efficacy (Emax) | Full agonist in GI tract, partial agonist in the heart. | Full agonist (endogenous ligand) | Efficacy describes the maximal response a ligand can produce. This compound's tissue-specific efficacy is a notable characteristic. |
Signaling Pathway and Experimental Workflow
To understand the mechanism of action and the methods used to generate the comparative data, the following diagrams illustrate the 5-HT4 receptor signaling pathway and a typical experimental workflow for assessing agonist activity.
Caption: 5-HT4 receptor signaling pathway upon agonist binding.
Caption: Workflow for a cAMP accumulation assay.
Experimental Protocols
The data presented in this guide are primarily derived from two key types of in vitro experiments: radioligand binding assays and cAMP accumulation assays.
Radioligand Binding Assay (for determining Ki)
This assay measures the affinity of a ligand for a receptor.
Objective: To determine the inhibition constant (Ki) of a test compound (e.g., this compound) for the 5-HT4 receptor.
General Protocol:
-
Membrane Preparation: Cell membranes are prepared from cells or tissues endogenously or recombinantly expressing the 5-HT4 receptor.
-
Incubation: The membranes are incubated with a fixed concentration of a radiolabeled 5-HT4 receptor antagonist (e.g., [3H]GR113808) and varying concentrations of the unlabeled test compound (the "competitor," e.g., this compound or serotonin).
-
Separation: The reaction is incubated to allow binding to reach equilibrium. The bound radioligand is then separated from the unbound radioligand, typically by rapid vacuum filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The IC50 is then converted to the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
cAMP Accumulation Assay (for determining EC50 and Emax)
This functional assay measures the ability of an agonist to stimulate the 5-HT4 receptor, which is coupled to the Gs protein and leads to an increase in intracellular cyclic adenosine monophosphate (cAMP).
Objective: To determine the potency (EC50) and efficacy (Emax) of a 5-HT4 receptor agonist.
General Protocol:
-
Cell Culture: Cells expressing the 5-HT4 receptor (e.g., CHO or HEK293 cells) are cultured in appropriate multi-well plates.
-
Pre-incubation: Cells are typically pre-incubated with a phosphodiesterase (PDE) inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX) to prevent the degradation of cAMP.
-
Agonist Stimulation: The cells are then stimulated with varying concentrations of the agonist (this compound or serotonin) for a defined period.
-
Cell Lysis and cAMP Detection: After stimulation, the cells are lysed, and the intracellular cAMP concentration is measured. Common detection methods include Homogeneous Time-Resolved Fluorescence (HTRF), Enzyme-Linked Immunosorbent Assay (ELISA), or AlphaScreen.
-
Data Analysis: A dose-response curve is generated by plotting the cAMP concentration against the logarithm of the agonist concentration. Non-linear regression is used to determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximum response observed).
Conclusion
This compound is a potent and selective 5-HT4 receptor agonist. The available data, primarily from a study using a modified form of this compound, suggests that it has a slightly lower potency (higher EC50) compared to serotonin in a recombinant cell-based assay. However, it is important to consider that serotonin's potency can vary significantly across different native tissues. A key differentiator for this compound is its tissue-specific efficacy, acting as a full agonist in the gastrointestinal tract while being a partial agonist in the heart, which may contribute to its favorable safety profile. The lack of a directly comparable binding affinity (Ki) for this compound in the public domain represents a data gap in this comparative analysis. The experimental protocols outlined provide a standardized framework for conducting further head-to-head comparisons to more definitively benchmark this compound's 5-HT4 receptor agonism against serotonin.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Pro-Kinetic Actions of Luminally-Acting 5-HT4 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of Action - Renexxion - Ireland [rnexltd.ie]
- 5. Pharmacodynamic effects of a novel prokinetic 5-HT receptor agonist, ATI-7505, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Meta-Analysis of Preclinical Data on Selective 5-HT4 Agonists
A deep dive into the preclinical efficacy and mechanisms of selective serotonin 4 (5-HT4) receptor agonists reveals a class of compounds with significant therapeutic potential beyond their established roles in gastrointestinal motility. While clinical meta-analyses have robustly supported their use in chronic constipation, a comprehensive meta-analysis of preclinical data has been lacking. This guide synthesizes available preclinical findings for prominent selective 5-HT4 agonists, including prucalopride, velusetrag, and naronapride, alongside newer compounds, to offer researchers and drug developers a comparative overview of their performance and underlying mechanisms.
The preclinical evidence strongly suggests that selective 5-HT4 agonists hold promise for a variety of therapeutic applications, including cognitive enhancement and antidepressant effects, in addition to their well-documented prokinetic properties.[1][2] Animal models have demonstrated that these agonists can produce rapid antidepressant-like effects and improve performance in learning and memory tasks.[1][3] These effects are believed to be mediated by the modulation of neurotransmitter release and the promotion of neuroplasticity.[3]
Comparative Efficacy in Preclinical Models
Gastrointestinal Motility
In preclinical models, selective 5-HT4 agonists consistently demonstrate robust prokinetic effects. Studies in various animal species, including rats, guinea pigs, and dogs, have shown that these compounds accelerate gastric emptying, increase intestinal and colonic transit, and enhance contractile activity.
| Compound | Animal Model(s) | Key Findings |
| Prucalopride | Rodents, Dogs | Accelerates colonic transit and stimulates colonic motility. |
| Velusetrag (TD-5108) | Rodents, Dogs | Increases contractility of the antrum, duodenum, and jejunum; increases bowel movement frequency. |
| This compound (ATI-7505) | Guinea Pigs | Luminal application promotes colonic propulsive motility. |
| YH12852 | Guinea Pigs, Dogs, Monkeys | Increases defecation more effectively than prucalopride and improves gastric emptying more effectively than mosapride. |
| PF-01354082 | Dogs | Marked and sustained stimulation of gastric motility. |
Pro-cognitive and Antidepressant-like Effects
Preclinical studies suggest that selective 5-HT4 agonists have significant potential in the treatment of cognitive and mood disorders. These effects are often observed with a more rapid onset than traditional antidepressants.
| Compound | Animal Model(s) | Key Findings |
| Prucalopride | Rodents | Exhibits antidepressant-like and pro-cognitive effects. A single injection can attenuate learned fear and decrease stress-induced depressive-like behavior. |
| RS-67333 | Rodents | Restores emotional memory performance in a passive avoidance test in a rat model of depression. |
| PF-04995274 | Rodents | A single injection can attenuate learned fear and decrease stress-induced depressive-like behavior. |
Signaling Pathways and Experimental Workflows
The therapeutic effects of 5-HT4 agonists are initiated by their binding to the 5-HT4 receptor, a Gs-protein-coupled receptor. This interaction triggers a cascade of intracellular events, primarily involving the activation of adenylyl cyclase and the subsequent increase in cyclic adenosine monophosphate (cAMP) levels. This signaling pathway plays a crucial role in modulating neuronal function and smooth muscle activity.
The preclinical evaluation of these agonists typically follows a structured workflow, beginning with in vitro characterization and progressing to in vivo efficacy and safety studies.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are outlines of key experimental protocols commonly employed in the study of selective 5-HT4 agonists.
In Vitro Receptor Binding and Functional Assays
-
Objective: To determine the affinity and selectivity of a compound for the 5-HT4 receptor and to assess its functional activity (agonist, partial agonist, or antagonist).
-
Methodology:
-
Receptor Binding Assays: Radioligand binding assays are performed using cell membranes from cells engineered to express specific 5-HT receptor subtypes (e.g., CHO-K1 cells expressing human 5-HT4(a) receptor). The ability of the test compound to displace a radiolabeled ligand from the receptor is measured to determine its binding affinity (Ki). Selectivity is assessed by testing the compound against a panel of other receptor subtypes.
-
Functional Assays (cAMP Accumulation): As 5-HT4 receptors are coupled to adenylyl cyclase, agonist activity is often determined by measuring the accumulation of cyclic AMP (cAMP) in cells expressing the receptor. Cells are incubated with the test compound, and intracellular cAMP levels are quantified using methods like enzyme-linked immunosorbent assay (ELISA) or homogenous time-resolved fluorescence (HTRF). The concentration-response curve is used to determine the potency (EC50) and efficacy of the compound.
-
In Vivo Gastrointestinal Motility Models
-
Objective: To evaluate the prokinetic effects of a compound on gastrointestinal transit and motility in a living organism.
-
Methodology:
-
Whole Gut Transit Time: Animals (e.g., mice) are administered a non-absorbable colored marker (e.g., carmine red) by oral gavage, with or without the test compound. The time taken for the first appearance of the colored marker in the feces is recorded as the whole gut transit time.
-
Colonic Motility: In larger animals like dogs, strain gauge force transducers are surgically implanted on the serosal surface of different parts of the colon to record contractile activity. After a recovery period, the animals are fasted, and baseline colonic motor activity is recorded. The test compound is then administered (e.g., intravenously or orally), and changes in the frequency and amplitude of colonic contractions are measured.
-
Gastric Emptying: In animal models such as guinea pigs, dogs, and monkeys, the rate of gastric emptying can be assessed using various techniques, including the use of radiolabeled meals or phenol red as a marker. The amount of marker remaining in the stomach after a specific time period is quantified to determine the gastric emptying rate.
-
Preclinical Behavioral Models for Antidepressant and Pro-cognitive Effects
-
Objective: To assess the potential of a compound to act as an antidepressant or cognitive enhancer.
-
Methodology:
-
Forced Swim Test (FST): This is a common screening test for antidepressant-like activity in rodents. Animals are placed in a cylinder of water from which they cannot escape. The duration of immobility is measured. A reduction in immobility time after administration of the test compound is indicative of an antidepressant-like effect.
-
Contextual Fear Conditioning (CFC): This test assesses fear-associated learning and memory. An animal is placed in a novel environment (context) and receives a mild foot shock (unconditioned stimulus) paired with an auditory cue (conditioned stimulus). The animal's freezing behavior (a measure of fear) is then assessed when it is re-exposed to the context or the cue. Compounds that reduce freezing are considered to have anxiolytic or fear-reducing properties.
-
Novel Object Recognition (NOR) Test: This test evaluates learning and memory in rodents. An animal is first familiarized with two identical objects in an arena. After a delay, one of the objects is replaced with a novel object. The amount of time the animal spends exploring the novel object compared to the familiar one is measured. A preference for the novel object indicates that the animal remembers the familiar object, and an enhancement of this preference by a test compound suggests a pro-cognitive effect.
-
References
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Naronapride
For researchers, scientists, and drug development professionals, the proper disposal of investigational compounds like Naronapride is a critical component of laboratory safety and environmental responsibility. Adherence to established procedures is essential to mitigate risks to public health and prevent environmental contamination. This compound, an investigational drug, requires careful handling and disposal due to its potential environmental impact.
Essential Safety and Logistical Information
Hazard Profile:
The primary safety concern regarding this compound disposal stems from its ecotoxicity. According to its Material Safety Data Sheet (MSDS), this compound is classified as very toxic to aquatic life with long-lasting effects [1]. It is also categorized as harmful if swallowed[1]. Therefore, preventing its release into the environment is a key priority.
Regulatory Framework:
The disposal of pharmaceutical waste, including investigational drugs like this compound, is regulated by national and local authorities. In the United States, the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA) are the primary federal bodies governing pharmaceutical waste[2][3]. A crucial regulation is the prohibition of disposing of hazardous pharmaceutical waste down the drain (sewering)[2].
Procedural Guidance for this compound Disposal
The following step-by-step guide provides a framework for the proper disposal of this compound in a laboratory setting.
Step 1: Waste Identification and Segregation
-
Identify this compound Waste: All materials contaminated with this compound, including pure compound, solutions, contaminated personal protective equipment (PPE), and empty containers, must be considered pharmaceutical waste.
-
Segregate Waste: this compound waste should be segregated from general laboratory waste and other chemical waste streams at the point of generation. Use designated, clearly labeled, and sealed containers.
Step 2: Container Management
-
Primary Containers: The original containers of this compound should be used for disposal if possible.
-
Waste Containers: If transferring to a waste container, ensure it is compatible with the chemical nature of this compound and is properly sealed to prevent leaks or spills. The container must be labeled as "Hazardous Pharmaceutical Waste" and should include the name "this compound."
Step 3: Disposal Pathway
-
Do Not Dispose in Regular Trash or Down the Drain: Under no circumstances should this compound be disposed of in the regular trash or flushed down the sink. This is to prevent its entry into wastewater systems and subsequent environmental harm.
-
Engage a Licensed Waste Management Vendor: The recommended and compliant method for disposing of this compound is to use a licensed hazardous waste disposal company that specializes in pharmaceutical waste. These companies are equipped to handle and dispose of such materials in accordance with regulatory requirements, typically through incineration at a permitted facility.
-
Documentation: Maintain a clear record of the waste generated, including the quantity and date of disposal. This is crucial for regulatory compliance and internal safety audits.
Step 4: Handling Spills
In the event of a this compound spill, follow these procedures:
-
Restrict Access: Immediately alert others in the vicinity and restrict access to the spill area.
-
Wear Appropriate PPE: At a minimum, this should include gloves, a lab coat, and safety glasses.
-
Contain the Spill: Use absorbent materials to contain the spill.
-
Clean the Area: Carefully clean the spill area with a suitable solvent or detergent and water.
-
Dispose of Cleanup Materials as Hazardous Waste: All materials used for cleanup must be placed in the designated hazardous pharmaceutical waste container.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the proper disposal of this compound waste.
This procedural guidance is designed to ensure the safe handling and disposal of this compound, thereby protecting laboratory personnel and the environment. By implementing these steps, research institutions can maintain a high standard of safety and regulatory compliance.
References
Essential Safety and Logistical Information for Handling Naronapride
This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals handling Naronapride. The following procedures are designed to ensure a safe laboratory environment and proper management of this compound.
This compound is an investigational drug under development for various gastrointestinal disorders.[1][2][3] As a substance intended for pharmacological use, it requires careful handling to minimize exposure and ensure safety.
Hazard Identification and Classification
According to the provided Safety Data Sheet (SDS), this compound is classified as follows:
-
Acute toxicity, Oral (Category 4), H302: Harmful if swallowed.[4]
-
Acute aquatic toxicity (Category 1), H400: Very toxic to aquatic life.[4]
-
Chronic aquatic toxicity (Category 1), H410: Very toxic to aquatic life with long lasting effects.
| Hazard Class | GHS Classification | Hazard Statement |
| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed |
| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life |
| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects |
Personal Protective Equipment (PPE)
Due to the hazardous nature of this compound, the following personal protective equipment is mandatory to prevent skin contact, inhalation, and ingestion.
| PPE Category | Item | Specifications |
| Hand Protection | Gloves | Powder-free disposable nitrile or surgical latex gloves (minimum 4 mils thickness). Double gloving is recommended. |
| Body Protection | Gown | Disposable, lint-free, low-permeability fabric gown with a solid front, long sleeves, and tight-fitting cuffs. |
| Eye Protection | Safety Goggles/Face Shield | Chemical splash goggles or a face shield should be worn if there is a potential for splashing. |
| Respiratory Protection | Respirator | A NIOSH-certified N95 or N100 respirator is recommended if there is a risk of generating airborne powder or aerosols. |
Operational Plans
Safe Handling Workflow
Adherence to a strict workflow is essential to minimize the risk of exposure during the handling of this compound.
References
- 1. This compound by Renexxion for Corrosive Esophagitis (Erosive Esophagitis): Likelihood of Approval [pharmaceutical-technology.com]
- 2. Advancing the development of this compound...: Dr. Falk Pharma international [drfalkpharma.com]
- 3. FDA Approves this compound IND for Gastroparesis Treatment and US Phase 2b Study Expansion [synapse.patsnap.com]
- 4. This compound|860174-12-5|MSDS [dcchemicals.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
